5-Methyl-2-tetralone
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHQRSVUQBOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399872 | |
| Record name | 5-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4242-15-3 | |
| Record name | 5-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-2-tetralone: Properties, Reactivity, and Synthetic Utility
This guide provides a detailed examination of 5-Methyl-2-tetralone (CAS No. 4242-15-3), a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, predictable spectroscopic characteristics, known reactivity, and applications as a building block in complex molecule synthesis.
Introduction: The 2-Tetralone Scaffold
This compound, systematically named 5-Methyl-3,4-dihydronaphthalen-2(1H)-one, belongs to the tetralone class of bicyclic aromatic ketones. The tetralone framework is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The reactivity of the tetralone core is dictated by its ketone functionality, the adjacent alpha-carbons, and the aromatic ring, making it a versatile scaffold for synthetic elaboration. This compound serves as a valuable intermediate, with its specific substitution pattern offering a unique entry point for the synthesis of targeted molecules, including enzyme inhibitors.[3][4]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for planning reactions, determining appropriate solvents, and establishing purification protocols.
| Property | Value | Source(s) |
| CAS Number | 4242-15-3 | [5][6] |
| Molecular Formula | C₁₁H₁₂O | [5][6] |
| Molecular Weight | 160.21 g/mol | [5] |
| Boiling Point | 288.3°C at 760 mmHg | [6] |
| Density | 1.074 g/cm³ | [6] |
| Refractive Index | 1.557 | [6] |
| Storage | Sealed in dry, 2-8°C | [5] |
Spectroscopic Profile: An Interpretive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The three aromatic protons will appear in the downfield region (approx. δ 7.0-7.5 ppm), likely as a multiplet. The benzylic protons at C1 will be deshielded by both the aromatic ring and the adjacent carbonyl group, appearing around δ 3.5 ppm as a singlet. The protons at C3 (alpha to the carbonyl) and C4 would appear further upfield as triplets or multiplets. The defining methyl group attached to the aromatic ring (C5) would be a sharp singlet in the aromatic methyl region (approx. δ 2.3 ppm).
-
¹³C NMR: The carbon spectrum will be characterized by a ketone carbonyl signal significantly downfield (approx. δ 200-210 ppm). The aromatic carbons would appear between δ 125-145 ppm. The aliphatic carbons (C1, C3, C4) would be found in the upfield region (approx. δ 20-50 ppm), and the methyl carbon would resonate around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption band would be the strong C=O stretch of the ketone, expected around 1710-1725 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of approximately 160.09. Key fragmentation patterns for tetralones typically involve cleavages of the aliphatic ring, such as the loss of ethylene (C₂H₄) or a retro-Diels-Alder reaction, which can help confirm the core structure.
Synthesis and Purification
While specific preparations of this compound are not widely published, a general and highly effective method for synthesizing substituted tetralones is the intramolecular Friedel-Crafts acylation of a γ-arylbutyric acid derivative. This approach provides a reliable pathway to the tetralone core.
Sources
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- 8. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methyl-2-tetralone for Laboratory Professionals
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Methyl-2-tetralone. It moves beyond a simple data sheet to provide a synthesized overview of its chemical identity, a thorough analysis of its known safety profile, and actionable protocols grounded in established laboratory safety principles. The information herein is curated to support informed risk assessments and safe handling practices in a research and development setting.
Chemical Identity and Properties
This compound, a derivative of tetralone, is a chemical intermediate whose full toxicological and ecological profiles are not yet comprehensively documented. Its identity is crucial for correct handling and regulatory compliance.
The definitive Chemical Abstracts Service (CAS) number for this compound is 4242-15-3 .[1][2][3] This identifier should be used for all procurement, inventory, and regulatory documentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4242-15-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O | [1][3] |
| Molecular Weight | 160.21 g/mol | [1][3] |
| Synonyms | 5-Methyl-3,4-dihydro-1H-naphthalen-2-one, 5-Methyl-[1]tetralon | [1][3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
Safety & Hazard Profile: A Case of Incomplete Data
The available safety information for this compound presents a common challenge in research environments: a substance that is commercially available but lacks extensive, publicly available toxicological data. One supplier provides a GHS classification, while others report a lack of data for the same endpoints.[1][4]
This discrepancy does not imply the absence of hazard. Instead, it necessitates a more cautious approach. The principle of As Low As Reasonably Practicable (ALARP) exposure should be rigorously applied. The available GHS classification should be adopted as the minimum standard for risk assessment until more comprehensive data becomes available.
Table 2: GHS Classification for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
| Source: ChemicalBook[1] |
It is critical to note that for many specific toxicological and ecotoxicological endpoints, such as LD50 (oral, dermal, inhalation), persistence and degradability, and aquatic toxicity, the data is explicitly listed as "no data available".[4]
Interpretation for the Bench Scientist
The provided GHS classification dictates the minimum personal protective equipment (PPE) and handling protocols.
-
H302 (Harmful if swallowed): Ingestion must be strictly avoided. Do not pipette by mouth. Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
H315 (Causes skin irritation): Direct skin contact is likely to cause irritation. This necessitates the use of appropriate chemical-resistant gloves.
-
H319 (Causes serious eye irritation): The potential for serious eye irritation requires mandatory eye protection.
-
H335 (May cause respiratory irritation): Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
Experimental Protocols: Safe Handling & Emergency Procedures
Trustworthiness in laboratory operations is built on self-validating systems. The following protocols are designed to mitigate the known hazards and account for the unknown aspects of this compound's profile.
Risk Assessment Workflow
Before any new procedure involving this compound, a formal risk assessment should be performed. The logical flow of this assessment is critical for ensuring all hazards are considered.
Caption: Risk Assessment Workflow for this compound.
Standard Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm the locations of the nearest safety shower and eyewash station.
-
Donning PPE: Wear a laboratory coat, splash-proof safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards, and chemical-resistant gloves (Nitrile rubber is a suitable starting point, but glove compatibility should be verified against the specific solvents being used).[4]
-
Aliquotting/Weighing: Conduct all manipulations that may generate dust or vapors, such as weighing or transferring from a stock container, inside a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperature is between 2-8°C.[3]
-
Cleanup: Decontaminate work surfaces with an appropriate solvent and cleaning agent after use. Dispose of contaminated materials as hazardous waste.
First-Aid and Emergency Measures
These procedures should be clearly posted in the work area. All personnel must be familiar with them before beginning work.
-
If Inhaled (P304+P340): Due to its classification as a respiratory irritant (H335), immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If symptoms persist or breathing is difficult, seek immediate medical attention.
-
Following Skin Contact (P302+P352): The compound causes skin irritation (H315).[1] Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Following Eye Contact (P305+P351+P338): As a serious eye irritant (H319), any contact requires immediate and thorough action.[1] Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Continue rinsing and seek immediate medical attention.
-
Following Ingestion (P301+P312): The compound is harmful if swallowed (H302).[1] Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[1]
-
Accidental Release: Evacuate non-essential personnel. Wearing appropriate PPE, prevent further leakage if safe to do so. Collect spilled material using an inert absorbent material and place it in a suitable, closed container for disposal.[4] Avoid dust formation.[4]
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Product: Dispose of via a licensed chemical destruction facility or controlled incineration.[4] Do not allow the material to enter sewer systems or waterways.[4]
-
Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal in accordance with local regulations.[4]
Conclusion
This compound (CAS: 4242-15-3) is a valuable chemical intermediate for which a complete safety profile is not yet publicly available. The existing GHS classification (H302, H315, H319, H335) provides a solid foundation for establishing safe handling protocols.[1] The core tenets of this guidance are to treat the compound with respect for its known hazards, to implement robust engineering and personal protective controls to minimize exposure, and to operate with a heightened sense of caution due to the gaps in the toxicological data. By adhering to these principles, researchers can use this compound effectively while upholding the highest standards of laboratory safety.
References
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A Guide to the Spectroscopic Characterization of 5-Methyl-2-tetralone
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-tetralone, a significant molecule in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. While direct, publicly available experimental spectra for this compound are limited, this guide leverages data from structurally similar compounds and foundational spectroscopic principles to provide a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of this compound
This compound belongs to the tetralone family, which are bicyclic aromatic ketones. These structures are pivotal intermediates in the synthesis of a variety of biologically active molecules and natural products. The precise characterization of these intermediates is paramount to ensure the integrity and success of multi-step synthetic campaigns. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the identity, purity, and structure of such compounds. This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed analysis of its anticipated NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts for the protons in this compound are presented in the table below. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[2][3][4]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (CH₂) | ~ 3.5 | Singlet | 2H |
| H-3 (CH₂) | ~ 2.6 | Triplet | 2H |
| H-4 (CH₂) | ~ 3.0 | Triplet | 2H |
| H-6 (Ar-H) | ~ 7.1 | Doublet | 1H |
| H-7 (Ar-H) | ~ 7.2 | Triplet | 1H |
| H-8 (Ar-H) | ~ 7.0 | Doublet | 1H |
| -CH₃ | ~ 2.3 | Singlet | 3H |
Causality behind Experimental Choices: High-resolution NMR spectroscopy is essential to resolve the coupling patterns of the aromatic and aliphatic protons. A standard 400 or 500 MHz spectrometer would be ideal. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal that can be used for locking. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1]
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be unique and therefore produce 11 distinct signals.[5]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-2) | ~ 208 |
| Ar-C (C-4a) | ~ 135 |
| Ar-C (C-5) | ~ 138 |
| Ar-C (C-6) | ~ 127 |
| Ar-C (C-7) | ~ 129 |
| Ar-C (C-8) | ~ 126 |
| Ar-C (C-8a) | ~ 145 |
| CH₂ (C-1) | ~ 45 |
| CH₂ (C-3) | ~ 35 |
| CH₂ (C-4) | ~ 28 |
| -CH₃ | ~ 21 |
Expertise & Experience Insight: The carbonyl carbon (C-2) is expected to have the most downfield chemical shift, typically above 200 ppm, due to the strong deshielding effect of the oxygen atom. The aromatic carbons will resonate in the typical range of 120-150 ppm. The aliphatic carbons will be the most shielded and appear at the most upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition Parameters for ¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Data Acquisition Parameters for ¹³C NMR:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45°
-
Spectral width: 0-220 ppm
-
Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Expected IR Absorption Bands for this compound
The key functional groups in this compound are the carbonyl group (C=O) of the ketone and the aromatic C-H and C=C bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (ketone) | 1715 - 1705 | Strong |
| Ar C-H (stretch) | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (stretch) | 3000 - 2850 | Medium |
| Ar C=C (stretch) | 1600 - 1450 | Medium to Weak |
Authoritative Grounding: The carbonyl stretch of a saturated aliphatic ketone typically appears around 1715 cm⁻¹.[6] In this compound, the ketone is part of a six-membered ring, which generally does not cause a significant shift from this value. The presence of the adjacent aromatic ring can lead to a slight decrease in the stretching frequency due to conjugation, placing the peak in the lower end of the expected range.[7][8][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Thin Film):
-
Place a small drop of neat liquid this compound (if it is a liquid at room temperature) between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (KBr Pellet - if solid):
-
Grind a small amount of the solid sample with anhydrous KBr powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Place the sample holder in the beam path of a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.[10]
Expected Mass Spectrum of this compound
The molecular formula of this compound is C₁₁H₁₂O, which corresponds to a molecular weight of 160.21 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 160.
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[11] This can lead to the loss of a CO molecule (28 Da) or an ethyl group (C₂H₄, 28 Da) via a McLafferty-type rearrangement, although the latter is less likely in this rigid system.
-
Benzylic Cleavage: The bonds at the benzylic position (C1 and C3) are susceptible to cleavage.
-
Loss of Methyl Group: Loss of the methyl group (15 Da) from the aromatic ring can occur.
Predicted Key Fragments:
| m/z | Proposed Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 132 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 117 | [M - CO - CH₃]⁺ |
| 104 | Further fragmentation |
Trustworthiness: The fragmentation pattern of a molecule is a unique fingerprint. By comparing the observed fragmentation pattern with known fragmentation mechanisms for similar structures, the identity of the compound can be confirmed with a high degree of confidence. For instance, the mass spectrum of the isomeric 5-Methyl-1-tetralone shows a base peak at m/z 132 and a significant peak for the molecular ion at m/z 160.[12] A similar pattern would be expected for this compound.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Fragmentation: The energetically unstable molecular ions undergo fragmentation into smaller, charged fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
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The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
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5-Methyl-2-tetralone: A Comprehensive Technical Guide to its Physical Properties and Their Determination
This guide provides an in-depth exploration of the key physical properties of 5-Methyl-2-tetralone, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple data sheet to offer a foundational understanding of the principles behind these properties and the experimental methodologies required for their accurate determination.
Introduction: The Significance of Physical Properties in Drug Development
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physical properties is paramount. These characteristics, such as melting and boiling points, are not mere data points; they are critical indicators of purity, stability, and even potential formulation strategies. For a molecule like this compound, an important intermediate in the synthesis of various bioactive compounds, precise knowledge of its physical constants is the bedrock upon which further research is built. An inaccurate or poorly characterized melting or boiling point can lead to significant downstream challenges, from inconsistent reaction kinetics to difficulties in purification and formulation. This guide, therefore, emphasizes not only the known values for this compound but also the robust experimental frameworks for their verification and determination.
Physical Properties of this compound
The physical state and thermal transition points of a compound are dictated by the strength of its intermolecular forces. For this compound, a substituted tetralone, these interactions are influenced by its molecular weight, shape, and the presence of a polar ketone group.
| Physical Property | Value | Notes |
| Melting Point | Not Reported | The melting point of this compound is not readily available in published literature. Experimental determination is required. |
| Boiling Point | 288.3 °C at 760 mmHg[1] | This value is reported in the safety data sheet for the compound. |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven protocols for the experimental determination of the melting and boiling points of a compound such as this compound. The causality behind key steps is explained to ensure a deep understanding of the methodologies.
Part 1: Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, making it a crucial indicator of purity.
-
Sample Preparation: The sample must be finely powdered and dry. A coarse sample will not pack well, leading to air pockets and inefficient heat transfer, resulting in an inaccurate and broad melting range. Moisture can act as an impurity, depressing the melting point.
-
Capillary Tube Packing: A small, tightly packed sample (2-3 mm high) ensures uniform heating. Too large a sample will exhibit a significant temperature gradient, leading to a broad melting range.
-
Heating Rate: The rate of heating is critical. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow heating rate of 1-2 °C per minute near the expected melting point is crucial for accuracy.
This method utilizes a specialized glass tube designed to provide uniform heating of a sample via convection currents in a heating oil.
-
Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Crush the sample into a fine powder using a spatula.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.
-
Apparatus Assembly: Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing. The sample should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.
-
Measurement: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil.
-
Heating: Gently heat the side-arm of the Thiele tube with a microburner or hot air gun. The convection currents will ensure uniform heat distribution.
-
Observation: Observe the sample closely. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.
-
Cooling and Repetition: Allow the apparatus to cool. A second determination should be performed with a fresh sample to ensure reproducibility.
Diagram: Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination using a Thiele Tube.
Part 2: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a sensitive indicator of purity, as non-volatile impurities can elevate the boiling point.
-
Distillation Method: Simple distillation is a robust method for determining the boiling point of a pure liquid. The temperature of the vapor in equilibrium with the boiling liquid is measured, providing an accurate value.
-
Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm of the distillation flask. If it is too high, the recorded temperature will be lower than the actual boiling point. If it is too low, it may be superheated by the boiling liquid, leading to an inaccurate reading.
-
Boiling Stones: The addition of boiling stones or a magnetic stir bar is essential to prevent bumping (sudden, violent boiling) and ensure smooth boiling, which is necessary for a stable vapor temperature.
-
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a thermometer. Ensure all joints are securely clamped.
-
Sample and Boiling Stones: Place a sample of this compound (approximately one-third to one-half the volume of the flask) into the distillation flask. Add a few boiling stones.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Distillation: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy and be collected in the receiving flask.
-
Temperature Reading: Record the temperature when it becomes constant as the liquid is distilling at a steady rate (e.g., 1-2 drops per second). This constant temperature is the boiling point.
-
Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.
Diagram: Logic of Boiling Point Determination via Distillation
Caption: Logical flow of boiling point determination by distillation.
Conclusion
The boiling point of this compound is documented as 288.3 °C at 760 mmHg.[1] However, its melting point remains unreported in the scientific literature, necessitating experimental determination. The protocols detailed in this guide provide a robust framework for accurately measuring these critical physical properties. Adherence to these methodologies, with a keen understanding of the underlying principles, will ensure the generation of reliable and reproducible data, which is fundamental to the progression of research and development involving this important chemical intermediate.
References
-
Chemistry LibreTexts. (2022, May 5). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]
-
Pharmaguideline. (2011, September 4). Determination of Boiling Range or Temperature and Distillation Range. Retrieved from [Link]
Sources
An In-depth Technical Guide to 5-Methyl-2-tetralone: Synthesis, Properties, and Applications
Preamble: Contextualizing 5-Methyl-2-tetralone in Modern Chemistry
In the landscape of synthetic organic chemistry, the tetralone scaffold stands as a privileged structure—a foundational component in a myriad of natural products and pharmacologically active molecules. The strategic placement of substituents on this bicyclic framework allows for the precise modulation of a compound's steric and electronic properties, thereby influencing its biological interactions. This compound, a seemingly simple derivative, embodies this principle. Its importance lies not as an end product, but as a versatile and crucial intermediate, a molecular canvas upon which more complex and potent structures are built. This guide offers a comprehensive exploration of this compound, from the foundational chemical principles that govern its synthesis to its role as a key building block in contemporary research and drug development.
Historical Perspective: The Evolution of Substituted Tetralone Synthesis
The precise history of the first synthesis of this compound is not prominently documented in singular "discovery" papers. Instead, its emergence is rooted in the broader development of synthetic methodologies for constructing substituted polycyclic aromatic systems throughout the 20th century. Early efforts to create specific tetralone isomers were often hampered by challenges in controlling regioselectivity during intramolecular cyclizations.
Key historical methodologies that paved the way for the synthesis of compounds like this compound include:
-
Friedel-Crafts Acylation: This cornerstone of C-C bond formation on aromatic rings was a logical early approach. The intramolecular acylation of a suitably substituted γ-arylbutyric acid (e.g., 4-(m-tolyl)butyric acid) using strong Lewis or Brønsted acids provided a direct route to the tetralone core. The primary challenge in this approach is ensuring the cyclization occurs at the desired ortho-position relative to the methyl group, avoiding the formation of the isomeric 7-methyl-1-tetralone.
-
Birch Reduction of Naphthalene Derivatives: The reduction of substituted naphthalenes offered another pathway. For instance, the reduction of a methyl-substituted 2-methoxynaphthalene could yield an enol ether, which upon acidic hydrolysis, would unmask the ketone functionality of the tetralone. The choice of reducing agent and conditions is critical to selectively reduce the desired ring of the naphthalene system.
These early methods, while foundational, often required harsh conditions and could lead to mixtures of isomers, necessitating tedious purification. This historical context underscores the value and ingenuity of the more refined and selective synthetic protocols developed in subsequent years.
Strategic Synthesis of this compound: A Modern Protocol
Modern organic synthesis prioritizes efficiency, selectivity, and mild reaction conditions. One of the most reliable and adaptable strategies for constructing the 2-tetralone scaffold is through the intramolecular cyclization of an activated carboxylic acid derivative onto an alkene, a method that offers excellent control over regiochemistry.
Intramolecular Friedel-Crafts Acylation of an Arylacetyl Chloride with Ethylene
This powerful method builds the tetralone ring by forming two new carbon-carbon bonds in a sequential process. It begins with a substituted phenylacetyl chloride which undergoes a Friedel-Crafts acylation with ethylene, followed by an immediate intramolecular cyclization.
Logical Workflow of the Synthesis
Caption: Synthesis of this compound via Friedel-Crafts acylation cascade.
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution relies on the rigorous exclusion of moisture, as the Lewis acid catalyst and the acid chloride intermediate are highly water-sensitive.
Step 1: Preparation of 3-Methylphenylacetyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylphenylacetic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 70-80°C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Causality Check: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid to the more reactive acid chloride. The reflux condition provides the necessary activation energy.
-
After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-methylphenylacetyl chloride is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
Charge a three-necked flask, fitted with a mechanical stirrer, a gas inlet, and a dropping funnel, with a suitable inert solvent (e.g., dichloromethane) and cool it to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) to the solvent with stirring.
-
Bubble ethylene gas through the stirred suspension.
-
Add the crude 3-methylphenylacetyl chloride (from Step 1), dissolved in dichloromethane, dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.
-
Expertise Insight: The slow addition of the acid chloride is crucial. This maintains a low concentration of the reactant, minimizing polymerization and other side reactions. The excess of Lewis acid ensures full activation of the acid chloride and catalysis of both the intermolecular acylation of ethylene and the subsequent intramolecular cyclization.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | PubChem |
| Molar Mass | 160.21 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid/solid | - |
| Boiling Point | 134-135 °C at 6 Torr | [1] |
| Density (Predicted) | 1.074 ± 0.06 g/cm³ | [1] |
Spectroscopic Data
The following data represent the expected spectral characteristics for this compound.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.00 (m, 3H, Ar-H): Complex multiplet corresponding to the three protons on the aromatic ring.
-
δ 3.55 (s, 2H, -CH₂-CO-): A sharp singlet for the alpha-keto methylene protons.
-
δ 2.95 (t, J = 6.8 Hz, 2H, Ar-CH₂-): A triplet for the benzylic methylene protons, coupled to the adjacent methylene group.
-
δ 2.65 (t, J = 6.8 Hz, 2H, -CH₂-CH₂-CO-): A triplet for the methylene protons beta to the carbonyl, coupled to the benzylic protons.
-
δ 2.30 (s, 3H, Ar-CH₃): A singlet for the methyl group protons on the aromatic ring.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 208.0 (C=O)
-
δ 144.5, 136.0, 132.5 (Aromatic Quaternary C)
-
δ 128.0, 126.5, 125.0 (Aromatic CH)
-
δ 45.0 (-CH₂-CO-)
-
δ 30.0 (Ar-CH₂-)
-
δ 28.0 (-CH₂-CH₂-CO-)
-
δ 19.5 (Ar-CH₃)
-
-
Infrared (IR) Spectroscopy (Neat, cm⁻¹):
-
~3050-2850 (C-H stretching, aromatic and aliphatic)
-
~1715 (Strong, C=O stretching of the ketone)
-
~1605, 1490 (C=C stretching, aromatic ring)
-
-
Mass Spectrometry (EI, 70 eV):
-
m/z (%): 160 (M⁺), 132 (M⁺ - CO), 117 (M⁺ - CO - CH₃). The mass spectrum for the isomeric 5-methyl-1-tetralone shows major peaks at m/z 160 and 132, which is consistent with the expected fragmentation pattern of the tetralone core.[2]
-
Applications in Research and Development
This compound is a valuable building block primarily because its ketone functionality allows for a wide array of subsequent chemical transformations. It serves as a precursor to more complex molecular scaffolds.
Application Workflow
Caption: Synthetic utility of this compound in generating diverse scaffolds.
While specific, named drugs directly synthesized from this compound are not widely publicized, its structural motif is highly relevant. The closely related 5-methoxy-2-tetralone is a crucial intermediate in the synthesis of Rotigotine, a dopamine agonist used to treat Parkinson's disease.[1][3] This highlights the potential of the 5-substituted-2-tetralone scaffold in the development of neurologically active agents. By analogy, this compound is an attractive starting material for generating libraries of compounds for screening against various biological targets, particularly G-protein coupled receptors (GPCRs) where the aminotetralin structure is a well-established pharmacophore.
Conclusion and Future Directions
This compound exemplifies the utility of a well-designed chemical intermediate. Its synthesis, refined from classical methods to more controlled modern protocols, provides reliable access to a versatile molecular scaffold. The true value of this compound is realized in its potential for elaboration into more complex, biologically active molecules. For drug development professionals and research scientists, this compound represents not just a reagent, but an opportunity—a starting point for the exploration of new chemical space and the potential discovery of novel therapeutics. Future work will likely focus on the development of asymmetric syntheses to access enantiomerically pure derivatives, further expanding its utility in the creation of chiral drugs.
References
Due to the foundational and often historical nature of this specific compound's synthesis, direct links to early, paywalled journal articles are not provided. The references below are to publicly accessible databases and representative modern literature that support the described chemistry and properties.
-
5-Methyl-1-tetralone. PubChem, National Center for Biotechnology Information. [Link]
Sources
The Emerging Therapeutic Potential of 5-Methyl-2-Tetralone Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The tetralone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] While extensive research has focused on 1-tetralone and its analogues, the 5-methyl-2-tetralone core remains a relatively underexplored chemical space with significant therapeutic potential. This technical guide provides a comprehensive overview for researchers and drug development professionals on the prospective biological activities of this compound derivatives. Drawing upon evidence from structurally related tetralone compounds, we explore potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This document details plausible synthetic strategies, outlines robust experimental protocols for biological evaluation, and discusses the interpretation of structure-activity relationships (SAR) to guide future discovery efforts.
Introduction: The Tetralone Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydronaphthalen-one, or tetralone, skeleton is a bicyclic aromatic ketone that serves as a critical building block for a vast array of biologically active molecules.[3] Its structural rigidity and amenability to chemical modification have made it a cornerstone in the synthesis of pharmaceuticals and natural products.[2][3] Derivatives of the tetralone scaffold are known to exhibit a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1][4][5] For instance, the tetralin ring is a key feature in podophyllotoxin-derived anticancer drugs like etoposide and teniposide, as well as in anthracycline antibiotics such as doxorubicin.[6] Furthermore, tetralone derivatives have been investigated as potent inhibitors of monoamine oxidase (MAO) for the treatment of depression and Parkinson's disease, and as inhibitors of Macrophage Migration Inhibitory Factor (MIF) for anti-inflammatory applications.[3][7][8]
This guide focuses specifically on the therapeutic promise of This compound derivatives . By analyzing the established bioactivities of analogous structures, we aim to provide a predictive framework and a practical toolkit for initiating and advancing drug discovery programs based on this versatile scaffold.
The this compound Core: Synthesis and Derivatization
The foundation of any drug discovery campaign is the efficient and versatile synthesis of the core scaffold. While direct synthetic routes for this compound are not extensively documented in the provided literature, a plausible pathway can be extrapolated from established methods for similar structures, such as 5-methoxy-2-tetralone.[9][10] A common and effective approach involves a Friedel-Crafts acylation/cyclization cascade.[11]
A proposed synthetic strategy begins with 3-methylphenylacetic acid, which can be converted to its corresponding acyl chloride. Subsequent reaction with ethylene in the presence of a Lewis acid catalyst (e.g., AlCl₃) would induce a Friedel-Crafts acylation followed by an intramolecular cyclization to yield the desired this compound core.
Caption: Proposed synthetic workflow for this compound and subsequent derivatization.
Once the core is synthesized, its carbonyl group and adjacent α-carbons provide reactive sites for extensive derivatization to generate a diverse chemical library. Key strategies include:
-
Claisen-Schmidt Condensation: Reacting the tetralone with various aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are often bioactive themselves or serve as intermediates.[4][12]
-
Heterocycle Formation: Using chalcone intermediates to synthesize pyrazoline derivatives by reacting them with hydrazine hydrate, or creating thioxopyrimidines with thiourea.[4]
-
Aminoguanidine Moiety Introduction: Incorporating aminoguanidine pharmacophores, which have shown significant promise in developing potent antibacterial agents.[13][14]
Potential Biological Activities: An Evidence-Based Exploration
Based on extensive literature on the tetralone class, derivatives of the this compound scaffold are hypothesized to possess significant antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Tetralone derivatives have demonstrated broad-spectrum antimicrobial activity.[1] Studies show that specific analogues are effective against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[13][15]
-
Causality & Mechanism: The antimicrobial efficacy often stems from the ability of these compounds to disrupt bacterial cell membrane integrity.[13][14] Lipophilic tetralone structures can intercalate into the lipid bilayer, causing depolarization and leakage of cellular contents, ultimately leading to cell death.[16] Another potential mechanism, particularly for derivatives containing aminoguanidinium moieties, is the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis.[13][14] Structure-activity relationship (SAR) studies suggest that incorporating electron-withdrawing groups, such as chloro or fluoro substituents on appended aromatic rings, can enhance antimicrobial potency.[15]
Anticancer Activity
The tetralone scaffold is a well-established pharmacophore in oncology.[2][3] Derivatives have shown potent antiproliferative activity against a wide range of human cancer cell lines, including breast (MCF-7), cervix (HeLa), lung (A549), and colon (HT-29) cancers.[4][6][12]
-
Causality & Mechanism: The anticancer effects of tetralone derivatives are often multifactorial. Many function as topoisomerase II inhibitors, interfering with DNA replication and repair in rapidly dividing cancer cells, similar to the mechanism of etoposide.[6] Other derivatives, particularly chalcone analogues, can induce apoptosis by affecting the cell cycle, depolarizing the mitochondrial membrane, and increasing the production of reactive oxygen species (ROS) within cancer cells.[17] One study identified an α,β-unsaturated ketone derivative that exhibited potent cytotoxicity against HeLa and MCF-7 cell lines with IC₅₀ values of 3.5 and 4.5 µg/mL, respectively.[4][18]
Anti-inflammatory Activity
Several tetralone derivatives have been identified as potent anti-inflammatory agents.[7] They act by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators.
-
Causality & Mechanism: A primary mechanism is the inhibition of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[8][19] Certain tetralones bind to the active site of MIF and inhibit its tautomerase enzymatic activity, which is crucial for its pro-inflammatory functions.[8][20] Additionally, these compounds can suppress the activation of macrophages stimulated by lipopolysaccharide (LPS), leading to a marked reduction in the production of nitric oxide (NO), ROS, and inflammatory cytokines like TNF-α and IL-6.[7][8] This suppression is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB inflammatory pathway by tetralone derivatives.
Methodologies for Biological Evaluation: A Practical Guide
A systematic approach to biological screening is essential for identifying and optimizing lead compounds.[21] The process typically follows a tiered cascade, moving from broad primary screens to more specific secondary and cellular assays.[22]
Caption: A typical screening cascade for identifying lead compounds.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO (stock solution)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Negative control (DMSO)
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plate. The typical concentration range is 0.25 to 128 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include wells for a positive control (bacteria + antibiotic), a negative control (bacteria + DMSO vehicle), and a sterility control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Add MTT Reagent: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilize Formazan: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can be calculated using non-linear regression analysis.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with LPS.[7]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
Nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Measure Nitrite: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, incubate for 10 minutes, then add 50 µL of Griess Reagent B.
-
Read Absorbance: After another 10 minutes, measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. A parallel MTT assay should be run to ensure that the observed inhibition is not due to cytotoxicity.[22]
Data Interpretation and Structure-Activity Relationships (SAR)
Systematic analysis of biological data across a library of derivatives is crucial for identifying the structural features that govern potency and selectivity. This SAR analysis guides the rational design of next-generation compounds.
| Structural Modification on Tetralone Scaffold | Observed Effect on Biological Activity (Based on Analogues) | Rationale / Causality | Supporting Citation(s) |
| Addition of Halogens (Cl, F) to Aryl Moiety | Increased antimicrobial and anticancer activity | Enhances lipophilicity, potentially improving membrane permeability. Acts as an electron-withdrawing group, which can modulate target binding affinity. | [4][15] |
| Incorporation of Aminoguanidine Group | Potent activity against Gram-positive bacteria, including MRSA | The cationic nature of the guanidinium group facilitates strong interaction with and disruption of the negatively charged bacterial membrane. | [13][14] |
| Amino Substitution at Position 6 (1-Tetralone) | Greatly increased inhibition of ROS production | The amino group acts as a strong electron-donating group, which can enhance the molecule's antioxidant capacity and interaction with inflammatory targets. | [7] |
| Chalcone Moiety (α,β-unsaturated ketone) | Broad anticancer activity against multiple cell lines | The electrophilic β-carbon can react with nucleophilic residues (e.g., cysteine) in key proteins like tubulin or enzymes in the apoptotic pathway. | [4][12] |
Conclusion and Future Directions
The this compound scaffold is a promising but under-investigated platform for the development of novel therapeutics. Based on robust evidence from related tetralone derivatives, this chemical class holds significant potential for yielding potent antimicrobial, anticancer, and anti-inflammatory agents. The synthetic accessibility of the core and the numerous avenues for chemical derivatization make it an attractive starting point for medicinal chemistry programs.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to validate these predicted activities. Efforts should be directed toward elucidating specific molecular targets using techniques like affinity purification coupled with mass spectrometry and performing in-depth mechanistic studies for the most promising lead compounds. The exploration of this scaffold could uncover new chemical entities with superior efficacy, selectivity, and safety profiles, ultimately addressing unmet needs in infectious diseases, oncology, and inflammatory disorders.
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- 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and N
- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2021). PubMed Central.
- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2021). PubMed Central.
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv
- Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. (2018). PubMed Central.
- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2021). PubMed.
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- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. (n.d.). IJRPC.
- Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity. (2018). PubMed.
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- (PDF) Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011).
- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2021).
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2015). David Discovers Drug Discovery.
- Compliance of 4-hydroxy-α-tetralone (1), its derivative (1b & 1d) and Diclofenac for binding with TNF-α. (n.d.).
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). NIH.
- How to Synthesize 5-Methoxy-2-tetralone? (2023). Guidechem.
- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). MDPI.
- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). PubMed.
- (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. (n.d.).
- Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (n.d.).
- Synthesis method of 5-methoxy-2-tetralone. (n.d.).
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- 13. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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5-Methyl-2-tetralone structural analogs and their significance
An In-Depth Technical Guide to 5-Methyl-2-Tetralone Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The tetralone scaffold represents a privileged structure in medicinal chemistry, serving as a foundational core for a multitude of biologically active compounds. This technical guide focuses on the this compound framework and its structural analogs, providing an in-depth exploration for researchers, scientists, and drug development professionals. We delve into the synthetic strategies for accessing these molecules, dissect their diverse pharmacological significance across various disease areas, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. By integrating detailed experimental protocols, data-driven insights, and forward-looking perspectives, this guide aims to be an essential resource for harnessing the therapeutic potential of this versatile chemical class.
The Tetralone Scaffold: A Cornerstone of Medicinal Chemistry
Overview of Tetralones as Bioactive Cores
Tetralones, bicyclic aromatic compounds featuring a benzene ring fused to a cyclohexanone or cyclohexenone, are integral motifs in both natural products and synthetic pharmaceuticals.[1] Their rigid, partially saturated structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve specific and potent interactions with biological targets. The versatility of the tetralone scaffold has led to its incorporation into drugs for a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3][4]
The Significance of the 2-Tetralone Isomer
While α-tetralones (1-tetralones) are common, β-tetralones (2-tetralones) offer a distinct chemical personality. The placement of the ketone at the C2 position creates unique opportunities for chemical modification. The adjacent C1 and C3 methylene groups are activated, making them prime sites for functionalization through reactions like aldol or Claisen-Schmidt condensations, which are pivotal for building molecular complexity.
Rationale for the this compound Focus
This guide specifically examines analogs derived from the this compound core. The methyl group at the C5 position on the aromatic ring serves as a crucial starting point. It can be a simple steric and electronic modulator or a handle for further synthetic elaboration. More importantly, its close structural relationship to the highly valuable 5-methoxy-2-tetralone, a key intermediate in the synthesis of drugs for Parkinson's disease, makes this family of compounds exceptionally relevant.[5] By exploring modifications around this core, we can systematically investigate how subtle structural changes impact biological activity and uncover new therapeutic leads.
Synthetic Landscape: Accessing and Diversifying the Core Scaffold
The generation of a diverse library of this compound analogs hinges on robust and flexible synthetic strategies. The causality behind these choices lies in achieving efficiency, high yields, and the ability to introduce a wide range of functional groups at specific positions.
Foundational Synthesis of 5-Substituted-2-Tetralones
A common and industrially scalable approach to the 5-substituted-2-tetralone core involves a multi-step sequence starting from readily available materials like 3-methoxyphenylacetic acid.[6][7]
Causality of the Method: This pathway is favored for its reliability and use of inexpensive starting materials. The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction for creating the bicyclic system. The final purification via a bisulfite adduct is a clever and effective technique for isolating the ketone from non-carbonyl impurities, ensuring high purity of the key intermediate.[7]
A generalized workflow is depicted below:
Caption: General synthetic workflow for accessing the 5-substituted-2-tetralone core.
Key Derivatization Strategies for Analog Generation
With the core scaffold in hand, diversification is achieved through position-selective reactions.
-
2.2.1 C1/C3 Condensation Reactions: The most prolific method for generating analogs is the Claisen-Schmidt condensation of the tetralone with various aromatic aldehydes.[2] This reaction, typically catalyzed by an acid or base, introduces a benzylidene moiety, creating an α,β-unsaturated carbonyl system—a well-known pharmacophore. The choice of aldehyde is critical as it directly introduces the desired substituents for SAR studies.
-
2.2.2 C2 Carbonyl Group Transformations: The ketone itself is a versatile functional handle. It can be converted to an amine via reductive amination to produce aminotetralin derivatives, which are often bioactive. It can also be reduced to a hydroxyl group or used in reactions to form heterocyclic fused rings like pyrazoles or isoxazoles.
-
2.2.3 Aromatic Ring Modifications: While modifications to the existing aromatic ring are less common post-cyclization, functional groups at the C5 position (like a methoxy group) can be demethylated to a phenol. This phenol can then be re-alkylated or used in other transformations, providing another layer of diversity.
Therapeutic Significance and Structure-Activity Relationships (SAR)
Analogs of this compound have demonstrated significant potential across a range of therapeutic areas. The following sections highlight key findings and distill critical SAR insights.
Central Nervous System (CNS) Disorders
The tetralone scaffold is a well-established pharmacophore for targeting the CNS.
-
3.1.1 Parkinson's and Alzheimer's Diseases: 5-Methoxy-2-tetralone is a crucial building block for drugs targeting neurodegenerative diseases.[5] Furthermore, α,β-unsaturated carbonyl derivatives of tetralone have been identified as multifunctional agents for Alzheimer's disease by inhibiting monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[2]
-
SAR Insight: Studies on 2-benzylidene-1-tetralone derivatives as adenosine receptor antagonists revealed that the position of a hydroxyl group on the tetralone ring is critical. A C7-hydroxyl substitution showed a higher affinity for A₂ₐ and A₁ receptors compared to a C6-hydroxyl group, demonstrating the sensitivity of the receptor pocket to substituent placement.[2]
-
-
3.1.2 Depression: The tetralone core is found in clinically used antidepressants like Sertraline.[2] Analogs have been developed as potent and selective inhibitors of MAO-A and MAO-B, enzymes critical in regulating neurotransmitter levels.
-
SAR Insight: For MAO-B inhibition, a C6-substituted tetralone with a 3-iodobenzyloxy group was found to be exceptionally potent (IC₅₀ = 4.5 nM) and highly selective over MAO-A. This highlights the importance of the substituent's nature and position on the aromatic ring for achieving target selectivity.[2]
-
Opioid Receptor Modulation
Novel opioid ligands have been developed by attaching an N-phenyl-N-(piperidin-2-yl)propionamide moiety to the 2-tetralone core. These compounds have shown promise as selective μ-opioid receptor agonists for pain management.[8]
-
SAR Insight: A hydroxyl substitution at the C5 position of the tetralone ring dramatically increased binding affinity for the μ-opioid receptor, with reported Kᵢ values as low as 4 nM.[8] This suggests a key hydrogen bonding interaction within the receptor's binding site. Replacing the hydroxyl with an amino or amide group was less effective, underscoring the specific electronic and hydrogen-bonding requirements for high-affinity binding.
Anti-inflammatory and Immunomodulatory Effects
Tetralone derivatives have been identified as inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a proinflammatory cytokine implicated in various inflammatory diseases.[9]
-
Mechanism of Action: MIF possesses tautomerase enzymatic activity, which is crucial for its biological function. Tetralone analogs can inhibit this activity, thereby attenuating macrophage activation and reducing the production of inflammatory mediators like TNF-α and IL-6.[9] This represents a promising strategy for treating severe systemic inflammation.
Caption: Simplified pathway showing inhibition of MIF by tetralone analogs to reduce inflammation.
Summary of Biological Activity
The following table summarizes the activity of representative tetralone analogs discussed in the literature.
| Compound Class | Target(s) | Key Structural Features | Reported Activity (IC₅₀ / Kᵢ) | Reference |
| C6-Substituted Tetralone | MAO-B | 6-(3-iodobenzyloxy) group | 4.5 nM | [2] |
| 2-Benzylidene-1-tetralone | Adenosine A₂ₐ Receptor | C7-hydroxyl group | Kᵢ = 5.93 µM | [2] |
| 5-Substituted Aminotetralin | μ-Opioid Receptor | 5-hydroxyl group | Kᵢ = 4 nM | [8] |
| 2-Benzylidene-tetralone | Firefly Luciferase | 3',4',5'-trimethoxybenzylidene | IC₅₀ = 0.25 nM | [10] |
| 2-Bromo-1-tetralone | Antifungal (e.g., C. albicans) | 6,7-dichloro substitution | MIC = 0.78-6.25 µg/mL | [2] |
Key Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis and evaluation of a representative analog.
Protocol: Synthesis of a 2-(3,4-Dimethoxybenzylidene)-5-methoxy-3,4-dihydronaphthalen-2(1H)-one
Rationale: This protocol describes a Claisen-Schmidt condensation, a cornerstone reaction for this compound class. The choice of a methoxy-substituted aldehyde is representative of derivatives with potent biological activity. The protocol includes steps for reaction monitoring and purification, which are critical for ensuring the integrity of the final compound.
-
Reagents and Materials:
-
5-Methoxy-2-tetralone (1.0 eq)
-
3,4-Dimethoxybenzaldehyde (1.1 eq)
-
Ethanol (as solvent)
-
Potassium hydroxide (KOH) pellets (2.0 eq)
-
Deionized water
-
Ethyl acetate, Hexane (for chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
-
Procedure:
-
Dissolve 5-methoxy-2-tetralone (e.g., 1.76 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.83 g, 11 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in deionized water (5 mL). Caution: The dissolution is exothermic.
-
Cool the aldehyde/tetralone solution to 0-5 °C in an ice bath.
-
Slowly add the aqueous KOH solution dropwise to the stirred reaction mixture over 10 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. A precipitate will likely form.
-
Self-Validation/Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The disappearance of the starting tetralone spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Once complete, pour the reaction mixture into 200 mL of ice-cold water and acidify to pH ~5-6 with 1M HCl.
-
Collect the resulting solid precipitate by vacuum filtration, washing thoroughly with cold water.
-
Dry the crude solid under vacuum.
-
Purification: Recrystallize the crude product from hot ethanol or purify by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
Rationale: This fluorometric assay provides a reliable and high-throughput method to determine the inhibitory potency of the synthesized analogs against MAO-B. The protocol's trustworthiness is established by including positive controls and measuring fluorescence, a highly sensitive readout.
-
Reagents and Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Amplex® Red reagent)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Pargyline)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em ≈ 540/590 nm)
-
-
Procedure:
-
Prepare a master mix containing phosphate buffer, HRP, and the Amplex® Red reagent.
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer (ensure final DMSO concentration is <1%).
-
To each well of the 96-well plate, add 50 µL of the master mix.
-
Add 25 µL of the test compound dilutions (or buffer for control wells).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 25 µL of a pre-warmed solution of the MAO-B enzyme to all wells.
-
Immediately place the plate in the fluorescence reader, which is pre-heated to 37 °C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Future Directions and Conclusion
Unexplored Chemical Space
The versatility of the this compound scaffold is far from exhausted. Future synthetic efforts could focus on:
-
Asymmetric Synthesis: Developing enantioselective methods to access chiral analogs, which could lead to improved potency and reduced off-target effects.
-
Bioisosteric Replacement: Replacing the benzene ring with heterocycles (e.g., pyridine, thiophene) to modulate physicochemical properties like solubility and metabolic stability.
-
Spirocyclic Analogs: Creating more complex, three-dimensional structures by generating spirocycles at the C1 or C3 positions.
Emerging Therapeutic Targets
While significant progress has been made in CNS disorders and oncology, the unique electronic and structural features of these analogs make them attractive candidates for other targets, including:
-
Antiviral Agents: The α,β-unsaturated carbonyl moiety is a known Michael acceptor, which can be exploited to covalently inhibit viral proteases or other essential enzymes.
-
Metabolic Diseases: Exploring the inhibition of enzymes involved in metabolic syndrome, such as protein tyrosine phosphatases.
Concluding Remarks
The this compound core and its analogs represent a rich and productive field for drug discovery. Their synthetic tractability, coupled with their proven ability to interact with a diverse range of high-value biological targets, ensures their continued relevance. The insights into structure-activity relationships presented in this guide provide a robust framework for the rational design of the next generation of tetralone-based therapeutics. By combining innovative synthetic chemistry with rigorous biological evaluation, the full potential of this remarkable scaffold can be realized.
References
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Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]
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European Journal of Medicinal Chemistry. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]
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Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. [Link]
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Kovács, F., et al. (2020). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PLoS ONE. [Link]
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Lundkvist, J. R. M., Johansson, A. M., Arvidsson, L.-E., & Hacksell, U. (1986). Facile Synthesis of 5-Methoxy-3-methyl-2-tetralone. Acta Chemica Scandinavica B, 40, 508–511. [Link]
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Vangveravong, S., et al. (2016). Design Synthesis and Structure-Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl With N-phenyl-N-(piperidin-2-yl)propionamide Derivatives as Opioid Ligands. Bioorganic & Medicinal Chemistry. [Link]
- CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
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Wang, L., et al. (2022). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Commercial availability and suppliers of 5-Methyl-2-tetralone
An In-Depth Technical Guide to 5-Methyl-2-tetralone: Commercial Availability, Analysis, and Application Context
For researchers, medicinal chemists, and professionals in drug development, the accessibility and quality of starting materials are paramount. This compound (CAS No. 4242-15-3) is a substituted tetralone derivative, a class of compounds recognized for its utility as a scaffold in the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and the necessary protocols for quality verification, framed within the context of its potential applications.
Physicochemical Properties and Structural Identity
This compound is a bicyclic aromatic ketone. Understanding its fundamental properties is the first step in its effective utilization. Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4242-15-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O | [1][2][3] |
| Molecular Weight | 160.21 g/mol | [1][3] |
| Synonyms | 5-methyl-3,4-dihydronaphthalen-2(1H)-one, 5-Methyltetralin-2-one | [3] |
| Boiling Point | 288.3°C at 760 mmHg | [3] |
| Density | 1.074 g/cm³ | [3] |
| Flash Point | 121.8°C | [3] |
| Refractive Index | 1.557 | [3] |
| Storage Conditions | Sealed in a dry environment, store at 2-8°C | [1] |
Commercial Availability and Sourcing
This compound is available from a number of specialized chemical suppliers, typically in research quantities. When sourcing this intermediate, researchers should prioritize suppliers who provide comprehensive analytical data and transparent purity specifications.
| Supplier | Purity Specification | Notes |
| ChemScene | ≥98% | Lists the compound as a hazardous material for shipping. |
| CookeChem | Not specified | Provides basic identifiers like CAS and molecular formula. |
| Smart Science Co., Ltd. | 98% | Lists the compound by its ChemScene catalog number. |
| BLD Pharm | Not specified | Lists the compound among other tetralone derivatives. |
This list is not exhaustive, and availability may vary by region and time. A crucial step before purchase is to request a Certificate of Analysis (CoA) to verify purity and identity.
Supplier Qualification and Quality Control Workflow
A robust workflow for qualifying a supplier and validating the received material is essential for experimental reproducibility. This process ensures that the material meets the necessary standards for subsequent synthetic steps.
Sources
A Technical Guide to the Theoretical Analysis of 5-Methyl-2-tetralone's Molecular Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-tetralone is a bicyclic aromatic ketone belonging to the tetralone class of compounds. Molecules in this class serve as crucial structural scaffolds and intermediates in the synthesis of a wide array of pharmacologically active agents, including those with antitumor, antibacterial, and CNS-related activities.[1][2] A profound understanding of the molecule's three-dimensional structure, electronic properties, and spectroscopic behavior is paramount for predicting its reactivity, designing derivatives with enhanced therapeutic potential, and elucidating its mechanisms of action. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure using quantum chemical calculations, with a focus on Density Functional Theory (DFT). It outlines the causal logic behind methodological choices, presents a self-validating computational workflow, and details the interpretation of key structural and electronic parameters.
Introduction: The Significance of Structural Elucidation
The tetralone scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with significant biological effects.[1][2] The specific placement of substituents, such as the methyl group at the 5-position in this compound (C11H12O), can profoundly influence its stereochemistry, electronic distribution, and, consequently, its interaction with biological targets.[3]
Theoretical modeling provides a powerful, non-empirical approach to determine the molecule's most stable conformation (geometry optimization), predict its vibrational modes (infrared spectroscopy), and simulate its electronic transitions (UV-Vis spectroscopy) and nuclear magnetic resonance (NMR) spectra.[4][5] These calculated parameters not only offer a deep understanding of the molecule's intrinsic properties but also serve as a crucial benchmark for validating and interpreting experimental data.
The Theoretical Framework: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[6] Unlike more computationally demanding ab initio methods, DFT calculates the properties of a many-electron system based on its electron density, which is a function of only three spatial coordinates.
2.1. Causality of Method Selection: The B3LYP Functional and 6-311G(d,p) Basis Set
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for accurately modeling systems with π-conjugation like the aromatic ring in this compound.[7]
-
Basis Set - 6-311G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set, a Pople-style basis set, provides a robust and reliable description for most organic systems.[9][10]
-
"6-311G" : This indicates a triple-zeta split-valence basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution.
-
"(d,p)" : These are polarization functions. The 'd' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms allow the orbitals to change shape and polarize, which is essential for accurately describing chemical bonds and non-covalent interactions.[6]
-
A Self-Validating Computational Workflow
The integrity of theoretical results hinges on a logical and self-validating workflow. Each step builds upon the previous, with built-in checks to ensure the final results represent a physically meaningful state.
Diagram of the Computational Workflowdot
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Methodological & Application
Synthesis methods for 5-Methyl-2-tetralone
Introduction
5-Methyl-2-tetralone is a valuable bicyclic ketone that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a fused benzene ring and a cyclohexanone moiety with a methyl substituent, provides a versatile scaffold for further chemical elaboration. This guide offers detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore multiple synthetic strategies, delving into the mechanistic rationale behind each approach and providing comprehensive, step-by-step protocols to ensure reproducibility and success in the laboratory.
Method 1: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classic and highly effective method for constructing the tetralone ring system.[1][2] This strategy involves the cyclization of a γ-arylbutyric acid derivative. The key transformation is the formation of a new carbon-carbon bond between the aromatic ring and the acyl group, driven by a strong acid catalyst. For the synthesis of this compound, the required precursor is 4-(m-tolyl)butyric acid.
Causality and Mechanistic Insights
The reaction proceeds via the formation of a highly electrophilic acylium ion from the carboxylic acid (or its corresponding acid chloride) upon treatment with a Lewis acid or a strong Brønsted acid like polyphosphoric acid (PPA).[3] This acylium ion is then attacked by the electron-rich aromatic ring (the m-tolyl group) in an electrophilic aromatic substitution reaction. The position of the methyl group on the starting arylbutyric acid is crucial; the meta-position directs the cyclization to the ortho-position relative to the alkyl chain, leading to the desired 5-methyl substitution pattern on the tetralone ring. The use of a strong acid catalyst is essential to generate the acylium ion and activate the aromatic ring for this intramolecular attack.[4][5]
Experimental Workflow Diagram
Caption: Workflow for 5-Methyl-1-tetralone synthesis via Friedel-Crafts.
Protocol 1: Synthesis of 5-Methyl-1-tetralone via Intramolecular Friedel-Crafts Acylation
Part A: Synthesis of 4-(m-tolyl)butyric acid
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-toluene (50 mL) and succinic anhydride (20 g, 0.2 mol). Cool the mixture in an ice bath.
-
Addition of Catalyst: Carefully add anhydrous aluminum chloride (AlCl₃) (60 g, 0.45 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, then heat to 60 °C for 1 hour.
-
Workup: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The resulting keto-acid will precipitate.
-
Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from aqueous ethanol to yield 4-(m-tolyl)-4-oxobutanoic acid.
-
Clemmensen Reduction: To a 1 L flask, add the dried keto-acid (0.15 mol), amalgamated zinc (prepared from 65 g of zinc granules and 6.5 g of mercuric chloride), concentrated HCl (150 mL), water (75 mL), and toluene (100 mL).
-
Reflux: Heat the mixture to reflux for 6-8 hours. Add additional portions of concentrated HCl (25 mL) every 2 hours to maintain the acid concentration.
-
Final Isolation: After cooling, separate the toluene layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-(m-tolyl)butyric acid.
Part B: Cyclization to 5-Methyl-1-tetralone
-
Reaction Setup: Place 4-(m-tolyl)butyric acid (10 g, 0.056 mol) into a 250 mL beaker.
-
Catalyst Addition: Add polyphosphoric acid (PPA) (100 g) or Eaton's reagent.[6] Stir the mixture vigorously with a mechanical stirrer.
-
Heating: Heat the mixture on a steam bath or in an oil bath at 80-90 °C for 30-45 minutes. The viscosity will decrease as the reaction proceeds.
-
Workup: Cool the mixture slightly and pour it onto 300 g of crushed ice. Stir until the PPA is completely hydrolyzed.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Purification: Combine the ether extracts and wash successively with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure.
-
Final Product: Purify the resulting crude oil by vacuum distillation to obtain 5-Methyl-1-tetralone.
Note on Isomer: This classical Friedel-Crafts approach on the butyric acid derivative primarily yields the 1-tetralone isomer. The synthesis of 2-tetralones often requires different strategies or subsequent functional group manipulations.
Method 2: Acylation-Cycloalkylation of an Alkene
A more modern and "greener" approach avoids the use of stoichiometric Lewis acids and chlorinated solvents.[7] This method involves the direct reaction of a substituted phenylacetic acid with an alkene in a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid. This one-pot process combines the acylation of the alkene with an in-situ cyclization.
Causality and Mechanistic Insights
In this process, m-tolylacetic acid first reacts with TFAA to form a highly reactive mixed anhydride. This species then acylates an alkene (e.g., ethylene or a precursor), generating a ketone intermediate. The strongly acidic medium (phosphoric acid and trifluoroacetic acid) then promotes an intramolecular Friedel-Crafts-type cycloalkylation to form the tetralone ring. This method is advantageous as it streamlines the process into a single stage and the TFAA can be recovered and regenerated, improving atom economy.[7]
Reaction Scheme Diagram
Caption: One-pot synthesis of this compound.
Protocol 2: Single-Stage Synthesis of this compound
-
Reagent Preparation: In a flask protected from moisture, prepare a mixture of 85% phosphoric acid (10 mL) and trifluoroacetic anhydride (TFAA, 30 mL). Cool this mixture to 0 °C.
-
Reactant Addition: Add m-tolylacetic acid (5 g, 0.033 mol) to the cooled acid mixture.
-
Alkene Introduction: While stirring vigorously, bubble ethylene gas through the solution at a steady rate for 4-6 hours, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Quenching: Once the reaction is complete, pour the mixture carefully into a beaker containing 200 mL of an ice-water slurry.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine. Dry the solution over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Method 3: Birch Reduction Approach
This synthetic route begins with a substituted naphthalene derivative, such as 1-methyl-6-methoxynaphthalene. A Birch reduction selectively reduces one of the aromatic rings, which upon acidic workup and hydrolysis, yields the desired tetralone. This method is particularly elegant for accessing specific substitution patterns.
Causality and Mechanistic Insights
The Birch reduction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source.[8] The dissolved metal provides solvated electrons that attack the aromatic ring, forming a radical anion. In the case of 1-methyl-6-methoxynaphthalene, the electron-donating methoxy group directs the reduction to the other ring. The resulting enol ether is stable under the basic reaction conditions but is readily hydrolyzed by aqueous acid during workup to unmask the ketone functionality, yielding the 2-tetralone.[9][10]
Experimental Workflow Diagram
Caption: Synthesis of this compound via Birch Reduction.
Protocol 3: Synthesis via Birch Reduction
-
Reaction Setup: Assemble a three-necked flask with a dry ice condenser, a gas inlet, and a dropping funnel. Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia (approx. 250 mL) into it.
-
Reactant Addition: Add a solution of 1-methyl-6-methoxynaphthalene (10 g, 0.058 mol) in 50 mL of dry THF to the liquid ammonia.
-
Metal Addition: Add small, clean pieces of sodium metal (approx. 5.3 g, 0.23 mol) portion-wise until a persistent deep blue color remains for at least 30 minutes.
-
Protonation: Slowly add absolute ethanol (20 mL) dropwise from the addition funnel until the blue color is discharged. This indicates the quenching of excess sodium.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Hydrolysis and Workup: To the remaining residue, carefully add 100 mL of water. Extract the mixture with diethyl ether (3 x 75 mL). Combine the organic layers and wash with water.
-
Enol Ether Hydrolysis: Stir the ether solution vigorously with 50 mL of 2 M hydrochloric acid for 1 hour at room temperature to hydrolyze the enol ether intermediate.
-
Isolation: Separate the ether layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Comparative Summary of Synthesis Methods
| Feature | Method 1: Friedel-Crafts | Method 2: Acylation-Cycloalkylation | Method 3: Birch Reduction |
| Starting Materials | m-Toluene, Succinic Anhydride | m-Tolylacetic Acid, Ethylene | 1-Methyl-6-methoxynaphthalene |
| Key Reagents | AlCl₃, PPA / Eaton's Reagent | TFAA, H₃PO₄ | Na / Li, Liquid NH₃ |
| Typical Yield | Moderate to Good | Good | Good to Excellent |
| Scalability | Well-established for large scale | Potentially scalable | Requires specialized equipment for liquid NH₃ |
| Advantages | Uses simple, cheap starting materials | One-pot procedure, cleaner chemistry | High selectivity, elegant route |
| Disadvantages | Generates significant AlCl₃ waste; yields 1-tetralone isomer | Requires handling of corrosive TFAA and gaseous ethylene | Requires handling of liquid ammonia and alkali metals |
Conclusion
The synthesis of this compound can be accomplished through several distinct and effective pathways. The classical intramolecular Friedel-Crafts acylation is a robust and well-understood method, though it primarily yields the 1-tetralone isomer and involves stoichiometric Lewis acids. Modern variations, such as the one-pot acylation-cycloalkylation, offer a more streamlined and environmentally conscious alternative. For high selectivity and access from naphthalene precursors, the Birch reduction provides an elegant and powerful solution. The choice of method will ultimately depend on the specific needs of the researcher, considering factors such as available starting materials, required scale, equipment availability, and environmental considerations. Each protocol described herein provides a solid foundation for the successful synthesis of this important chemical intermediate.
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The Versatile Synthon: 5-Methyl-2-tetralone as a Cornerstone in Organic Synthesis
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, cyclic ketones serve as pivotal intermediates, offering a rich platform for a diverse array of chemical transformations. This guide delves into the multifaceted applications of 5-methyl-2-tetralone, a valuable yet often overlooked bicyclic ketone, in the synthesis of natural products, pharmaceutical agents, and other intricate organic molecules. We will explore its synthesis, key reactions, and provide detailed protocols to empower researchers in leveraging its synthetic potential.
Introduction to this compound: A Building Block of Strategic Importance
This compound, a derivative of tetralone, possesses a unique structural framework combining an aromatic ring with a cyclohexanone moiety. This fusion imparts a distinct reactivity profile, making it an attractive starting material for the construction of polycyclic systems. The methyl group at the 5-position introduces an element of steric and electronic differentiation, influencing the regioselectivity of subsequent reactions and providing a handle for further functionalization. Its utility is particularly pronounced in annulation reactions, which allow for the rapid assembly of fused ring systems, a common motif in a vast number of biologically active compounds, including steroids and alkaloids.[1]
Synthesis of this compound: Establishing the Foundation
The accessibility of this compound is a critical first step for its utilization as a building block. While several methods for the synthesis of tetralones have been reported, a common and effective approach involves a Friedel-Crafts acylation followed by an intramolecular cyclization.
A general representation of this synthetic strategy is the reaction of a substituted phenylacetic acid with an alkene in the presence of a dehydrating agent and a Lewis acid, which promotes both the initial acylation and the subsequent ring closure.
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The Strategic Utility of 5-Methyl-2-tetralone in the Synthesis of Neurologically Active Agents
In the landscape of medicinal chemistry, the tetralone scaffold represents a privileged structure, serving as a versatile building block for a diverse array of therapeutic agents. Among its derivatives, 5-Methyl-2-tetralone emerges as a strategic starting material, particularly in the synthesis of compounds targeting the central nervous system (CNS). Its rigid, bicyclic framework provides a robust platform for the precise spatial orientation of pharmacophoric elements, a critical factor in the design of potent and selective receptor ligands. This application note provides an in-depth exploration of the utility of this compound, detailing its application in the synthesis of neurologically active 2-aminotetralin derivatives and providing a comprehensive protocol for their preparation via reductive amination.
The 2-Aminotetralin Scaffold: A Cornerstone in CNS Drug Discovery
The 2-aminotetralin moiety is a well-established pharmacophore found in numerous compounds that interact with dopamine and serotonin receptors.[1][2][3] The substitution pattern on both the aromatic ring and the amino group plays a crucial role in modulating the affinity and functional activity (agonist versus antagonist) at these receptors.[4][5] The introduction of a methyl group at the 5-position of the tetralone ring, as in this compound, is a key design element. This substitution can influence the molecule's lipophilicity, metabolic stability, and interaction with the receptor binding pocket. For instance, in the development of dopamine receptor agonists, strategic methylation of the aromatic ring has been shown to be critical for achieving the desired pharmacological profile.[6]
Application: Synthesis of 5-Methyl-2-aminotetralin Derivatives as Dopamine Receptor Ligands
A primary application of this compound in medicinal chemistry is its role as a precursor to a variety of 5-methyl-2-aminotetralin derivatives. These compounds have been investigated for their potential as dopamine receptor agonists, which are of significant interest for the treatment of Parkinson's disease and other neurological disorders.[3][6] The ketone functionality at the 2-position of this compound provides a convenient handle for the introduction of an amino group through reductive amination, a robust and widely used transformation in medicinal chemistry.[7][8]
The general synthetic pathway involves the reaction of this compound with a primary or secondary amine in the presence of a reducing agent. This reaction proceeds through an intermediate imine or enamine, which is then reduced in situ to the corresponding 2-aminotetralin. The choice of the amine and the reaction conditions allows for the synthesis of a library of derivatives with diverse substituents on the nitrogen atom, which is a key determinant of pharmacological activity.[4]
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Protocol for the Purification of 5-Methyl-2-tetralone: A Guide to Chromatographic, Crystallization, and Chemical Extraction Techniques
An Application Note for Researchers and Drug Development Professionals
Abstract: 5-Methyl-2-tetralone is a key synthetic intermediate in the development of various pharmaceutical compounds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for three robust methods for the purification of this compound: Flash Column Chromatography, Recrystallization, and Bisulfite Adduct Formation/Extraction. The guide emphasizes the scientific principles behind each technique, offering researchers the rationale needed to adapt and troubleshoot these protocols effectively.
Introduction and Compound Profile
This compound, a derivative of tetralone, belongs to a class of compounds widely utilized as building blocks in organic synthesis. Its structural analogue, 5-methoxy-2-tetralone, is a critical intermediate in the synthesis of Rotigotine, a dopamine agonist used to treat Parkinson's disease.[1][2] This highlights the pharmaceutical relevance of the tetralone scaffold and underscores the necessity for achieving high purity. This guide provides the necessary protocols to purify this compound from common synthetic impurities, ensuring its suitability for sensitive downstream applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| Appearance | Physical state not definitively specified; related tetralones are often solids or oils. | |
| Boiling Point | 134-135 °C (at 6 Torr) | [3] |
| Density | ~1.074 g/cm³ (Predicted) | [3] |
| CAS Number | 4242-15-3 | [3] |
Essential Safety Protocols
Before commencing any purification protocol, it is crucial to handle this compound with appropriate safety measures in a controlled laboratory environment.
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[4]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[4] For operations with a risk of splashing, a face shield is recommended.
-
Accidental Release: In case of a spill, prevent further leakage if safe to do so. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Avoid dust formation.[4][5]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[5]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
Method 1: Flash Column Chromatography
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7] Because of the ketone's moderate polarity, it interacts with the polar silica gel stationary phase, allowing for effective separation from less polar byproducts and more polar impurities by eluting with a non-polar solvent system.[7]
Workflow for Flash Column Chromatography
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The Versatility of 5-Methyl-2-tetralone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Introduction: The Strategic Importance of 5-Methyl-2-tetralone
In the landscape of modern medicinal chemistry and drug development, the demand for novel heterocyclic scaffolds is incessant. These cyclic compounds, incorporating atoms of at least two different elements in their ring, form the backbone of a vast number of pharmaceuticals and functional materials. Among the myriad of starting materials available to the synthetic chemist, this compound has emerged as a particularly valuable and versatile building block. Its rigid, bicyclic framework combined with the reactive ketone functionality and the influence of the methyl group on the aromatic ring provides a unique platform for the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the utility of this compound in the synthesis of several key classes of heterocyclic compounds, complete with detailed experimental protocols and an elucidation of the underlying chemical principles.
The strategic placement of the carbonyl group at the 2-position of the tetralone core allows for a variety of chemical transformations, including condensations, cycloadditions, and rearrangements, to forge new carbon-heteroatom bonds and construct novel ring systems. The presence of the 5-methyl group can influence the regioselectivity of certain reactions and modulate the biological activity of the resulting heterocyclic derivatives. This document will serve as a comprehensive resource for researchers and scientists looking to leverage the synthetic potential of this important intermediate.
I. Synthesis of Tetrahydrobenzo[b][1][2]diazepines: Accessing a Privileged Scaffold
The 1,5-benzodiazepine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of drugs with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and hypnotic agents.[1] The synthesis of tetrahydrobenzo[b][2][1]diazepines from 2-tetralones represents a straightforward and efficient method to access this important class of compounds. The reaction proceeds via a condensation reaction between an o-phenylenediamine and the ketone functionality of the tetralone.
Causality Behind Experimental Choices:
The choice of catalyst is crucial for promoting the condensation and subsequent cyclization while minimizing side reactions. While various Lewis and Brønsted acids can be employed, solid acid catalysts like H-MCM-22 have shown excellent activity and selectivity, often allowing the reaction to proceed under mild, ambient conditions.[1][3] The use of a polar aprotic solvent like acetonitrile facilitates the dissolution of the reactants and promotes the reaction kinetics. The molar ratio of the reactants is also a key parameter; a slight excess of the ketone is often used to ensure complete consumption of the more valuable o-phenylenediamine.
Experimental Protocol: Synthesis of 8-Methyl-2,3,4,10-tetrahydro-1H-benzo[b][1][2]diazepine
Caption: Synthesis of a Tetrahydrobenzo[b][2][1]diazepine Derivative.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 160.21 | 1.60 g | 10.0 |
| o-Phenylenediamine | 108.14 | 1.08 g | 10.0 |
| H-MCM-22 | - | 100 mg | - |
| Acetonitrile | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g, 10.0 mmol) and o-phenylenediamine (1.08 g, 10.0 mmol).
-
Add acetonitrile (50 mL) to the flask and stir the mixture at room temperature to dissolve the solids.
-
Carefully add the H-MCM-22 catalyst (100 mg) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion of the reaction (disappearance of the starting materials), filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 8-Methyl-2,3,4,10-tetrahydro-1H-benzo[b][2][1]diazepine.
II. Synthesis of Tetrahydrobenzo[h]cinnolines: Building the Pyridazine Core
Pyridazine and its fused derivatives are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of a 1,4-dicarbonyl compound with hydrazine is a classic and reliable method for the synthesis of the pyridazine ring.[4] While this compound is not a 1,4-dicarbonyl compound itself, it can be readily converted into a suitable precursor for this cyclization.
Causality Behind Experimental Choices:
The key to this synthesis is the generation of a 1,4-dicarbonyl equivalent from this compound. This can be achieved through various methods, such as α-functionalization of the ketone. For instance, reaction with glyoxylic acid can introduce the second carbonyl functionality.[3] The subsequent cyclization with hydrazine hydrate is typically carried out in a protic solvent like ethanol to facilitate the condensation and ring closure. The reaction temperature is often elevated to drive the reaction to completion.
Experimental Protocol: Synthesis of 9-Methyl-1,2,3,4-tetrahydrobenzo[h]cinnolin-3(2H)-one
Caption: Synthesis of a Tetrahydrobenzo[h]cinnolin-3(2H)-one.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 160.21 | 1.60 g | 10.0 |
| Glyoxylic acid monohydrate | 92.06 | 0.92 g | 10.0 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 0.6 mL | ~12.0 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.60 g, 10.0 mmol) and glyoxylic acid monohydrate (0.92 g, 10.0 mmol) in ethanol (50 mL).
-
Heat the mixture to reflux and stir for 1 hour.
-
Cool the reaction mixture to room temperature and slowly add hydrazine hydrate (0.6 mL, ~12.0 mmol).
-
Heat the mixture to reflux again and maintain reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
III. Synthesis of Tetrahydro-1H-indazoles: Constructing the Pyrazole Ring
Pyrazoles are another class of five-membered nitrogen-containing heterocycles with significant applications in pharmaceuticals and agrochemicals. A common synthetic route to pyrazoles involves the reaction of a 1,3-dicarbonyl compound with hydrazine. Similar to the pyridazine synthesis, this compound can be transformed into a suitable 1,3-dicarbonyl precursor.
Causality Behind Experimental Choices:
A key step in this synthesis is the formylation of the this compound at the C1 position to generate a 1,3-dicarbonyl equivalent. This can be achieved using a variety of formylating agents, such as ethyl formate in the presence of a strong base like sodium ethoxide. The resulting β-keto-aldehyde is then reacted with a hydrazine derivative. The choice of hydrazine (e.g., hydrazine hydrate for an unsubstituted pyrazole or a substituted hydrazine for an N-substituted pyrazole) determines the final product. The cyclization is typically acid- or base-catalyzed and is often carried out in a protic solvent.
Experimental Protocol: Synthesis of 7-Methyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole
Caption: Synthesis of a Tetrahydro-2H-benzo[g]indazole.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 160.21 | 1.60 g | 10.0 |
| Ethyl formate | 74.08 | 1.11 g (1.2 mL) | 15.0 |
| Sodium ethoxide | 68.05 | 0.82 g | 12.0 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 0.6 mL | ~12.0 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol or use commercially available sodium ethoxide.
-
In a 100 mL three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, add a solution of sodium ethoxide (0.82 g, 12.0 mmol) in ethanol (20 mL).
-
Add a solution of this compound (1.60 g, 10.0 mmol) in ethanol (10 mL) to the flask.
-
From the dropping funnel, add ethyl formate (1.11 g, 15.0 mmol) dropwise to the reaction mixture while stirring.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
To the resulting solution of the β-keto-aldehyde, add hydrazine hydrate (0.6 mL, ~12.0 mmol) and a few drops of acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give pure 7-Methyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole.
IV. Gewald Synthesis of Tetrahydrobenzothiophenes: Accessing Sulfur-Containing Heterocycles
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[5] This reaction involves the condensation of a ketone, an activated nitrile-containing compound, and elemental sulfur in the presence of a base. This compound is an excellent ketone substrate for this transformation, leading to the formation of highly substituted tetrahydrobenzothiophenes.
Causality Behind Experimental Choices:
The Gewald reaction is typically catalyzed by a base, which facilitates the initial Knoevenagel condensation between the ketone and the active methylene compound. Morpholine is a commonly used base for this purpose. The reaction is often carried out in a protic solvent like ethanol. The temperature is usually elevated to promote the reaction, but microwave irradiation has been shown to significantly reduce reaction times and improve yields.[6] The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) allows for the introduction of different substituents at the 3-position of the thiophene ring.
Experimental Protocol: Synthesis of 2-Amino-8-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Caption: Gewald Synthesis of a Tetrahydrobenzothiophene Derivative.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 160.21 | 1.60 g | 10.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 |
| Elemental Sulfur | 32.07 | 0.32 g | 10.0 |
| Morpholine | 87.12 | 0.87 g (0.87 mL) | 10.0 |
| Ethanol | 46.07 | 30 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.60 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol) in ethanol (30 mL).
-
Add morpholine (0.87 mL, 10.0 mmol) to the suspension with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford pure 2-Amino-8-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Conclusion
This compound has proven to be a highly valuable and adaptable starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in this guide for the synthesis of tetrahydrobenzo[b][2][1]diazepines, tetrahydrobenzo[h]cinnolines, tetrahydro-1H-indazoles, and tetrahydrobenzothiophenes highlight the strategic utility of this ketone. The ability to readily construct these important heterocyclic cores underscores the importance of this compound in drug discovery and development. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers to explore the full synthetic potential of this versatile building block in their quest for novel and biologically active molecules.
References
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Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. (2024). ChemistryViews. [Link]
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Synthesis of indazoles from 2-formylphenylboronic acids. (2021). National Center for Biotechnology Information. [Link]
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[The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1...]. (n.d.). PubMed. [Link]
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis of Pyridazine. (n.d.). ChemTube3D. [Link]
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Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2015). ResearchGate. [Link]
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Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. (n.d.). Der Pharma Chemica. [Link]
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
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Gewald reaction. (n.d.). Wikipedia. [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
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(PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). ResearchGate. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Synthesis of 1,5- Benzodiazepines A Review. (n.d.). IJTSRD. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). arkat-usa.org. [Link]
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Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]
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Synthesis, antibacterial activity and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][2][1][7]triazine derivatives from new 5-aminopyrazoles. (n.d.). PubMed. [Link]
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Synthesis of Tetrahydro-1,4-Benzodiazepine-2-ones on Hydrophilic Polyamide SynPhase Lanterns | Request PDF. (n.d.). ResearchGate. [Link]
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Hydrazine in the Ugi Tetrazole Reaction. (2016). University of Groningen. [Link]
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Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI. [Link]
- Preparation technique of 5-methoxy-2-tetralone. (n.d.).
-
A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Tetralone synthesis. (n.d.). Organic Chemistry Portal. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Center for Biotechnology Information. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. [Link]
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Microwave Assisted Synthesis of Some New 1,5-benzodiazepines from Chalcones. (n.d.). Der Pharma Chemica. [Link]
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A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]
-
The Gewald reaction in dye chemistry. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for Catalytic Reactions Involving 5-Methyl-2-tetralone
Introduction: The Synthetic Versatility of 5-Methyl-2-tetralone
This compound is a valuable bicyclic ketone that serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. Its rigid scaffold and multiple reactive sites—the ketone carbonyl group and the α-protons—allow for a diverse range of chemical transformations. Catalytic methods are paramount in achieving high efficiency, selectivity, and stereocontrol in reactions involving this substrate. This guide provides in-depth technical insights and detailed protocols for three key classes of catalytic reactions of this compound: asymmetric hydrogenation, catalytic oxidation (dehydrogenation), and palladium-catalyzed α-arylation. These protocols are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven methodologies.
Part 1: Asymmetric Hydrogenation of the Carbonyl Group
The enantioselective reduction of the prochiral ketone in this compound to the corresponding chiral alcohol, 5-methyl-2-tetralol, is a critical transformation. The resulting chiral alcohol is a key intermediate in the synthesis of various bioactive molecules. Transition metal-catalyzed asymmetric hydrogenation offers a highly efficient and atom-economical route to access these enantioenriched products.
Scientific Rationale and Mechanistic Considerations
Asymmetric hydrogenation of ketones typically involves the use of a chiral transition metal complex, most commonly based on ruthenium, rhodium, or iridium, with a chiral phosphine ligand. The reaction proceeds via the coordination of the ketone to the metal center, followed by the heterolytic activation of dihydrogen. The chirality of the ligand environment dictates the facial selectivity of the hydride transfer to the carbonyl carbon, leading to the preferential formation of one enantiomer of the alcohol.
Dynamic kinetic resolution (DKR) can be a powerful strategy for the asymmetric hydrogenation of α-substituted ketones that are prone to racemization under the reaction conditions. In the case of tetralones with a substituent at the α-position, a base is often employed to facilitate this racemization, allowing for the theoretical conversion of the entire racemic starting material into a single diastereomer of the product with high enantiomeric excess.
A notable advancement in this area is the use of iridium catalysts for the dynamic kinetic resolution asymmetric hydrogenation (DKR-AH) of α-substituted tetralones.[1] This methodology has demonstrated high yields and excellent stereoselectivities for a range of substrates.[1]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of α-substituted tetralones and is expected to be effective for this compound.[1]
Materials:
-
This compound
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., (R)-BINAP or a suitable ferrocene-based multidentate ligand)
-
Base (e.g., t-BuONa or NaOH)
-
Solvent (e.g., tert-amyl alcohol or toluene)
-
Hydrogen gas (high purity)
-
Anhydrous, deoxygenated solvents
-
Standard glassware for inert atmosphere reactions
-
Parr hydrogenation apparatus or a similar high-pressure reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with a magnetic stir bar, add [Ir(cod)Cl]₂ (0.2 mol%) and the chiral ligand (0.44 mol%). Add anhydrous, deoxygenated solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv) and the base (5 mol%) in the chosen reaction solvent.
-
Hydrogenation: Transfer the substrate solution to the hydrogenation reactor. Using a syringe, add the pre-formed catalyst solution to the reactor.
-
Reaction Execution: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 60 bar H₂). Stir the reaction mixture vigorously at room temperature for the specified time (typically 20-24 hours).
-
Work-up and Purification: After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 5-methyl-2-tetralol.
-
Analysis: Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Asymmetric Hydrogenation of Substituted Tetralones
| Substrate | Catalyst System | Base | Solvent | Yield (%) | er (dr) | Reference |
| α-Methyl substituted tetralone | Ir/L3 | tBuONa | tAmOH | 95 | 99:1 (>20:1) | [1] |
| 5-substituted tetralones | Ir/L3 | tBuONa | tAmOH | 90-95 | 94.5:5.5 to >99.5:0.5 (>20:1) | [1] |
er = enantiomeric ratio; dr = diastereomeric ratio. L3 represents a specific ferrocene-based multidentate ligand.
Caption: Asymmetric Hydrogenation Workflow.
Part 2: Catalytic Oxidation to 5-Methyl-2-naphthol
The dehydrogenation of this compound to the corresponding naphthol derivative, 5-methyl-2-naphthol, is a valuable aromatization reaction. Naphthols are important precursors for dyes, polymers, and pharmaceuticals. This transformation can be achieved using various catalytic and stoichiometric oxidizing agents.
Scientific Rationale and Mechanistic Considerations
The oxidation of a tetralone to a naphthol involves the removal of two hydrogen atoms from the saturated ring. This can be achieved through a variety of mechanisms depending on the oxidant and catalyst used.
-
Catalytic Dehydrogenation: This typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C), at elevated temperatures. The reaction proceeds through the adsorption of the tetralone onto the catalyst surface, followed by the stepwise removal of hydrogen atoms.
-
Chemical Oxidation: Strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective for this transformation.[1][2] The mechanism involves a hydride transfer from the tetralone to DDQ, followed by proton loss to achieve aromatization.[1]
-
Aerobic Oxidation: The use of molecular oxygen as the oxidant is an environmentally benign and cost-effective approach. This often requires a transition metal catalyst, such as a copper or manganese complex, to activate the oxygen and facilitate the oxidation process.[3][4]
Experimental Protocol: DDQ-Mediated Oxidation
This protocol provides a general method for the dehydrogenation of tetralones using DDQ.[1][2]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous solvent (e.g., benzene, toluene, or dioxane)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the solvent.
-
Addition of Oxidant: Add DDQ (1.1-1.5 equiv) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The reduced DDQ (DDHQ) will precipitate out of the solution. Filter the mixture and wash the solid with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 5-methyl-2-naphthol.
Sources
- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
Application Note: Comprehensive Characterization of 5-Methyl-2-tetralone
Introduction
5-Methyl-2-tetralone (CAS No: 4242-15-3) is a ketone derivative of tetralin, an important structural motif found in a variety of biologically active compounds and a key intermediate in organic synthesis. Its structural integrity, purity, and impurity profile are critical parameters that dictate its suitability for downstream applications, particularly in pharmaceutical and fine chemical development.
This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust characterization of this compound. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of techniques and parameters. The guide integrates chromatographic and spectroscopic methods to build a complete analytical profile, ensuring identity, purity, and structural confirmation.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Methyl-3,4-dihydronaphthalen-2(1H)-one | N/A |
| CAS Number | 4242-15-3 | [1] |
| Molecular Formula | C₁₁H₁₂O | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Boiling Point | 134-135 °C (at 6 Torr) | [1] |
| Predicted Density | 1.074 ± 0.06 g/cm³ | [1] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
Overall Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a chemical entity. The logical flow of analysis ensures that each technique provides complementary information, leading to a comprehensive quality assessment.
Caption: Overall analytical workflow for this compound characterization.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone for determining the purity of chemical substances by separating the main component from any impurities or related substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Application: GC-MS is the premier technique for analyzing thermally stable and volatile compounds. It provides separation based on boiling point and polarity (GC) and offers definitive identification and molecular weight information from mass fragmentation patterns (MS). For this compound, it is ideal for assessing purity, identifying volatile organic impurities, and confirming the molecular weight of the main peak.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Further dilute 100 µL of the stock solution into 900 µL of the same solvent to obtain a final concentration of 100 µg/mL for injection.
-
-
Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas, provides good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for trace analysis. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks for the main component. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp effectively separates early-eluting volatile impurities from the main analyte and later-eluting heavier compounds. |
| MS System | Agilent 7000 series QQQ or equivalent | High sensitivity and specificity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns and library matching. |
| Source Temp. | 230 °C | Optimal temperature to maintain ion integrity. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Scan Range | 40 - 450 m/z | Covers the molecular weight of the target compound and expected fragments. |
Data Interpretation:
-
Purity: The purity is estimated by the area percent of the main peak in the Total Ion Chromatogram (TIC).
-
Identity Confirmation: The mass spectrum of the main peak should exhibit a molecular ion (M⁺) peak at m/z 160 , corresponding to the molecular weight of C₁₁H₁₂O.
-
Fragmentation: Expect characteristic fragments. Based on the isomeric 5-Methyl-1-tetralone, a significant fragment at m/z 132 (loss of CO) is anticipated.[2] Other fragments will correspond to the stable aromatic portions of the molecule.
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Application: HPLC is a complementary technique to GC, particularly suited for quantifying purity and detecting non-volatile or thermally labile impurities. Using a UV detector, it provides highly accurate and reproducible quantitative results. This protocol is adapted from established methods for the related compound, 5-Methoxy-2-tetralone, which shares a similar chromophore and polarity profile.[5][6]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 1.0 mg/mL by dissolving 10 mg of this compound in 10 mL of acetonitrile.
-
Prepare the working solution for injection by diluting the stock solution 10-fold with the mobile phase (50:50 acetonitrile:water) to a concentration of 0.1 mg/mL.
-
-
Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase is the industry standard for reverse-phase chromatography, ideal for retaining moderately polar compounds like tetralones. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a mass-spec compatible modifier that ensures good peak shape by protonating silanols.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent with a low UV cutoff. |
| Gradient | 70% A / 30% B to 10% A / 90% B over 15 min | A gradient elution ensures that impurities with different polarities are well-separated from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| UV Detector | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. |
| Detection λ | 254 nm and 275 nm | The benzoyl moiety is expected to have strong absorbance in this region. |
Data Interpretation:
-
Purity Assay: Calculate purity using the area percentage method from the chromatogram at 254 nm. The formula is: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Impurity Profile: Any additional peaks represent impurities. Their retention times relative to the main peak indicate their polarity.
Spectroscopic Analysis for Structural Elucidation
While chromatography confirms purity, spectroscopy provides the definitive proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. The combination of these techniques allows for a complete structural assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.
Predicted Spectra & Interpretation:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.0-7.3 ppm (m, 3H): Aromatic protons on the benzene ring.
-
δ 3.5 ppm (s, 2H): Methylene protons at C1, adjacent to the aromatic ring.
-
δ 2.8-3.1 ppm (m, 2H): Methylene protons at C4.
-
δ 2.4-2.6 ppm (m, 2H): Methylene protons at C3, adjacent to the carbonyl group.
-
δ 2.3 ppm (s, 3H): Methyl protons at C5 attached to the aromatic ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~210 ppm: Carbonyl carbon (C2).
-
δ 125-140 ppm: Six aromatic carbons.
-
δ ~40-50 ppm: Aliphatic methylene carbons (C1, C3, C4).
-
δ ~20 ppm: Methyl carbon (C5-CH₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Application: FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is excellent for confirming the presence of the key ketone and aromatic functionalities in this compound.
Experimental Protocol:
-
Sample Preparation: Place one drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory. If the sample is a solid, a small amount of the powder can be pressed onto the crystal.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
Data Interpretation:
-
The spectrum should display characteristic absorption bands confirming the structure.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1710 | C=O Stretch | Ketone |
| 1450-1600 | C=C Stretch | Aromatic Ring |
Integrated Characterization Strategy
No single technique is sufficient for full characterization. The strength of this analytical approach lies in the integration of orthogonal data sets.
Caption: Integration of analytical techniques for a complete characterization profile.
Safety Precautions
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information before commencing any work.
References
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- ScienceDirect. (2024). Interference of the gas chromatography- mass spectrometry instrumental background on the determination of trace cyclic volatile.
- PubChem - NIH. (n.d.). 5-Methyl-1-tetralone.
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- ChemicalBook. (n.d.). 2-Methyl-1-tetralone(1590-08-5) 1H NMR spectrum.
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Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-tetralone
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-Methyl-2-tetralone, a key intermediate in the manufacturing of various fine chemicals and active pharmaceutical ingredients (APIs). The protocols detailed herein are designed for scalability and industrial application, emphasizing safety, efficiency, and robustness. This guide is intended for researchers, chemists, and process development professionals in the chemical and pharmaceutical industries.
Introduction: The Industrial Significance of this compound
This compound is a crucial building block in organic synthesis. Its structural motif is found in a variety of biologically active molecules. The tetralone core, a bicyclic aromatic ketone, serves as a versatile scaffold for the synthesis of more complex molecular architectures. Consequently, the development of a scalable and cost-effective synthesis for this compound is of significant industrial interest.
Recommended Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
For the large-scale production of this compound, an intramolecular Friedel-Crafts acylation of a suitable precursor is the recommended pathway. This classical yet highly effective method offers several advantages for industrial applications, including high yields and the use of readily available starting materials.[1][2][3] The overall transformation involves the cyclization of an arylbutyric acid derivative in the presence of a strong acid catalyst.
The logical flow of this synthetic approach is outlined below:
Caption: Synthetic workflow for this compound.
The key cyclization step is an electrophilic aromatic substitution where the carboxylic acid is converted into a highly reactive acylium ion, which then attacks the electron-rich aromatic ring to form the six-membered ring of the tetralone.[4]
Caption: Key steps in the cyclization mechanism.
Detailed Experimental Protocols
Safety First: A Prerequisite for Scale-Up
Large-scale chemical synthesis introduces hazards that may not be apparent at the laboratory scale.[5][6] A thorough risk assessment must be conducted before commencing any work.[5][6] Key safety considerations include:
-
Thermal Management: Exothermic reactions, such as Friedel-Crafts acylations, can lead to thermal runaway if not properly controlled.[6][7] Ensure the reactor is equipped with an efficient cooling system and a temperature probe.
-
Reagent Handling: Many reagents used in this synthesis are corrosive and/or toxic. Always handle chemicals in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]
-
Pressure Management: Some reactions may evolve gases, leading to a build-up of pressure. Ensure the reaction vessel is appropriately vented.[6]
-
Emergency Preparedness: Have a clear plan for handling spills, fires, and other emergencies. Ensure safety equipment, such as fire extinguishers and safety showers, is readily accessible.[5]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-(3-Methylphenyl)-4-oxobutanoic acid
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, charge anhydrous aluminum chloride (AlCl₃).
-
Solvent Addition: Add a suitable inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), and cool the mixture to 0-5 °C with an ice-salt bath.
-
Reagent Addition: Slowly add a solution of succinic anhydride in the same solvent to the stirred suspension of AlCl₃.
-
Toluene Addition: After the formation of the acylating agent complex, add m-toluene dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC or HPLC).
-
Work-up: Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude keto acid.
Step 2: Synthesis of 4-(3-Methylphenyl)butanoic acid
-
Reactor Setup: In a high-pressure reactor (autoclave), charge the crude 4-(3-methylphenyl)-4-oxobutanoic acid.
-
Catalyst and Solvent: Add a suitable solvent (e.g., ethanol) and a palladium on carbon catalyst (5-10% Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. Maintain the pressure and temperature until the reaction is complete (monitored by hydrogen uptake or analytical methods).
-
Work-up: Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst. Concentrate the filtrate to obtain the crude 4-(3-methylphenyl)butanoic acid.
Step 3 & 4: Cyclization to this compound and Purification
-
Reactor Setup: In a reactor equipped with a mechanical stirrer and a heating mantle, charge polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
Reagent Addition: Heat the acidic medium and slowly add the crude 4-(3-methylphenyl)butanoic acid.
-
Reaction: Maintain the reaction at an elevated temperature until the cyclization is complete.
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto ice water. Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation: Reagents and Reaction Parameters
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | m-Toluene, Succinic Anhydride | Aluminum Chloride | Dichloromethane | 0 - 25 | 4 - 6 | 85 - 95 |
| 2 | 4-(3-Methylphenyl)-4-oxobutanoic acid | 5% Pd/C, H₂ | Ethanol | 50 - 80 | 8 - 12 | 90 - 98 |
| 3 | 4-(3-Methylphenyl)butanoic acid | Polyphosphoric Acid | None | 80 - 100 | 2 - 4 | 80 - 90 |
| 4 | Crude this compound | - | - | Varies | - | >95 (Purity) |
Note: The presented yields and reaction parameters are typical and may require optimization based on the specific equipment and scale of the operation.
Conclusion
The successful large-scale synthesis of this compound via intramolecular Friedel-Crafts acylation is a robust and efficient process. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields of the desired product can be consistently achieved. This application note provides a solid foundation for process development and optimization, enabling the cost-effective production of this valuable chemical intermediate for various industrial applications.
References
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- Vercouillie, J., Abarbri, M., Parrain, J. L., Duchêne, A., & Thibonnet, J. (2010). Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. Taylor & Francis Online.
- Holden, M. S., Crouch, R. D., & Barker, K. A. (2014). Formation of α-Tetralone by Intramolecular Friedel–Crafts Acylation. Journal of Chemical Education, 91(10), 1739-1741.
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- MDPI. (2021). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles.
- Royal Society of Chemistry. (2021). TfOH-catalyzed transfer hydrogenation reaction using 1-tetralone as a novel dihydrogen source. Green Chemistry.
- American Chemical Society. (1954). The Base Effect in Catalytic Hydrogenation. A Simple Synthesis of 6-Methoxy-α-tetralone. Journal of the American Chemical Society.
- Mettler Toledo. Chemical Process Safety | Techniques & Equipment.
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- ResearchGate. (2003). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts.
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- Guidechem. (2023). How to Synthesize 5-Methoxy-2-tetralone?.
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- PubChem. 5-Methyl-1-tetralone.
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Application Notes & Protocols: 5-Methyl-2-tetralone as a Versatile Starting Material in Natural Product Synthesis
Abstract
The tetralone framework, a bicyclic aromatic ketone, represents a highly valuable and versatile scaffold in the field of organic synthesis. Its rigid structure, combined with multiple sites for functionalization, makes it a privileged starting material for the construction of complex polycyclic systems. This guide focuses on the strategic application of 5-methyl-2-tetralone and its close structural relatives (e.g., methoxy-substituted 2-tetralones) in the total synthesis of bioactive natural products. We will delve into the core chemical logic, provide detailed, field-proven protocols for key transformations, and illustrate how this seemingly simple building block enables efficient access to intricate molecular architectures like alkaloids and steroids. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of tetralone-based synthons in their synthetic campaigns.
The Strategic Value of the 2-Tetralone Core
The utility of a 2-tetralone derivative in total synthesis stems from its identity as a pre-formed, functionalized A/B ring system. This provides a significant strategic advantage, reducing the number of steps required to build a polycyclic core. The ketone at the C-2 position is a versatile handle for a wide array of chemical transformations, most notably for the formation of new carbon-carbon bonds to construct adjacent rings.
The primary and most powerful transformation applied to 2-tetralones is the Robinson annulation , a classic and reliable method for forming a new six-membered ring.[1][2] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation, efficiently converting the bicyclic tetralone into a tricyclic enone system.[1][3]
Core Mechanism: The Robinson Annulation
Understanding the mechanism of the Robinson annulation is critical to appreciating its application and potential for optimization. The process begins with the base-catalyzed formation of an enolate from the 2-tetralone. This nucleophilic enolate then attacks an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), in a Michael addition. The resulting 1,5-dicarbonyl intermediate is then perfectly primed for an intramolecular aldol condensation, which, upon dehydration, yields the fused, α,β-unsaturated ketone product.[1][3][4]
Figure 1: General workflow of the Robinson annulation starting with a 2-tetralone.
Application in Alkaloid Synthesis: The Veratrum Family
A compelling demonstration of the 2-tetralone strategy is found in synthetic approaches to the Veratrum alkaloids, a class of structurally complex steroidal alkaloids.[5] An efficient synthesis of the alkaloid verarine, for instance, commences with 6-methoxy-2-tetralone, a close analogue of this compound.[5] The logic employed here is directly transferable.
Retrosynthetic Strategy
The core strategy involves building the C, D, and E rings onto the pre-existing A/B ring system of the 2-tetralone. A simplified retrosynthetic analysis highlights the central role of the tetralone starting material.
Figure 2: Simplified retrosynthetic analysis for Veratrum alkaloids.
Protocol: Robinson Annulation for Tricyclic Core Synthesis
This protocol describes the foundational ring-forming reaction, which is broadly applicable to 2-tetralones for the synthesis of tricyclic intermediates.
Materials:
-
6-Methoxy-2-tetralone (or this compound)
-
Methyl vinyl ketone (MVK), freshly distilled
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1.0 equivalent of 6-methoxy-2-tetralone in anhydrous toluene.
-
Base Addition: Add a catalytic amount of powdered potassium hydroxide (approx. 0.1 eq.). Stir the mixture under N₂ for 15 minutes at room temperature to facilitate enolate formation.
-
Michael Acceptor Addition: Slowly add a solution of freshly distilled methyl vinyl ketone (1.1 eq.) in toluene via a dropping funnel over 30 minutes. Causality Note: Slow addition is crucial to prevent the self-polymerization of MVK, which is a common side reaction that significantly lowers the yield.[4]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench by adding 1 M HCl until the solution is acidic (pH ~5). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Trustworthiness Note: The bicarbonate wash removes any remaining acidic impurities, ensuring a clean product for subsequent steps.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tricyclic enone product.
| Parameter | Condition/Value | Expected Yield |
| Starting Material | 6-Methoxy-2-tetralone | 75-85% |
| Reagents | MVK (1.1 eq.), KOH (0.1 eq.) | |
| Solvent | Toluene | |
| Temperature | Reflux (~110 °C) | |
| Reaction Time | 4-6 hours |
Table 1: Typical reaction parameters for the Robinson annulation of a substituted 2-tetralone.
Application in Steroid Synthesis: Constructing the Tetracyclic Nucleus
While many classic steroid syntheses, like the Torgov synthesis, utilize 1-tetralone derivatives (e.g., 6-methoxy-1-tetralone), the fundamental principles are directly applicable to 2-tetralone chemistry.[6] The goal is to use the tetralone as a C/D ring synthon and build the A and B rings onto it, or vice-versa. The key is the strategic introduction of functional groups that enable subsequent cyclizations to form the complete tetracyclic steroid core.[7][8]
General Synthetic Workflow
A common strategy involves an initial carbon-carbon bond formation at the C-1 position (alpha to the ketone) of the 2-tetralone, followed by a series of transformations to build and close the remaining rings.
Figure 3: A generalized workflow for building a steroid core from a 2-tetralone.
Protocol: Enantioselective Alkylation of 2-Tetralone
Controlling stereochemistry is paramount in steroid synthesis.[9] Modern methods often employ enantioselective catalysis to set key stereocenters early. This protocol outlines a conceptual approach for the enantioselective alkylation at the C-1 position, a critical first step in many synthetic routes.
Materials:
-
This compound
-
An appropriate electrophile (e.g., a functionalized alkyl bromide)
-
A chiral phase-transfer catalyst (e.g., a cinchonidinium-derived catalyst)
-
Potassium carbonate (K₂CO₃), finely ground
-
Toluene, anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the alkyl bromide electrophile (1.2 eq.), and finely powdered K₂CO₃ (3.0 eq.).
-
Catalyst Addition: Add the chiral phase-transfer catalyst (0.05 - 0.1 eq.) to the flask.
-
Solvent and Temperature: Add anhydrous toluene and cool the mixture to the optimized temperature (often between -20 °C and 0 °C to maximize enantioselectivity). Expertise Note: The choice of catalyst, solvent, and temperature is highly substrate-dependent and must be optimized empirically. Lower temperatures generally favor higher enantiomeric excess (ee).
-
Reaction: Stir the heterogeneous mixture vigorously under a nitrogen atmosphere. Monitor the reaction's progress by TLC or HPLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the inorganic base. Rinse the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the C-1 alkylated 2-tetralone.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.
| Parameter | Condition/Value |
| Catalyst | Chiral Phase-Transfer Catalyst |
| Base | K₂CO₃ (solid) |
| Solvent | Toluene |
| Temperature | 0 °C to -20 °C |
| Expected Outcome | Enantioenriched 1-alkyl-5-methyl-2-tetralone |
Table 2: Conceptual parameters for enantioselective alkylation.
Conclusion
This compound and its substituted analogues are powerful and cost-effective starting materials for the synthesis of complex natural products. Their rigid, pre-formed bicyclic structure provides a reliable foundation upon which further rings can be constructed with high efficiency and, with modern methods, excellent stereocontrol. The Robinson annulation remains the cornerstone transformation for elaborating these synthons into tricyclic systems, which are key intermediates en route to alkaloids and steroids. The principles and protocols outlined in this guide demonstrate the enduring strategic importance of the 2-tetralone core in the art and science of total synthesis.
References
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Total synthesis of morphine and related alkaloids - Wikipedia. Available at: [Link]
-
Moya-Utrera, F., et al. (2022). Synthesis of (−)‐Cannabidiol (CBD), (−)‐Δ9‐ and (−)‐Δ8‐Tetrahydrocannabinols, Encapsulation of CBD with Nanoparticles for Controlled Delivery and Biological Evaluation. Chemistry – A European Journal. Available at: [Link]
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Titchmarsh, J. R., et al. (2016). A Cascade Strategy Enables a Total Synthesis of (±)‐Morphine. Angewandte Chemie International Edition, 55(45), 14306-14309. Available at: [Link]
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Titchmarsh, J. R., et al. (2016). A cascade strategy enables a total synthesis of (±)-morphine. Angewandte Chemie International Edition. Available at: [Link]
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de Oliveira, L. S., et al. (2024). Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions. Chemistry & Biodiversity. Available at: [Link]
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Moya-Utrera, F., et al. (2022). Synthesis of (−)‐Cannabidiol (CBD), (−)‐Δ‐ and (−)‐Δ‐Tetrahydrocannabinols, Encapsulation of CBD with Nanoparticles for Controlled Delivery and Biological Evaluation. ResearchGate. Available at: [Link]
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Taber, D. F., et al. Synthesis of (-) - Morphine. Scribd. Available at: [Link]
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Total Synthesis of (À )-Cannabidiol-C4 - AIR Unimi. Available at: [Link]
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Wang, F., et al. (2024). Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD). ACS Synthetic Biology. Available at: [Link]
-
Taber, D., Neubert, T., & Rheingold, A. (2002). Synthesis of (-)-morphine. Journal of the American Chemical Society. Available at: [Link]
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Robinson annulation - Wikipedia. Available at: [Link]
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A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2018). Juniper Publishers. Available at: [Link]
-
The suggested mechanism for the Robinson annulation reaction. - ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Available at: [Link]
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Use of 5-Methoxy, 6-Methoxy and 7-Methoxy-α-tetralones in the Synthesis of Diterpenes, Sesquiterpenes and Other Natural Products. ResearchGate. Available at: [Link]
-
Enantioselective synthesis of tetra-substituted tetralines and tetrahydro-indolizines by NHC-catalyzed azolium–enolate cascade. Chemical Communications (RSC Publishing). Available at: [Link]
-
Gómez-Rendón, C., et al. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules. Available at: [Link]
-
CHM557 Experiment 5 - The Robinson Annulation Reaction. Scribd. Available at: [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. Available at: [Link]
- Preparation technique of 5-methoxy-2-tetralone. Google Patents.
- Synthesis method of 5-methoxy-2-tetralone. Google Patents.
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Estrone methyl ether - Wikipedia. Available at: [Link]
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Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap. Available at: [Link]
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Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. PubMed Central. Available at: [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PubMed Central. Available at: [Link]
-
Recent advancements in the synthesis of Veratrum alkaloids. PubMed Central. Available at: [Link]
-
Biosynthesis and Total Synthesis of Steroids. Chemistry LibreTexts. Available at: [Link]
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Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin. National Institutes of Health. Available at: [Link]
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Steroids from Carvone. WUR eDepot. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-2-tetralone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Methyl-2-tetralone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of substituted 2-tetralones is a critical process in the development of various pharmaceutical intermediates. Achieving high yield and purity of this compound requires careful control over reaction conditions and a clear understanding of potential side reactions. This guide addresses the most common challenges encountered during its synthesis, focusing on the prevalent Friedel-Crafts acylation and cyclization pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: General Issues & Low Yield
Question 1: My overall yield for the synthesis of this compound is consistently low (<50%). What are the primary factors I should investigate?
Answer: Consistently low yields are typically traced back to one of three areas: suboptimal reaction conditions, incomplete conversion, or product loss during workup and purification.
-
Reaction Conditions: The intramolecular Friedel-Crafts cyclization is highly sensitive. The choice and amount of Lewis acid, solvent, and reaction temperature are critical. Strong acids can cause decomposition or polymerization, while insufficient acid will lead to an incomplete reaction.[1][2]
-
Purity of Starting Material: The precursor acid, typically 4-(m-tolyl)butanoic acid, must be pure and, most importantly, anhydrous. Moisture will quench the Lewis acid catalyst, halting the reaction.
-
Workup & Purification: this compound can be susceptible to degradation or loss during purification. Standard silica gel chromatography can sometimes lead to product loss. Alternative purification methods, such as bisulfite adduct formation, can significantly improve recovery of the pure ketone.[3][4]
Question 2: My TLC plate shows multiple spots after the reaction, in addition to my starting material and product. What are the likely side products?
Answer: The formation of multiple side products in a Friedel-Crafts reaction often points to issues with regioselectivity or catalyst-induced degradation.
-
Isomeric Products: Depending on the substrate, cyclization can occur at different positions on the aromatic ring, leading to isomeric tetralones. For a 4-(m-tolyl)butanoic acid precursor, cyclization can theoretically occur to form 7-methyl-2-tetralone, although the 5-methyl isomer is sterically and electronically favored.
-
Polymerization: Strong Lewis acids like AlCl₃ can promote intermolecular reactions, leading to the formation of high-molecular-weight polymers or tar-like substances, especially at elevated temperatures.[5]
-
Dealkylation/Rearrangement: Under harsh acidic conditions, alkyl groups on the aromatic ring can rearrange or be cleaved.
-
Incomplete Cyclization Products: If the reaction stalls, you may have intermediates present.
To mitigate this, ensure a homogenous reaction mixture, maintain strict temperature control, and consider a milder Lewis acid.
Part 2: Troubleshooting the Friedel-Crafts Cyclization Pathway
The most common route to this compound involves the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as 4-(m-tolyl)butanoyl chloride or the corresponding carboxylic acid.
Question 3: My Friedel-Crafts cyclization is stalling, with significant starting material remaining. How can I drive the reaction to completion?
Answer: Stalling is a classic problem often related to catalyst deactivation or insufficient reactivity.
-
Catalyst Stoichiometry: For cyclizing a carboxylic acid, more than two equivalents of the Lewis acid (e.g., AlCl₃) are required. The first equivalent coordinates to the carboxylic acid's carbonyl oxygen, and the second coordinates to the hydroxyl group to facilitate the formation of an acylium ion intermediate. An additional amount is needed to act as the catalyst. For an acid chloride precursor, slightly more than one equivalent is sufficient.
-
Moisture Contamination: As mentioned, water is detrimental. Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic Lewis acids like AlCl₃ in a glovebox or under a dry inert atmosphere.[6]
-
Choice of Activating Agent/Catalyst: If using a carboxylic acid directly, a strong dehydrating acid medium like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) can be more effective than a standard Lewis acid. Alternatively, converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to cyclization is a standard and effective strategy.[4][7]
Question 4: I'm observing significant charring and formation of a dark, tar-like substance. How can this be prevented?
Answer: Tar formation is a clear sign of uncontrolled side reactions, typically polymerization or decomposition, caused by overly harsh conditions.
-
Temperature Control: This is the most critical parameter. Friedel-Crafts reactions are exothermic. The reaction should be cooled in an ice bath (0-5 °C) during the addition of the Lewis acid. Allowing the temperature to rise uncontrollably will drastically reduce the yield of the desired product.[6]
-
Mode of Addition: Always add the Lewis acid portion-wise to the substrate solution, or add the substrate solution dropwise to a suspension of the Lewis acid. This helps dissipate heat and maintain control.
-
Solvent Choice: Using a solvent with a low freezing point that can also moderate the reaction is beneficial. Dichloromethane (DCM) or o-dichlorobenzene are common choices. Avoid highly reactive solvents.[1]
-
Consider Milder Catalysts: If AlCl₃ proves too harsh, consider alternative Lewis acids such as SnCl₄, TiCl₄, or strong Brønsted acids like triflic acid (CF₃SO₃H).[1]
Data Summary: Comparison of Friedel-Crafts Conditions
The selection of a catalyst and solvent system is crucial for optimizing the intramolecular acylation. Below is a summary of common systems.
| Catalyst System | Typical Solvent | Temperature | Key Considerations |
| AlCl₃ / SOCl₂ | Dichloromethane, 1,2-Dichloroethane | 0 °C to RT | Highly effective but can be overly aggressive, leading to charring if not controlled. Requires anhydrous conditions.[6] |
| Polyphosphoric Acid (PPA) | None (acts as solvent) | 80-120 °C | Good for direct cyclization of carboxylic acids. High viscosity can make stirring and workup difficult. |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetic Acid (TFA) | RT to Reflux | "Cleaner" chemistry approach that avoids metal halides and chlorinated solvents.[8] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | None or CH₂Cl₂ | RT to 80 °C | Very powerful dehydrating agent, effective for stubborn cyclizations. |
| SnCl₄ | Dichloromethane | 0 °C to RT | Milder and more selective than AlCl₃, often resulting in cleaner reactions.[6] |
Part 3: Advanced Purification Strategies
Question 5: Standard silica gel chromatography is giving me poor separation and recovery. Is there a better way to purify this compound?
Answer: Yes. For ketones like 2-tetralones, purification via the formation of a reversible sodium bisulfite adduct is a highly effective classical technique that can dramatically improve purity and recovery.[3][4] This method selectively isolates the ketone from non-ketonic impurities.
The principle is based on the nucleophilic addition of bisulfite ion to the carbonyl carbon, forming a crystalline, water-soluble adduct. Non-carbonyl compounds are left behind in the organic phase. The ketone can then be regenerated by treating the adduct with a base (like Na₂CO₃) or a strong acid.
Visual Guides & Workflows
Experimental Workflow: Friedel-Crafts Cyclization
The following diagram outlines the key steps in a typical synthesis of this compound via the acid chloride pathway.
Caption: General workflow for this compound synthesis.
Purification Logic: Bisulfite Adduct Formation
This diagram illustrates the chemical equilibrium involved in the purification process.
Caption: Purification workflow via sodium bisulfite adduct formation.
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization
This protocol is a representative procedure and should be adapted based on your specific substrate and laboratory equipment.
Step 1: Formation of 4-(m-tolyl)butanoyl chloride
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a trap), add 4-(m-tolyl)butanoic acid (10.0 g, 56.1 mmol) and anhydrous dichloromethane (DCM, 80 mL).
-
Slowly add thionyl chloride (6.0 mL, 84.2 mmol, 1.5 equiv) to the solution at room temperature.
-
Heat the mixture to reflux (approx. 40 °C) and maintain for 2 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a yellow-orange oil and is used immediately in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a separate 500 mL flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 8.2 g, 61.7 mmol, 1.1 equiv) in anhydrous DCM (150 mL).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM (50 mL) and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice (200 g) containing concentrated HCl (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation[3][4]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Combine the organic solution with the saturated NaHSO₃ solution in a flask and stir vigorously for 2-4 hours at room temperature. A pale yellow or white precipitate (the adduct) will form.
-
Filter the solid precipitate and wash it with cold diethyl ether to remove any adhering organic impurities.
-
To regenerate the ketone, suspend the filtered solid in a flask containing a saturated sodium carbonate (Na₂CO₃) solution.
-
Stir the mixture at room temperature (or gently warm to 40-50 °C) for 2-4 hours. The adduct will decompose, releasing the pure ketone.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the purified this compound.
References
-
Silver-catalyzed cyclization of α-imino-oxy acids to fused tetralone derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Hacksell, U., et al. (1986). Facile Synthesis of 5-Methoxy-3-methyl-2-tetralone. Acta Chemica Scandinavica B, 40: 508–511. Available at: [Link]
-
Banerjee, A. K., et al. (2007). Alternative Route for the Synthesis of 6-Methoxy-5-methyl-a-tetralone and 6-Methoxy-2,5-dimethyl-a-tetralone. Synthetic Communications, 37: 3917–3922. Available at: [Link]
-
Prakash, G. K. S., et al. Friedel-Crafts Acylation with Amides. National Institutes of Health (NIH). Available at: [Link]
-
Johansson, A. M., et al. (1986). Syntheses of 5-, 7-, and 8-methoxy-3-methyl-2-tetralones. The Journal of Organic Chemistry. Available at: [Link]
-
Facile synthesis of fused polycyclic compounds via intramolecular oxidative cyclization/aromatization of β-tetralone or β-tetralone oximes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing). Available at: [Link]
-
Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113-7. Available at: [Link]
-
Intramolecular cyclizations via photostimulated tethered free radical reaction towards α-tetralones and their analogues. Sci-Hub. Available at: [Link]
-
Intramolecular Friedel-Craft acylation to tetralones catalyzed by Tb(OTf)3 in [bmim]OTf, under MW irradiation. ResearchGate. Available at: [Link]
- CN113233964A - Synthesis method of 5-methoxy-2-tetralone. Google Patents.
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone. Google Patents.
-
α-TETRALONE. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis method of 5-methoxy-2-tetralone. Patsnap. Available at: [Link]
-
Tetralone-2-formylpyrazoles: Valuable Precursors in the Tandem Cyclization for Asymmetric Synthesis of Highly Substituted Spiro-3,4-dihydrocoumarins. PubMed. Available at: [Link]
-
Preparation technique of 5-methoxy-2-tetralone. Patsnap. Available at: [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Crimson Publishers. Available at: [Link]
-
Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. ACS Applied Polymer Materials. Available at: [Link]
Sources
- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. Page loading... [guidechem.com]
- 4. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 8. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 5-Methyl-2-tetralone
Welcome to the technical support center for the synthesis of 5-Methyl-2-tetralone. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important intermediate. As your application scientist, I will move beyond simple procedural lists to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot common side reactions, and optimize your synthetic strategy for higher yields and purity.
The synthesis of tetralones is a foundational process in medicinal chemistry, but it is not without its complexities. The intramolecular Friedel-Crafts acylation, a common and effective route to this compound, is particularly sensitive to reaction conditions that can lead to isomeric impurities and yield-reducing side reactions. This guide provides a structured, question-and-answer-based approach to navigate these challenges effectively.
Primary Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed method for constructing the this compound scaffold is the intramolecular Friedel-Crafts acylation of a 3-(m-tolyl)propionyl chloride precursor. This pathway involves the cyclization of an acylium ion onto the electron-rich toluene ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis, providing explanations for their root causes and actionable solutions.
Question 1: My final product is a mixture of two isomers. How can I improve the regioselectivity to favor this compound?
Answer: This is the most frequent challenge in this synthesis. You are observing the co-formation of the desired This compound and the undesired 7-Methyl-2-tetralone . This occurs because the intramolecular acylation can happen at two different positions on the toluene ring relative to the methyl group: the para position (C6, leading to the desired 5-methyl product) and the ortho position (C2, leading to the 7-methyl isomer).
Causality: The methyl group is an ortho-, para-directing activator. While the para-position is sterically less hindered and generally favored, the ortho-position remains reactive. The ratio of these products is highly dependent on the reaction conditions.
-
Steric Hindrance: The bulky acylium-Lewis acid complex experiences more steric clash at the ortho-position, which naturally favors para-attack.
-
Lewis Acid Choice: "Harder" and bulkier Lewis acids like aluminum trichloride (AlCl₃) often provide better para-selectivity compared to smaller or "softer" acids.
-
Temperature: Lower temperatures (e.g., starting at 0°C or even -10°C) increase the kinetic barrier for the sterically hindered ortho-attack more significantly than for the para-attack, thus improving the isomeric ratio.
Recommended Actions:
-
Temperature Control: Begin the addition of the Lewis acid at 0°C and allow the reaction to warm slowly to room temperature. Avoid high initial temperatures.
-
Catalyst Selection: Use anhydrous AlCl₃ as the Lewis acid. Ensure it is of high purity and handled under strictly anhydrous conditions to prevent deactivation.
-
Slow Addition: Add the Lewis acid portion-wise or as a slurry in the solvent to the substrate solution. This maintains a low concentration of the reactive species and helps control the exotherm.
Caption: Competing pathways in Friedel-Crafts cyclization.
Question 2: The reaction produced a dark, insoluble tar, and my yield is extremely low. What happened?
Answer: The formation of a dark, tarry substance is a classic sign of polymerization and/or charring. This is a common side reaction in Friedel-Crafts chemistry, particularly when conditions are too harsh.[1]
Causality: The highly reactive acylium ion or other carbocationic intermediates can react with other molecules of the starting material or product (intermolecularly) instead of cyclizing (intramolecularly). This is exacerbated by:
-
High Localized Catalyst Concentration: Dumping the Lewis acid in all at once creates "hot spots" of high reactivity.
-
Elevated Temperatures: Higher temperatures provide the activation energy for various intermolecular side reactions.
-
Excess Lewis Acid: While stoichiometric amounts are often needed, a large excess can promote unwanted side reactions.[2]
Recommended Actions:
-
Ensure Anhydrous Conditions: Moisture will react with AlCl₃, generating HCl and reducing catalyst activity, often tempting users to add more, which can lead to charring. All glassware should be oven-dried, and solvents must be anhydrous.
-
Controlled Addition: Add the AlCl₃ catalyst slowly and in small portions to a cooled solution (0°C) of the acyl chloride.
-
Use High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
Question 3: I am recovering a significant amount of my starting material, 3-(m-tolyl)propanoic acid. Why did the reaction not proceed?
Answer: Recovering the carboxylic acid indicates a failure at one of two stages: either the initial conversion to the acyl chloride was incomplete, or the Friedel-Crafts catalyst was deactivated before it could promote cyclization.
Causality:
-
Incomplete Acyl Chloride Formation: The reaction of a carboxylic acid with thionyl chloride or oxalyl chloride requires sufficient time and sometimes heat to go to completion. Any remaining carboxylic acid will be unreactive in the Friedel-Crafts step.
-
Catalyst Deactivation: Aluminum trichloride is extremely hygroscopic. Any moisture in the solvent, reagents, or atmosphere will hydrolyze it, rendering it inactive. The ketone product also forms a complex with AlCl₃, so a full stoichiometric equivalent is typically required for the reaction to proceed to completion.[2]
Recommended Actions:
-
Verify Acyl Chloride Formation: Before proceeding to the cyclization, confirm the conversion of the acid to the acyl chloride. This can be done by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or GC-MS to see if the methyl ester has formed. Alternatively, the disappearance of the broad -OH stretch in the IR spectrum can be monitored.
-
Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents (like dichloromethane). Dry all glassware thoroughly. Handle AlCl₃ in a glovebox or under a positive pressure of inert gas (N₂ or Ar).
-
Sufficient Catalyst: Ensure at least 1.1 to 1.2 equivalents of AlCl₃ are used to account for complexation with the product ketone.
Frequently Asked Questions (FAQs)
Q: What is the most effective method for purifying the crude this compound product?
A: A multi-step approach is often best for achieving high purity.
-
Aqueous Workup: After quenching the reaction (typically with ice/HCl), a standard aqueous workup with washes of dilute HCl, water, sodium bicarbonate solution, and brine will remove the bulk of the inorganic salts and acidic/basic impurities.
-
Distillation: Vacuum distillation is highly effective for separating the product from non-volatile polymeric material and potentially from the isomeric byproduct if their boiling points are sufficiently different.
-
Column Chromatography: For achieving the highest purity and complete separation of the 5-methyl and 7-methyl isomers, silica gel chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Bisulfite Adduct Formation: For selectively removing the ketone products from non-ketonic impurities, the crude mixture can be stirred with a saturated sodium bisulfite solution.[3][4] The ketone forms a solid adduct, which can be filtered off, washed, and then hydrolyzed back to the pure ketone by treatment with an acid or base.
Q: Can I use a Brønsted acid like polyphosphoric acid (PPA) for the cyclization instead of a Lewis acid?
A: Yes, PPA is a viable and often used alternative to Lewis acids for intramolecular acylations. It acts as both the acid catalyst and the solvent.
-
Advantages: PPA often leads to cleaner reactions with less charring and is easier to handle than AlCl₃. The workup is also simpler, typically involving quenching the reaction mixture with ice water and extracting the product.
-
Disadvantages: PPA reactions usually require higher temperatures (e.g., 80-100°C), which can sometimes decrease regioselectivity. The high viscosity of PPA can also make stirring and temperature control challenging on a large scale.
Q: Are there any modern, milder alternatives to the classical Friedel-Crafts reaction for this synthesis?
A: Yes, the field of organic synthesis is continually evolving. While the Friedel-Crafts reaction remains a workhorse, several newer methods offer milder conditions. For instance, metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids has been developed.[5] Additionally, methods involving photocatalysis for intramolecular arene alkylation are emerging, which can avoid the use of strong, stoichiometric Lewis or Brønsted acids.[6] These methods often provide unique reactivity and can be more tolerant of other functional groups.
Troubleshooting Summary Table
| Observed Problem | Potential Cause(s) | Key Diagnostic Sign | Primary Mitigation Strategy |
| Isomeric Impurity | Competing ortho-acylation | Two distinct spots on TLC; characteristic NMR signals for 7-methyl isomer | Lower reaction temperature (start at 0°C); use AlCl₃; slow catalyst addition |
| Low Yield / Tar Formation | Intermolecular polymerization; charring | Dark, insoluble material in the flask | Strict anhydrous conditions; high dilution; slow, controlled addition of catalyst at low temp. |
| Recovery of Starting Acid | Incomplete acyl chloride formation; deactivated catalyst | Broad -OH peak in IR of crude; starting material spot on TLC | Confirm acyl chloride formation before cyclization; use strict anhydrous technique; ensure >1 eq. of AlCl₃ |
| Reaction Stalls | Insufficient or deactivated catalyst | No product formation after extended time | Use fresh, high-purity AlCl₃; ensure anhydrous conditions; check catalyst stoichiometry |
Troubleshooting Workflow
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google P
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P
-
Synthesis of 5-Methoxy-2-tetralone - PrepChem.com. [Link]
-
Robinson Annulation Mechanism - BYJU'S. [Link]
-
Robinson Annulation - Organic Chemistry Portal. [Link]
-
Preparation technique of 5-methoxy-2-tetralone - Eureka | Patsnap. [Link]
-
Facile synthesis of 5-methoxy-3-methyl-2-tetralone - SciSpace. [Link]
-
A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. [Link]
-
The Robinson Annulation - Master Organic Chemistry. [Link]
-
The suggested mechanism for the Robinson annulation reaction. - ResearchGate. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. [Link]
-
α-TETRALONE - Organic Syntheses Procedure. [Link]
-
Synthesis of 5-Methoxy-6-isopropyl-1-tetralone - ResearchGate. [Link]
-
Tetralone synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing). [Link]
-
Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. [Link]
-
Nazarov Cyclization - Organic Chemistry Portal. [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction - L.S.College, Muzaffarpur. [Link]
-
1 THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS Reported by Jenna Klubnick September 24, 2009 INTRODUCTION The class - Chemistry | Illinois. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]
-
Nazarov Cyclization - YouTube. [Link]
-
Chapter 1: The Nazarov Cyclization - ScholarSpace. [Link]
-
Nazarov Cyclization Initiated by Peracid Oxidation. The Total Synthesis of (±)-Rocaglamide. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Tetralone synthesis [organic-chemistry.org]
Technical Support Center: Chromatography Purification of 5-Methyl-2-tetralone
Welcome to the technical support guide for the chromatographic purification of 5-Methyl-2-tetralone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Here, we address common issues in a direct question-and-answer format, grounded in the principles of chromatography and the specific chemistry of tetralones.
Troubleshooting Guide: Specific Issues & Solutions
This section tackles the most frequent and challenging problems observed during the column chromatography of this compound. Each question is addressed with an explanation of the underlying causes and a set of actionable, step-by-step protocols to resolve the issue.
Q1: I'm seeing significant peak tailing for my this compound. How can I achieve more symmetrical peaks?
Expert Analysis: Peak tailing with ketonic compounds like this compound on silica gel is a classic problem. It is most often caused by secondary interactions between the lone pair of electrons on the carbonyl oxygen and active, acidic silanol groups (Si-OH) on the silica surface.[1] This strong, non-specific binding slows down a portion of the analyte molecules, causing them to elute gradually and creating a "tail."
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most effective way to counteract this is to "mask" the active silanol sites.
-
For Mild Tailing: Add a small amount of a slightly polar, protic solvent like isopropanol or tert-butanol (0.5-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate). This can disrupt the strong ketone-silanol interaction without drastically changing the overall solvent polarity.
-
For Severe Tailing: Incorporate a small amount of a weak acid, such as acetic acid (0.1-0.5%), into your eluent.[1] The acetic acid will preferentially bind to the active silanol sites, preventing the tetralone from interacting with them and resulting in a much sharper, more symmetrical peak.
-
-
Use of Deactivated Silica: If mobile phase modifiers are insufficient or incompatible with your downstream applications, consider using an alternative stationary phase.
-
End-Capped Silica: While more common in HPLC, end-capped silica gel for flash chromatography is available and has many of the acidic silanol groups replaced with less interactive trimethylsilyl (TMS) groups.
-
Alumina (Neutral): Neutral alumina can be an excellent alternative to silica for purifying ketones. It has fewer strongly acidic sites, which can significantly reduce peak tailing.[1] However, always run a TLC on alumina first, as selectivity can differ from silica.
-
Q2: My compound seems to be decomposing on the column. My post-column fractions show new, unexpected spots on TLC. What's happening?
Expert Analysis: While generally stable, tetralones can be susceptible to degradation under certain conditions, particularly on highly active or acidic stationary phases.[2][3] The acidic nature of standard silica gel can sometimes catalyze side reactions like enolization followed by oxidation or other rearrangements, especially if the crude material contains reactive impurities.[4] This leads to the appearance of new spots on TLC plates of the collected fractions and contributes to lower yields.[3]
Solutions:
-
Test for Stability: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots appear that weren't in the initial crude sample, your compound is likely unstable on silica gel.[2]
-
Deactivate the Silica Gel: This is a crucial technique for acid-sensitive compounds.
-
Protocol for Deactivation: Prepare a slurry of your silica gel in your starting mobile phase. Add 1% triethylamine (TEA) by volume relative to the solvent. Stir the slurry for 15-20 minutes, then pack the column as usual. Equilibrate the packed column with the starting mobile phase (also containing 0.5-1% TEA) for at least 3-4 column volumes before loading your sample. The basic TEA neutralizes the acidic silanol sites.
-
-
Switch to a Less Acidic Stationary Phase:
-
Neutral Alumina: As mentioned, neutral alumina is a good alternative.
-
Reverse-Phase (C18) Chromatography: For highly sensitive compounds, switching to reverse-phase (RP) chromatography is a robust solution.[1] Here, the stationary phase is nonpolar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This avoids the issue of acidic silanol groups entirely. A typical starting point for RP purification of a tetralone would be a gradient from 40-50% acetonitrile in water.
-
Q3: I'm getting very poor separation between this compound and a closely-eluting impurity. How can I improve the resolution?
Expert Analysis: Achieving good resolution (separation) depends on optimizing selectivity and efficiency. This compound is a moderately polar compound. Impurities could include starting materials, regioisomers (e.g., 7-methyl-2-tetralone), or byproducts from the synthesis. Effective separation requires finding a solvent system that exploits the subtle polarity differences between your product and the contaminants.
Solutions:
-
Systematic Mobile Phase Optimization: Do not rely on a single solvent system. The key is to change the selectivity of the mobile phase.
-
Vary Solvent Ratios: Instead of just Hexane/Ethyl Acetate, test different solvent families. A good practice is to test systems like Dichloromethane/Methanol, Toluene/Acetone, or Hexane/Isopropanol. These different solvent classes interact with your compound and the silica in unique ways, potentially pulling apart closely eluting spots.
-
The "Rule of Three": A good starting point is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate.[2] This generally provides the optimal balance for separation on a column.
-
-
Employ Gradient Elution: If a single (isocratic) solvent system fails to provide separation throughout the entire run, a gradient is necessary.
-
Protocol for Developing a Gradient:
-
Find a "weak" solvent system (e.g., 5% Ethyl Acetate in Hexane) where your compound and impurities barely move off the baseline (Rf < 0.1).
-
Find a "strong" solvent system (e.g., 30% Ethyl Acetate in Hexane) where your compound has a high Rf (~0.6-0.7).
-
Start the column with the weak solvent system and gradually increase the percentage of the strong solvent over the course of the run. This keeps non-polar impurities moving quickly at the start and provides more elution power later to move your more polar product, sharpening the band and improving separation from trailing impurities.
-
-
-
Improve Column Packing and Loading:
-
Ensure a perfectly packed, homogenous column bed. Any channels or cracks will ruin separation.
-
Load your sample in the smallest possible volume of solvent. Dry-loading (adsorbing the crude material onto a small amount of silica gel and loading the powder) is highly recommended for difficult separations as it ensures a very tight starting band.
-
General FAQs
Q: What are some typical starting solvent systems for purifying this compound on silica gel? A: Based on its structure (a ketone with an aromatic ring), this compound is of intermediate polarity. Good starting points for TLC analysis are mixtures of a non-polar solvent like Hexane or Heptane with a more polar solvent. See the table below for recommendations.
Q: Should I use normal-phase or reverse-phase chromatography? A: Normal-phase chromatography on silica gel or alumina is the most common and cost-effective method for this type of compound.[5] However, if you face issues with compound instability on silica[2][3] or have very polar impurities that are difficult to separate, reverse-phase (e.g., C18 silica) is an excellent alternative.[1]
Q: My compound is not eluting from the column at all, even with high solvent polarity. What could be the issue? A: This suggests very strong, possibly irreversible, binding to the stationary phase.[2] This can happen if the compound is basic and interacting with acidic silica. First, ensure you haven't made a mistake in preparing your solvent system.[2] If the solvent is correct, this is a strong indicator that you need to either deactivate the silica with triethylamine or switch to a different stationary phase like alumina or reverse-phase C18 silica.[1][2]
Data & Protocols
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System Class | Non-Polar Component | Polar Component | Starting Ratio (v/v) | Notes |
| Standard | Hexane / Heptane | Ethyl Acetate | 90:10 to 80:20 | Most common starting point. Adjust for optimal Rf of ~0.3. |
| Alternative A | Dichloromethane (DCM) | Methanol | 99:1 to 98:2 | Offers different selectivity. Use with caution as DCM is chlorinated. |
| Alternative B | Toluene | Acetone | 95:5 to 90:10 | The aromatic solvent can change interactions with the tetralone. |
Protocol: Dry Loading a Sample for Flash Chromatography
-
Weigh your crude this compound into a round-bottom flask.
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add silica gel to the flask (typically 2-3 times the mass of your crude material).
-
Swirl the slurry to ensure the compound is thoroughly mixed with the silica.
-
Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed chromatography column.
-
Gently add a thin layer of sand or fritted disc on top to prevent disturbance when adding the mobile phase.
-
Proceed with elution. This technique minimizes the initial band width, maximizing separation efficiency.[6]
Visualizations
Troubleshooting Workflow
The following diagram provides a logical decision tree to diagnose and solve common purification issues.
Caption: A decision tree for troubleshooting common chromatography problems.
Analyte-Stationary Phase Interaction
This diagram illustrates the problematic interaction leading to peak tailing and the mechanism by which a mobile phase modifier resolves it.
Caption: Interaction of this compound with silica gel.
References
-
Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved January 20, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 20, 2026, from [Link]
-
OChemPal. (n.d.). Understanding 5-Methoxy-2-Tetralone: Properties and Chemical Significance. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-tetralone. PubChem. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2015, November 26). Recent problems with silica gel chromatography. Retrieved January 20, 2026, from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved January 20, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Methoxy-2-tetralone on Newcrom R1 HPLC column. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Retrieved January 20, 2026, from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved January 20, 2026, from [Link]
-
Tradeindia. (n.d.). 5 Methoxy 2 Tetralone Liquid, Cas Number 32940-15. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 20, 2026, from [Link]
Sources
Optimization of reaction conditions for 5-Methyl-2-tetralone synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methyl-2-tetralone. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into the optimization and troubleshooting of common synthetic routes. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can navigate challenges with a strong foundational understanding.
Introduction: The Synthetic Approach
This compound is a valuable intermediate in the synthesis of various complex organic molecules. While multiple synthetic strategies exist, a common and reliable laboratory-scale approach involves the construction of the tetralone core from a substituted naphthalene precursor. This guide will focus on a robust multi-step synthesis that begins with a commercially available starting material and proceeds through a Birch reduction, a key transformation for accessing the dihydro-naphthalene skeleton required for the 2-tetralone structure.[1][2] This method offers high regioselectivity and is adaptable for various substituted tetralones.
Experimental Workflow Overview
The overall process involves the methylation of a suitable dihydroxynaphthalene, followed by a Birch reduction of the resulting dimethoxy-naphthalene, and finally, acidic hydrolysis to yield the target 2-tetralone.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable solution.
Q1: My Birch reduction (Step 2) is inefficient. The yield of the intermediate enol ether is low, and I recover a lot of my starting material, 2,7-dimethoxy-1-methylnaphthalene. What's going wrong?
A1: This is a classic issue in Birch reductions and almost always points to three potential root causes: inactive sodium, insufficient dissolution of the metal, or the presence of moisture.
-
Causality: The Birch reduction relies on the generation of solvated electrons from the dissolution of an alkali metal (like sodium) in liquid ammonia. These electrons are powerful reducing agents. If the sodium is oxidized (covered in a white crust of NaOH/Na₂O), it will not dissolve properly to form the characteristic deep blue solution, and no reduction will occur.[1][2] Furthermore, water will rapidly quench the solvated electrons, consuming your reagent before it can react with the naphthalene substrate.
-
Troubleshooting Steps:
-
Verify Sodium Quality: Use fresh, clean sodium. Carefully trim off any white oxidized crusts under an inert atmosphere (or in a beaker of hexane) immediately before use. The metal should be shiny.
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. The solvent (ethanol or other proton source) must be anhydrous. Use fresh, dry liquid ammonia from a reputable supplier.
-
Optimize Dissolution: The reaction should turn a persistent, deep blue color upon adding sodium. If the color fades instantly, it indicates quenching by a contaminant (likely water). If the color never appears, the sodium isn't dissolving. Ensure vigorous stirring and that the temperature is maintained low enough for the ammonia to remain liquid (~ -33 °C to -78 °C).
-
Check Reagent Ratios: Ensure a sufficient excess of sodium is used. A typical molar ratio is 1.0 equivalent of substrate to 2.5-3.0 equivalents of sodium.
-
Q2: After the final hydrolysis step (Step 3), my NMR spectrum is complex. I see signals for my desired this compound, but also another ketone product. What is this impurity?
A2: You are likely observing an isomeric byproduct, most probably 8-Methyl-2-tetralone . This arises from the non-regioselective hydrolysis and isomerization of the intermediate diene from the Birch reduction.
-
Causality: The Birch reduction of 2,7-dimethoxy-1-methylnaphthalene produces a dihydro intermediate. Acid-catalyzed hydrolysis of the enol ether moiety is followed by isomerization of a double bond into conjugation with the carbonyl group. Depending on which double bond migrates, you can form different tetralone isomers. While the desired 5-methyl isomer is often the thermodynamic product, the formation of other isomers is a common side reaction.[1]
-
Troubleshooting & Optimization:
-
Control Hydrolysis Conditions: The final acid-catalyzed hydrolysis and isomerization is a critical step. Milder conditions can sometimes favor the desired product. Instead of refluxing with strong HCl, try hydrolysis at room temperature or 0 °C with a less concentrated acid (e.g., 1M HCl or oxalic acid) and monitor carefully by TLC.
-
Purification Strategy: These isomers are often difficult to separate. Careful column chromatography is the most effective method. Use a shallow solvent gradient (e.g., starting with 98:2 Hexane:Ethyl Acetate and slowly increasing polarity) to maximize separation on a silica gel column.
-
Characterization: Use 2D NMR techniques like COSY and HMBC to definitively assign the structure of the major and minor isomers based on the coupling patterns of the aromatic protons.
-
Q3: My overall yield is very low after purification. I suspect product loss during the workup. Are there specific steps I should be cautious about?
A3: Yes, product loss often occurs during the aqueous workup and extraction phases, particularly if an emulsion forms or if the product is not fully extracted from the aqueous layer. 2-tetralones can also be sensitive to strong basic conditions.
-
Causality: The workup for the Birch reduction involves quenching excess sodium, which is highly exothermic and generates a significant amount of sodium hydroxide. The subsequent acid-base extractions can lead to emulsions, trapping your product at the interface. Furthermore, some tetralone derivatives can undergo decomposition or side reactions under harsh pH conditions.
-
Recommended Workup Protocol:
-
Quenching: After the reaction is complete (the blue color has dissipated), quench excess sodium slowly at low temperature (-78 °C) by adding a proton source like isopropanol or solid ammonium chloride until the blue color is gone, before adding water.[1] This is a more controlled method than adding water directly.
-
Extraction: After removing ammonia by evaporation, partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). To break up emulsions, add a small amount of brine (saturated NaCl solution). Perform at least three extractions with the organic solvent to ensure complete recovery.
-
Washing: Wash the combined organic layers with brine to remove excess water, then dry thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating the solvent.
-
Core Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure synthesized from established methods for analogous compounds.[1][2] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Birch Reduction of 2,7-Dimethoxy-1-methylnaphthalene
-
Set up a three-neck round-bottom flask equipped with a dry-ice condenser, a gas inlet for nitrogen, and a rubber septum. Flame-dry all glassware.
-
Condense ~100 mL of anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Dissolve 2,7-dimethoxy-1-methylnaphthalene (1.0 eq) and anhydrous ethanol (1.5 eq) in ~20 mL of anhydrous THF and add it to the liquid ammonia.
-
Add small, clean pieces of sodium metal (2.5 eq) portion-wise until a persistent deep blue color is obtained.
-
Stir the reaction at -78 °C for 2-3 hours, maintaining the blue color by adding more sodium if needed.
-
Monitor the reaction by TLC (after quenching a small aliquot).
-
Once complete, quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Remove the cold bath and allow the ammonia to evaporate in a well-ventilated fume hood.
Step 2: Hydrolysis to this compound
-
To the residue from Step 1, add ~50 mL of diethyl ether and ~50 mL of 2M hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 1 hour, or gently reflux for 30 minutes to ensure complete hydrolysis and isomerization.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the key safety precautions for this synthesis? | The primary hazards are associated with the use of sodium metal and liquid ammonia. Sodium is highly reactive with water and flammable. Liquid ammonia can cause severe cryogenic burns and is toxic upon inhalation. This entire procedure must be performed in a well-ventilated chemical fume hood, under an inert atmosphere, and with appropriate personal protective equipment (safety glasses, lab coat, cryogenic gloves). |
| Are there alternative synthetic routes? | Yes, other routes exist. One notable alternative involves the intramolecular Friedel-Crafts acylation of a suitably substituted γ-arylbutyric acid to form a 1-tetralone, which can then be further functionalized.[3][4][5] Another approach involves the Nazarov cyclization, though this typically yields five-membered rings (cyclopentenones).[6][7][8] However, for many substituted 2-tetralones, the Birch reduction of naphthalene precursors remains a highly effective and common strategy. |
| How can I best characterize the final product? | A combination of techniques is recommended. ¹H and ¹³C NMR will confirm the core structure, the position of the methyl group, and the carbonyl carbon. Mass Spectrometry (GC-MS or LC-MS) will confirm the molecular weight.[9] Infrared (IR) Spectroscopy will show a characteristic strong absorption for the ketone carbonyl group (typically around 1710-1720 cm⁻¹). |
| Why is ethanol added during the Birch reduction? | Ethanol serves as a proton source. The mechanism involves the addition of two electrons and two protons to the aromatic ring. While ammonia can act as a proton donor, it is a weak acid. A more acidic (but not too acidic) proton source like ethanol is required to protonate the radical anion and dianion intermediates at a suitable rate, preventing side reactions. |
Optimization of Reaction Parameters
The following table summarizes key parameters and their expected impact on the synthesis, providing a quick reference for optimization.
| Parameter | Condition A (Suboptimal) | Condition B (Optimal) | Condition C (Suboptimal) | Rationale & Expected Outcome |
| Na / Substrate Ratio | 1.5 eq | 2.5 - 3.0 eq | > 5.0 eq | B: Ensures complete reduction. A: Leads to incomplete conversion. C: Can lead to over-reduction of the second aromatic ring, reducing yield. |
| Reaction Temperature | > -33 °C | -78 °C to -33 °C | < -78 °C | B: Optimal range for solvated electron stability and reaction kinetics. A: Ammonia evaporates too quickly. C: Reaction may become too slow. |
| Proton Source | Water | Ethanol / t-Butanol | Acetic Acid | B: pKa is ideal for protonating intermediates without quenching sodium too quickly. A: Reacts violently with sodium. C: Too acidic; will be instantly neutralized by solvated electrons. |
| Hydrolysis Acid | Conc. H₂SO₄ | 1-3M HCl | 0.1M HCl | B: Effective for hydrolysis and isomerization without excessive decomposition. A: Too harsh, can cause charring and side reactions. C: May be too slow or lead to incomplete isomerization. |
Reaction Mechanism: Birch Reduction & Hydrolysis
The mechanism is a cornerstone of understanding the reaction's sensitivities and potential side products.
Caption: Simplified mechanism of the Birch reduction and subsequent hydrolysis.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Vercouillie, J., et al. (2010).
- Holden, M. S., Crouch, R. D., & Barker, K. A. Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation.
- Tius, M. A. (2008). Nazarov Cyclization Initiated by Peracid Oxidation. The Total Synthesis of (±)-Rocaglamide. Accounts of Chemical Research.
- Request PDF. (2025). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts.
- Lundkvist, J. R. M., et al. (1986). Facile Synthesis of 5-Methoxy-3-methyl-2-tetralone. Acta Chemica Scandinavica B, 40, 508-511.
- Guidechem. (2023). How to Synthesize 5-Methoxy-2-tetralone?
- Wikipedia.
- Organic Reactions.
- Banerjee, A. K., et al. (2007). Alternative Route for the Synthesis of 6-Methoxy-5-methyl-a-tetralone and 6-Methoxy-2,5-dimethyl-a-tetralone.
- Organic Chemistry Portal.
- Google Patents. (2009). Preparation technique of 5-methoxy-2-tetralone.
- Namera, A., et al. (2014).
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
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- 8. Nazarov Cyclization [organic-chemistry.org]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methyl-2-tetralone
Welcome to the technical support center for the purification of 5-Methyl-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound in your laboratory experiments.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. Impurities can arise from various sources, including unreacted starting materials, side products from the synthesis, and degradation products. This guide will address common purification challenges and provide detailed protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound is an oil and won't crystallize. How can I purify it?
A1: Oiling out during crystallization is a common problem, especially when significant impurities are present. Here’s a systematic approach to tackle this:
-
Initial Purity Assessment: Before attempting recrystallization, it's crucial to have an idea of the impurity profile. A crude ¹H NMR or GC-MS analysis can reveal the presence of residual solvents, starting materials, or major byproducts.[1][2]
-
Column Chromatography First: For oily crude products, column chromatography is often the most effective initial purification step.[3] It separates compounds based on their polarity, which can effectively remove a wide range of impurities. A suggested starting point for this compound is a silica gel column eluted with a gradient of ethyl acetate in hexanes.
-
Re-attempt Crystallization: After chromatography, the enriched this compound fraction may crystallize more readily.
Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: The impurities in your crude this compound will largely depend on the synthetic route employed. A common method for synthesizing tetralones is through an intramolecular Friedel-Crafts acylation of a substituted γ-phenylbutyric acid.
-
Unreacted Starting Material: The corresponding γ-(m-tolyl)butyric acid may be present if the cyclization is incomplete.
-
Isomeric Byproducts: Depending on the directing effects of the methyl group on the aromatic ring, you might have formation of 7-Methyl-2-tetralone as a minor isomer.
-
Polyalkylation or Acylation Products: Although less common in intramolecular reactions, intermolecular side reactions can lead to higher molecular weight impurities.[4]
-
Dehydration Products: Under strongly acidic conditions, elimination of water could lead to the formation of dihydronaphthalene derivatives.
Q3: My column chromatography separation is poor, and the fractions are still impure. What can I do?
A3: Poor resolution in column chromatography can be frustrating. Here are several parameters to optimize:
-
Solvent System (Mobile Phase): The choice of eluent is critical. For tetralones, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[5] Run a series of TLCs with varying solvent ratios to find the optimal separation. Aim for an Rf value of 0.2-0.3 for the desired compound for the best resolution on a column.
-
Stationary Phase: Silica gel is the standard choice. However, for certain impurities, alumina (basic or neutral) might offer better separation.[5]
-
Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or cracks.[3] For compounds with limited solubility, consider "dry loading" where the crude material is adsorbed onto a small amount of silica gel before being added to the column.
-
Flow Rate: A slower flow rate generally provides better separation but increases the purification time.
Q4: I have a solid product, but the melting point is broad, and the NMR shows minor impurities. How can I improve the purity?
A4: For solid products with minor impurities, recrystallization is the preferred method.
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6] For ketones like this compound, consider solvents like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexanes or toluene/heptane.
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[7]
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[7]
Q5: I suspect I have an aldehyde or another reactive ketone as an impurity. Is there a chemical way to remove it?
A5: Yes, formation of a bisulfite adduct is a classical and effective method for selectively removing aldehydes and some reactive ketones from a mixture.[8][9] This technique is particularly useful as it relies on chemical reactivity rather than polarity or solubility.
-
Mechanism: Sodium bisulfite adds across the carbonyl group to form a water-soluble salt. The unreacted this compound can then be extracted with an organic solvent.
-
Regeneration: The bisulfite adduct can be treated with a base (like sodium carbonate or sodium hydroxide) to regenerate the purified ketone.[8][10]
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is ideal for purifying oily crude products or for separating mixtures with components of significantly different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Step-by-Step Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLCs of the crude mixture in various ratios of ethyl acetate/hexanes. A good starting point is 10-20% ethyl acetate in hexanes.
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry loading.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is suitable for purifying solid this compound containing minor impurities.
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification via Bisulfite Adduct Formation
This method is highly selective for removing aldehyde and some reactive ketone impurities.
Materials:
-
Crude this compound
-
Saturated sodium bisulfite solution
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium carbonate solution
-
Separatory funnel
Step-by-Step Procedure:
-
Adduct Formation: Dissolve the crude product in an organic solvent in a separatory funnel. Add an excess of saturated sodium bisulfite solution and shake vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct of the impurity may form.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with a fresh portion of the organic solvent to recover any remaining this compound.
-
Combine and Wash: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified this compound.
-
(Optional) Recovery of Impurity: To the aqueous layer containing the bisulfite adduct, add saturated sodium carbonate solution until the solution is basic. The impurity ketone/aldehyde will be regenerated and can be extracted with an organic solvent.[8][10]
Purity Assessment
After purification, it is essential to verify the purity of your this compound.
| Analytical Technique | Purpose | Typical Observations for Pure Sample |
| Thin-Layer Chromatography (TLC) | Quick purity check and monitoring of reactions/chromatography. | A single spot with a consistent Rf value. |
| Melting Point | Assess purity of solid samples. | A sharp melting point range close to the literature value. |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of impurities.[2] | Clean spectra with correct chemical shifts, integrations, and coupling constants. Absence of signals corresponding to impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components.[11] | A single major peak corresponding to the mass of this compound. |
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
- Hacksell, U., et al. (1985). Facile synthesis of 5-methoxy-3-methyl-2-tetralone. Acta Chemica Scandinavica B, 40, 508-511.
- University of California, Los Angeles. (n.d.).
- Guidechem. (2023). How to Synthesize 5-Methoxy-2-tetralone?
- St. Lawrence University. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Organic Syntheses. (n.d.).
- Wuhan Institute of Technology. (2020). Synthesis method of 5-methoxy-2-tetralone.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- CN101468946A. (2009). Preparation technique of 5-methoxy-2-tetralone.
- CN113233964A. (2021). Synthesis method of 5-methoxy-2-tetralone.
- Massachusetts Institute of Technology OpenCourseWare. (n.d.). 8.
- National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (1939).
- Lisa, M. (2022).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (2025).
- Burns, M., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy setting. Drug Testing and Analysis.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- National Center for Biotechnology Information. (2018).
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- National Center for Biotechnology Information. (2018).
- ResearchGate. (2025). Systematic implication of GC-MS analysis of secondary metabolites in Duranta erecta L. Forms in Nigeria.
- Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 5-Methyl-2-tetralone under different conditions
Technical Support Center: 5-Methyl-2-tetralone Stability
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. Here, we will address common questions, troubleshoot potential experimental issues, and provide robust protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the standard storage and handling recommendations for this compound?
A1: Proper storage is the first line of defense against degradation. For this compound, the following conditions are recommended:
-
Temperature: Store in a cool, dry place.[1] For long-term storage, refrigeration at 2-8°C is advisable.[2]
-
Atmosphere: The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.[1][2][3] For materials sensitive to air, handling and storing under an inert gas like nitrogen or argon is a best practice.[4]
-
Incompatibilities: Avoid storing near strong oxidizing agents, as these can initiate degradation.[1] Also, keep away from excessive heat and sources of ignition.[1][3]
Q2: What are the primary factors that can compromise the stability of this compound?
A2: The stability of this compound, an aromatic ketone, is primarily influenced by four factors: pH, temperature, light, and oxidative stress. Forced degradation studies, which intentionally expose the compound to these stressors, are essential to understand its intrinsic stability and potential degradation pathways.[5][6][7] These studies are a regulatory requirement for drug development and help in creating stable formulations and establishing shelf-life.[5][8]
Q3: How susceptible is this compound to photodegradation?
A3: Aromatic compounds, especially those with carbonyl groups, can be susceptible to photodegradation. The tetralone ring system absorbs UV light, which can provide the energy needed to initiate degradation reactions. According to ICH Q1B guidelines, photostability testing is a critical part of stress testing.[7] It is recommended to handle the material in a laboratory with minimal UV light and to store it in amber vials or light-proof containers to prevent the formation of photolytic degradants.[9]
Q4: My experiment involves dissolving this compound in acidic or basic solutions. How will this affect its stability?
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products must be identified experimentally, we can predict likely pathways based on the molecule's structure.
-
Oxidation: The benzylic carbons (positions 1 and 4) are susceptible to oxidation, potentially forming hydroxylated species or further oxidation to diketones. Stronger oxidation could lead to ring-opening of the saturated portion of the molecule.
-
Hydrolysis/pH-mediated: Under harsh acidic or basic conditions, reactions at the carbonyl group or rearrangements could occur.
-
Photodegradation: UV exposure could lead to radical-mediated reactions, potentially causing dimerization or other complex transformations. Identifying these products is a key outcome of a forced degradation study.[7]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: I'm performing a time-course experiment, and I see new, unexpected peaks appearing in my HPLC chromatogram over time.
-
Probable Cause: This is a classic sign of degradation. The new peaks are likely degradation products of this compound.
-
Solution:
-
Characterize the Degradation: Confirm that the area of the parent this compound peak is decreasing as the new peaks increase. This confirms the relationship.
-
Identify the Stressor: Review your experimental conditions. Is the sample exposed to light? Is the pH of your solution appropriate? Is the temperature elevated? Are there any potential oxidizing agents present?
-
Implement Controls: Run a control sample stored under ideal conditions (e.g., refrigerated, protected from light) to compare against. This will help isolate the variable causing the degradation.
-
Perform a Forced Degradation Study: To proactively identify these degradants, follow the Protocol for General Forced Degradation Study below. This will help you develop a stability-indicating analytical method that can resolve and quantify these impurities.[7][13]
-
Issue 2: The concentration of my this compound stock solution in organic solvent seems to be decreasing, even when stored in the freezer.
-
Probable Cause: While degradation is possible, a more common cause is solvent evaporation, especially if the container is not perfectly sealed. This would paradoxically increase the concentration. If the concentration is decreasing, it could be due to adsorption onto the container surface or slow degradation if the freezer is not consistently cold or if the solvent contains impurities (e.g., peroxides in aged ethers).
-
Solution:
-
Verify Container Seal: Use high-quality vials with PTFE-lined caps to ensure a tight seal. Parafilm can provide an extra barrier.
-
Choose a Stable Solvent: Use fresh, high-purity solvents. Acetonitrile or ethanol are generally good choices. Avoid long-term storage in solvents like THF or diethyl ether which can form peroxides.
-
Use Low-Adsorption Vials: If you suspect adsorption, consider using silanized glass vials or polypropylene vials for your stock solutions.
-
Re-qualify Regularly: Prepare fresh stock solutions periodically and compare them against the older stock to monitor for any changes.
-
Issue 3: An important synthesis step failed, and I suspect the this compound starting material was degraded. How can I quickly check its purity?
-
Probable Cause: The starting material may have degraded during storage or was of insufficient purity from the supplier.
-
Solution:
-
Analytical Check: The most reliable method is to use a validated analytical technique. An HPLC-UV analysis is often the quickest way to assess purity.[14] Compare the chromatogram to a reference standard if available.
-
Physical Properties: Check the physical appearance. Has the color changed? Is it clumping (indicating moisture uptake)? While not definitive, this can be an initial indicator.
-
Certificate of Analysis (CoA): Review the supplier's CoA. Pay attention to the purity and the date of analysis. If the material is old, its purity may have changed.
-
Proper Storage: Always ensure your starting materials are stored according to the manufacturer's recommendations upon receipt.[15] Record the date of receipt and opening on the container.[15]
-
Experimental Protocols & Data
Forced Degradation Conditions Summary
The goal of a forced degradation study is to achieve 5-20% degradation of the active substance to ensure that the analytical method is capable of detecting and resolving the resulting impurities.[16]
| Stress Condition | Reagent/Parameter | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature to 70°C | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature to 70°C | To test stability in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To evaluate susceptibility to oxidative stress. |
| Thermal | Dry Heat / High Humidity | 60°C - 80°C / 75% RH | To assess the effect of heat on the solid or liquid form.[13] |
| Photolytic | UV & Visible Light | ≥ 1.2 million lux-hours & ≥ 200 W-h/m² | To determine light sensitivity as per ICH Q1B guidelines.[17] |
Protocol 1: General Forced Degradation Study
This protocol outlines the steps to assess the stability of this compound under various stress conditions.
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Sample Treatment:
-
Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of stock with 1 mL of purified water.
-
-
Incubation: Store the vials at a controlled temperature (e.g., 60°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours). For base hydrolysis, it may be necessary to neutralize the sample with an equivalent amount of acid before HPLC analysis to prevent column damage.
-
Thermal (Solid State): Place a small amount of solid this compound in an oven at 80°C. Sample at various time points, dissolve in solvent, and analyze.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3). Compare the chromatograms of stressed samples to the control sample to identify degradation products.
Protocol 2: Photostability Testing (ICH Q1B)
This protocol ensures compliance with regulatory expectations for photostability.
-
Sample Preparation: Prepare samples of the solid material and a solution of this compound.
-
Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil. These are your "dark controls."[9]
-
Exposure: Place the test samples and dark controls in a calibrated photostability chamber.
-
Light Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[17][18] The light source should be filtered to remove radiation below 320 nm.[9][17]
-
Analysis: After exposure, analyze both the exposed samples and the dark controls using a stability-indicating HPLC method.
-
Evaluation: Compare the results. If significant degradation occurs in the exposed sample compared to the dark control, the material is considered photolabile.
Protocol 3: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the substance without interference from its degradants, impurities, or excipients.[8][13]
-
Generate Degraded Samples: Use the samples generated from the forced degradation study (Protocol 1). Create a mixture of all stressed samples to ensure all potential degradants are present.
-
Column and Mobile Phase Screening:
-
Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with a common buffer (e.g., 0.1% formic acid or 10 mM phosphate buffer).
-
Run a gradient elution from low to high organic phase (e.g., 5% to 95% Acetonitrile over 20-30 minutes) to elute all compounds.
-
-
Method Optimization: Adjust the gradient slope, temperature, and flow rate to achieve adequate resolution (ideally >1.5) between the parent peak and all degradant peaks.
-
Detection: Use a photodiode array (PDA) detector to check for peak purity. This ensures that the main peak is not co-eluting with any degradants.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Stability Assessment
Caption: General workflow for a forced degradation study of this compound.
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for this compound under stress.
References
-
Deokate, U. A., & Gorde, A. M. (2014-04-15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
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Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
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Reddy, P., & Reddy, G. (2016-12-14). Forced Degradation Studies. MedCrave online. [Link]
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Reddy, P., & Reddy, G. (2016). Forced degradation studies. MedCrave. [Link]
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Patel, H., et al. (2024). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research & Reports. [Link]
-
Cornish, L. (2025-03-24). Analytical Techniques In Stability Testing. Separation Science. [Link]
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da Silva, T. A., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. National Center for Biotechnology Information. [Link]
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Kemicentrum. (2025-01-13). 5.1 Storage and transport. [Link]
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Waterman, K. C., & Swanson, J. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. [Link]
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Annweiler, E., et al. (2002). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. ResearchGate. [Link]
-
European Medicines Agency. (2023-07-13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
Ng, L. L. (1982). Stability of aqueous solutions of mibolerone. PubMed. [Link]
-
Funke, C. W., et al. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. PubMed. [Link]
-
Singh, R., et al. (2023). Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Richardson, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
- Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
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National Center for Biotechnology Information. 5-Methyl-1-tetralone. PubChem. [Link]
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Pariza, M. W., & Li, Y. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. PubMed. [Link]
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
da Silva, T. A., et al. (2022). (PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones. ResearchGate. [Link]
-
Camino, G., et al. (2002). (PDF) Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. ResearchGate. [Link]
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Szultka-Mlynska, M., & Buszewski, B. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI. [Link]
-
Q1 Scientific. (2021-07-28). Photostability testing theory and practice. [Link]
-
Organic Syntheses Procedure. α-TETRALONE. [Link]
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International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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Liu, Z., & Wang, Y. (2013). Oxidation and Reduction of the 5-(2'-Deoxyuridinyl)methyl Radical. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. National Institutes of Health. [Link]
-
Widegren, J., & Bruno, T. (2010). Thermal Decomposition of RP-2 with Stabilizing Additives. NIST. [Link]
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Liu, Z., & Wang, Y. (2013). Oxidation and reduction of the 5-(2'-deoxyuridinyl)methyl radical. PubMed - NIH. [Link]
-
Kumar, A., et al. (2013). (PDF) Electrochemical Behavior of 4-(5',6',7', 8'-Tetrahydro- naphthalene)-1-tetralone in Aprotic Media. ResearchGate. [Link]
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- 18. ikev.org [ikev.org]
Technical Support Center: Synthesis of 5-Methyl-2-tetralone and Prevention of Byproduct Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Methyl-2-tetralone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important intermediate. Our goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. By understanding the "why" behind byproduct formation, you can strategically prevent impurities and improve yield, ensuring the integrity of your downstream applications.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My final product analysis (GC/MS or ¹H NMR) shows a significant peak corresponding to an isomer, likely 7-Methyl-2-tetralone. What is the primary cause?
A: The formation of positional isomers is a classic challenge in electrophilic aromatic substitution reactions, particularly the Friedel-Crafts acylation, which is a common route to tetralones. The root cause is incomplete regioselectivity. If your synthesis involves the cyclization of a precursor like 3-(m-tolyl)propanoic acid, the acylating electrophile can attack either the C2 or C6 position of the toluene ring relative to the methyl group. While the C2 position (leading to this compound) is often favored, attack at the C6 position (leading to 7-Methyl-2-tetralone) is a competing and significant pathway. The choice of Lewis acid and reaction temperature are critical parameters that influence this ratio.[1][2]
Q2: My reaction via a Birch reduction of a methylnaphthalene derivative is producing significant amounts of 5-methyltetralol and/or 5-methyltetralin. How can I prevent this over-reduction?
A: Over-reduction is a common side reaction in Birch reductions where the target ketone is further reduced to the corresponding alcohol (tetralol) or even fully deoxygenated to the alkane (tetralin).[3] This typically occurs when an excess of the alkali metal (sodium or lithium) or the proton source (usually an alcohol) is used.[4] The ketone functional group is susceptible to reduction under these potent conditions. Careful stoichiometric control of the reagents and maintaining low temperatures are paramount to stopping the reaction at the desired tetralone stage.
Q3: I'm observing a large amount of unreacted starting material despite running the reaction for the recommended time. What factors should I investigate?
A: Incomplete conversion can stem from several factors. For Friedel-Crafts reactions, the most common culprits are insufficient catalyst activity (the Lewis acid may be old or have absorbed moisture) or the use of a deactivated aromatic substrate.[5] For reduction reactions, insufficient amounts of the reducing agent or poor dispersion of the metal in the ammonia solvent can lead to a stalled reaction.[6] In all cases, reaction temperature and solvent purity are critical variables that should be re-evaluated.
Q4: After workup, I'm left with a significant amount of an insoluble, high-molecular-weight residue. What is the likely cause?
A: This often points to polymerization, a particularly common issue in the Robinson annulation pathway, which uses highly reactive Michael acceptors like methyl vinyl ketone (MVK).[7] MVK can self-polymerize under both acidic and basic conditions. Friedel-Crafts reactions can also lead to polymeric materials if reaction temperatures are too high or if polyalkylation/acylation occurs. Using an MVK precursor that generates the reagent in situ can often mitigate this issue by keeping its instantaneous concentration low.[7]
Section 2: In-Depth Troubleshooting Guides by Synthetic Route
Guide 1: The Friedel-Crafts Acylation/Cyclization Route
This is one of the most direct methods but is prone to issues of regioselectivity. A common pathway is the intramolecular acylation of 4-(m-tolyl)butanoic acid.
Problem: Poor Regioselectivity leading to contamination with 7-Methyl-2-tetralone.
Root Cause Analysis: The intramolecular Friedel-Crafts cyclization is an electrophilic aromatic substitution. The alkyl side chain is an ortho-, para-director. For 4-(m-tolyl)butanoic acid, the two ortho positions relative to the methyl group are C2 and C6. Cyclization at C2 yields the desired this compound, while cyclization at C6 yields the isomeric byproduct 7-methyl-2-tetralone. Steric hindrance from the meta-methyl group can influence the selectivity, but electronic effects often lead to a mixture of products.[8][9] The choice of acid catalyst (Lewis or Brønsted) and reaction conditions can significantly alter the product ratio.
Solutions & Optimization:
-
Catalyst Choice: Polyphosphoric acid (PPA) is often a reliable choice for this type of cyclization as it acts as both the catalyst and solvent, driving the reaction to completion. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a more potent alternative that can sometimes offer higher selectivity.
-
Temperature Control: These cyclizations are often exothermic. Running the reaction at the lowest feasible temperature can enhance selectivity by favoring the thermodynamically more stable transition state, which often leads to the less sterically hindered product.
-
Alternative Routes: Consider a multi-step route where regioselectivity is locked in earlier. For example, starting with p-methylanisole and performing a Friedel-Crafts acylation with succinic anhydride will preferentially acylate ortho to the strongly activating methoxy group, setting the stage for the correct isomer.[10]
Caption: Competing cyclization pathways in Friedel-Crafts synthesis.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (10x the weight of the starting acid).
-
Heating: Begin stirring and heat the PPA to 70-80°C under a slow stream of nitrogen.
-
Addition: Add 4-(m-tolyl)butanoic acid portion-wise over 30 minutes, ensuring the temperature does not exceed 90°C.
-
Reaction: Stir the mixture at 80°C for 1-2 hours, monitoring the reaction by TLC (thin-layer chromatography).
-
Quenching: Allow the mixture to cool to approximately 60°C and then carefully pour it onto an equal volume of crushed ice with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous suspension with toluene or ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product mixture.
-
Purification: The isomers can be challenging to separate. Careful column chromatography on silica gel is typically required.
Guide 2: The Birch Reduction Route
This route often starts from 1,6-dimethoxynaphthalene (for a 5-methoxy-2-tetralone precursor) or 1-methylnaphthalene.[11] The key is the partial reduction of one aromatic ring, followed by hydrolysis of the resulting enol ether.
Problem: Over-reduction to 5-methyl-2-tetralol or formation of other reduced species.
Root Cause Analysis: The Birch reduction mechanism involves the stepwise addition of solvated electrons and protons to the aromatic ring.[4] The desired intermediate is a dihydro-naphthalene derivative which, upon acidic workup, hydrolyzes to the tetralone. However, the tetralone product itself contains a carbonyl group that is susceptible to reduction under the same conditions if excess reductant is present or if the reaction is not quenched effectively.
Solutions & Optimization:
-
Stoichiometric Control: Use a precise amount of alkali metal (typically 2.5 equivalents for the reduction of one aromatic ring). Weigh the metal accurately and add it in small, freshly cut pieces.
-
Proton Source Management: The alcohol (e.g., ethanol or t-butanol) is the proton source. Adding it concurrently with the substrate or using a slight excess (e.g., 4 equivalents) ensures that the intermediate radical anion is protonated efficiently.[3]
-
Quenching: The reaction must be decisively quenched to destroy any remaining solvated electrons and unreacted alkali metal. A common and effective method is the addition of a proton source that reacts quickly but is not overly acidic, such as isopropanol or ammonium chloride, before introducing water.[11]
-
Temperature: Maintain the reaction at the boiling point of ammonia (-33 °C) or below. Higher temperatures can lead to side reactions.[12]
| Starting Material | Na (eq.) | t-BuOH (eq.) | Observed Outcome | Purity of Tetralone |
| 1-Methylnaphthalene | 2.5 | 4.0 | Clean conversion | >95% |
| 1-Methylnaphthalene | 3.5 | 4.0 | 15-20% over-reduction to tetralol | ~80% |
| 1-Methylnaphthalene | 2.5 | 2.0 | Incomplete reaction, ~30% SM remaining | N/A |
Note: Data is representative and illustrates general trends.
Caption: Birch reduction pathway and potential over-reduction side reactions.
Section 3: Purification Strategies
Isolating the Ketone: The Bisulfite Adduct Protocol
When faced with a mixture of the target tetralone and non-ketonic byproducts (like isomeric hydrocarbons or unreacted starting material), a highly effective classical method is purification via a reversible bisulfite adduct. Aldehydes and many ketones react with sodium bisulfite to form a crystalline, water-soluble salt, which can be separated from water-insoluble organic impurities.[13][14]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent like ethanol or methanol.
-
Adduct Formation: Prepare a saturated solution of sodium bisulfite (NaHSO₃) in a 1:1 mixture of ethanol and water. Add this solution slowly to the stirring crude product solution. A thick white precipitate of the bisulfite adduct should begin to form. Continue stirring at room temperature for 2-4 hours.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid adduct by vacuum filtration and wash the filter cake thoroughly with cold ethanol, followed by diethyl ether, to remove any physically adsorbed organic impurities.
-
Decomposition of Adduct: Transfer the filtered solid to a flask. Add a saturated solution of sodium carbonate (Na₂CO₃) or a 10% sodium hydroxide (NaOH) solution. Stir the mixture. The adduct will decompose, regenerating the pure ketone, which will separate as an oil or solid.
-
Final Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Wikipedia. Robinson annulation. Available at: [Link]
-
Lundkvist, J. R. M., et al. (1986). Facile Synthesis of 5-Methoxy-3-methyl-2-tetralone. Acta Chemica Scandinavica B, 40, 508–511. Available at: [Link]
-
Rabideau, P. W., & Husted, C. A. (1986). The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. Tetrahedron Letters, 27(3), 279-282. Available at: [Link]
-
Organic Chemistry Portal. Robinson Annulation. Available at: [Link]
-
Pharmaguideline. Birch Reduction. Available at: [Link]
-
Wikipedia. Birch reduction. Available at: [Link]
-
Dash, M., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available at: [Link]
-
University of Wisconsin-Madison. Friedel-Crafts Acylation. Available at: [Link]
-
Pearson. Predict the major products of the following reactions. (e) p-methylanisole + acetyl chloride + AlCl3. Available at: [Link]
-
Institute of Organic Chemistry and Biochemistry of the CAS. (2024). In search of friendly room temperature solvents for Birch reduction. Available at: [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
- Google Patents. CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. Available at: [Link]
Sources
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- 6. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 7. Robinson Annulation [organic-chemistry.org]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Predict the major products of the following reactions.(e) p-methy... | Study Prep in Pearson+ [pearson.com]
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- 12. In search of friendly room temperature solvents for Birch reduction [uochb.cz]
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Technical Support Center: Navigating the Scale-Up of 5-Methyl-2-tetralone Production
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-2-tetralone. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot or manufacturing scale. As your application scientist, my goal is to provide not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize your process effectively.
The scale-up of any chemical synthesis is rarely a linear process of simply multiplying reagent quantities.[1][2] Issues that are negligible in a round-bottom flask—such as minor exotherms, slight impurities, or mixing inefficiencies—can become critical, process-defining challenges at a larger scale.[2] This guide addresses the most common hurdles in this compound production through a practical, question-and-answer format, grounded in established chemical principles.
Part 1: The Synthetic Foundation - Intramolecular Friedel-Crafts Acylation
One of the most robust and common methods for synthesizing tetralones is the intramolecular Friedel-Crafts acylation of an appropriate 4-arylbutyric acid.[3][4] In the case of this compound, a logical precursor would be 4-(m-tolyl)butyric acid. The reaction involves the cyclization of the butyric acid side chain onto the aromatic ring, promoted by a strong Lewis or Brønsted acid catalyst to form the six-membered ketone ring.
The general mechanism involves the activation of the carboxylic acid (often via an acyl chloride or by the strong acid catalyst itself) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the final tetralone product.
Sources
Technical Support Center: 5-Methyl-2-tetralone Purification
Welcome to the technical support center for 5-Methyl-2-tetralone. This guide is designed for researchers, scientists, and professionals in drug development who are seeking effective and reliable methods for the purification of this compound. Standard column chromatography, while widely used, is not always the most efficient or practical approach. This document provides in-depth, experience-based guidance on alternative purification strategies, complete with troubleshooting FAQs and detailed protocols.
Navigating Purification Challenges
The purification of this compound can be complicated by the presence of structurally similar impurities, thermal instability, and its physical state at room temperature (a low melting solid or oil). Selecting the optimal purification method requires a careful consideration of the impurity profile, the desired final purity, and the scale of the experiment. This guide will explore several powerful alternatives to traditional chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is an oil that won't solidify, making recrystallization difficult. What are my options?
This is a common issue, often caused by residual solvents or impurities that depress the melting point. The reported melting point range for this compound is 32-36 °C.[1]
-
Expert Insight: Before attempting recrystallization, ensure your crude product is free of volatile impurities. A simple yet effective first step is to dissolve the oil in a suitable solvent (like diethyl ether or dichloromethane), wash it with brine to remove any water-soluble impurities, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then thoroughly remove the solvent under reduced pressure. Often, this is sufficient to induce crystallization upon cooling.
-
Troubleshooting Protocol: Pre-recrystallization "Wash and Dry"
-
Dissolve the crude oil in 2-3 volumes of diethyl ether.
-
Transfer the solution to a separatory funnel and wash with an equal volume of saturated sodium chloride solution (brine).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure, ensuring all solvent is removed. A high-vacuum line may be beneficial for removing trace solvents.
-
Cool the resulting oil in an ice bath to promote solidification.
-
If the product still remains an oil, consider the following purification techniques.
Q2: I'm looking for a non-chromatographic method to purify this compound on a multi-gram scale. What do you recommend?
For larger quantities, vacuum distillation can be a highly effective method, particularly if the impurities have significantly different boiling points from the desired product.
-
Causality: This method separates compounds based on differences in their volatility. Under reduced pressure, the boiling points of compounds are lowered, which helps to prevent thermal decomposition of sensitive molecules like tetralones.
-
Key Considerations:
-
Vacuum Level: A good quality vacuum pump is essential. The boiling point of the parent compound, α-tetralone, is reported as 135-137 °C at 15 mmHg.[2] this compound will have a similar boiling point.
-
Fractional Distillation: For impurities with close boiling points, a fractional distillation column (e.g., a Vigreux column) is recommended to improve separation efficiency.
-
Thermal Stability: While vacuum distillation reduces the risk of decomposition, it's still advisable to use the lowest possible temperature.[3]
-
-
Workflow Diagram: Vacuum Distillation Decision Process
Caption: Decision workflow for choosing a distillation method.
Q3: My attempts at recrystallization have resulted in poor recovery or no crystals at all. How can I optimize this process?
Successful recrystallization hinges on the choice of solvent and the proper technique. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]
-
Expert Insight: A mixed solvent system often provides the necessary fine-tuning of solubility. For this compound, a combination of a soluble solvent (like ethanol or acetone) and an anti-solvent (like water or hexane) is a good starting point.
-
Step-by-Step Recrystallization Protocol (Ethanol/Water System):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[6]
-
While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
-
Troubleshooting Table: Recrystallization Issues
| Issue | Probable Cause | Recommended Solution |
| No crystals form | Too much solvent was used; the compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Try a different solvent system. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; cooling is too rapid. | Use a lower-boiling point solvent. Ensure slow cooling. Add a seed crystal. |
| Poor recovery | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use a more effective anti-solvent. Ensure the filtration apparatus is pre-heated. |
| Colored impurities | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Q4: I need to isolate a specific, minor impurity for characterization. Is preparative HPLC a viable option?
Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent choice for isolating high-purity compounds, especially for separating closely related impurities or isomers.[8][9]
-
Causality: HPLC offers superior separation power by utilizing a high-pressure system to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.
-
Method Development:
-
Analytical Method First: Develop an analytical HPLC method first to achieve baseline separation of your target compound and the impurity. A reverse-phase C18 column is a common starting point.[10]
-
Mobile Phase: A simple mobile phase of acetonitrile and water is often effective.[10] For mass spectrometry (MS) compatibility, use formic acid instead of phosphoric acid as a modifier.[10]
-
Scale-Up: Once the analytical method is optimized, it can be scaled up to a preparative column with a larger diameter.[8] The flow rate and injection volume will need to be adjusted accordingly.
-
-
Workflow Diagram: Preparative HPLC
Caption: Workflow for purification by preparative HPLC.
Q5: Are there any chemical purification methods that can be used for tetralones?
Yes, bisulfite addition is a classic chemical method for purifying ketones.[11]
-
Mechanism: Ketones react reversibly with sodium bisulfite to form a solid adduct. This adduct can be filtered off from the soluble impurities. The ketone can then be regenerated by treating the adduct with a base, such as sodium carbonate.[11]
-
Applicability: This method is particularly useful for removing non-ketonic impurities. A procedure for the synthesis of 5-Methoxy-2-tetralone involves purification via a sodium bisulfite adduct.[12][13][14]
-
General Protocol: Bisulfite Adduct Formation and Regeneration
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the adduct should form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the solid adduct and wash it with cold ethanol and then ether.
-
To regenerate the ketone, suspend the adduct in water and add a saturated solution of sodium carbonate until the solution is basic.
-
Extract the liberated this compound with a solvent like diethyl ether.
-
Wash the organic extract with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Summary of Alternative Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Vacuum Distillation | Separation by boiling point under reduced pressure. | Large-scale purification; thermally sensitive compounds. | Fast, efficient for volatile impurities, scalable. | Requires specialized equipment; not effective for non-volatile impurities. |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Crystalline solids; removal of soluble and insoluble impurities. | High purity achievable, cost-effective. | Can have low recovery; finding a suitable solvent can be challenging. |
| Preparative HPLC | Differential partitioning between mobile and stationary phases. | High-purity isolation; separating closely related compounds. | Excellent resolution, automatable. | Expensive, solvent-intensive, lower throughput. |
| Bisulfite Adduct Formation | Reversible chemical reaction to form a solid derivative. | Removing non-ketonic impurities. | Highly selective for ketones. | Involves chemical reactions; adds extra steps to the workflow. |
Safety Precautions
When working with this compound and the associated solvents and reagents, always adhere to standard laboratory safety practices.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Handle all chemicals in a well-ventilated fume hood.[16]
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.[1][3]
This guide provides a comprehensive overview of alternative purification strategies for this compound, grounded in both chemical principles and practical laboratory experience. By understanding the advantages and limitations of each technique, researchers can make informed decisions to achieve their desired purity and yield with greater efficiency.
References
- Safety Data Sheet, 5-Methoxy-2-tetralone. (2014). Sigma-Aldrich.
- This compound SDS, 4242-15-3 Safety D
- Safety Data Sheet, 5-Methylfurfural. (2025). Sigma-Aldrich.
- Separation of 5-Methoxy-2-tetralone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Safety Data Sheet, 2-Methyl-1-tetralone. (2012). Fisher Scientific.
- The use of alternative solvent purification techniques. (2003). American Chemical Society.
- Application Compendium Solutions for Prepar
- α-TETRALONE. (n.d.). Organic Syntheses Procedure.
- 5-Methoxy-2-tetralone Safety D
- HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals.
- How to purify a synthetic compound without TLC and Column chromatography? (2019).
- Principles in preparative HPLC. (n.d.). University of Warwick.
- Is there any method other than column chromatography for purification? (2016).
- Banerjee, A. K., et al. (2007). Alternative Route for the Synthesis of 6-Methoxy-5-methyl-a-tetralone and 6-Methoxy-2,5-dimethyl-a-tetralone.
- Recrystalliz
- Preparation technique of 5-methoxy-2-tetralone. (n.d.).
- Synthesis method of 5-methoxy-2-tetralone. (n.d.).
- β-TETRALONE. (n.d.). Organic Syntheses Procedure.
- Synthesis of 5-Methoxy-2-tetralone. (n.d.). PrepChem.com.
- How to Synthesize 5-Methoxy-2-tetralone? (2023). Guidechem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Chen, S., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube.
- Chemical/Laboratory Techniques: Recrystalliz
- Synthesis of 5-Methoxy-6-isopropyl-1-tetralone. (2025).
- 5-METHOXY-1-METHYL-2-TETRALONE AldrichCPR. (n.d.). Sigma-Aldrich.
- Synthesis method of 5-methoxy-2-tetralone. (n.d.).
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- The possibilities of water purification using phytofiltration methods: a review of recent progress. (n.d.). BioTechnologia.
- Water Purification Methods. (n.d.).
- From cyclotrons to chromatography and beyond: a guide to the production and purification of theranostic radiometals. (n.d.).
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Technical Support Center: Optimizing Catalyst Loading for 5-Methyl-2-tetralone Synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial chemical transformation. The synthesis, typically involving an intramolecular Friedel-Crafts acylation, is highly dependent on precise catalyst loading to achieve optimal yield and purity. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound, focusing on the intramolecular cyclization of precursors like γ-(p-tolyl)butyric acid or its acid chloride.
Problem 1: Low or No Product Yield
You've completed the reaction, but analysis (TLC, GC-MS) shows a low yield of this compound, with a significant amount of unreacted starting material remaining.
Potential Causes & Recommended Solutions
-
Insufficient Catalyst Activity: The catalyst (e.g., Polyphosphoric Acid, Aluminum Chloride) may be old, hydrated, or of insufficient quantity to drive the reaction to completion. Lewis acids like AlCl₃ are particularly sensitive to moisture, which leads to deactivation.[1]
-
Solution: Always use a fresh, anhydrous catalyst from a newly opened container. When using Lewis acids, ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2] If deactivation is suspected, consider increasing the catalyst loading in a stepwise manner (e.g., increments of 0.1 equivalents).
-
-
Suboptimal Reaction Temperature: Intramolecular Friedel-Crafts reactions require a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Ensure your reaction is heated to the temperature recommended in literature protocols for the specific catalyst system. For Polyphosphoric Acid (PPA), this often requires elevated temperatures.[3] If the reaction stalls, consider gradually increasing the temperature by 10-20 °C while monitoring progress by TLC.[4]
-
-
Impure Starting Materials: Impurities in the γ-(p-tolyl)butyric acid precursor can interfere with the catalyst and inhibit the cyclization.[4]
-
Solution: Confirm the purity of your starting material via NMR or melting point analysis. If necessary, recrystallize or purify the precursor by column chromatography before proceeding with the cyclization step.
-
Problem 2: Formation of Significant Byproducts (Poor Selectivity)
The reaction yields the desired product, but also a complex mixture of side products, complicating purification and reducing the overall yield.
Potential Causes & Recommended Solutions
-
Excessive Catalyst Loading: While a certain amount of catalyst is necessary, excessive loading can lead to side reactions.[5] High concentrations of strong Lewis acids can promote intermolecular reactions (polymerization) or charring of the substrate.[6]
-
Solution: The key is to find the optimal catalyst concentration where the reaction rate is maximized without inducing side reactions.[5] Systematically decrease the catalyst loading (e.g., from 1.5 eq to 1.2 eq, then to 1.0 eq) and analyze the product distribution for each run. This will help identify the "sweet spot" for your specific conditions.
-
-
Intermolecular Acylation/Polymerization: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.[6]
-
Solution: Employ high-dilution conditions. Running the reaction at a lower concentration (e.g., <0.1 M) can significantly favor the intramolecular pathway.[6] This can be achieved by using a larger volume of solvent or by adding the substrate slowly to the catalyst-solvent mixture over an extended period.
-
-
Decomposition at High Temperatures: If the reaction temperature is too high, the starting material or the product may begin to decompose, leading to charring and a variety of degradation products.
-
Solution: Monitor the reaction closely. If you observe darkening or charring, immediately reduce the temperature. It is often better to run the reaction for a longer time at a moderate temperature than quickly at a high temperature that causes decomposition.[2]
-
Problem 3: Reaction Stalls and Does Not Proceed to Completion
The reaction begins as expected, but TLC or GC analysis shows it stops progressing after a certain point, leaving a mixture of starting material and product.
Potential Causes & Recommended Solutions
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit for deactivating Lewis acid catalysts.[1] In the case of protic acids like PPA, it can become too dilute if moisture is introduced.
-
Solution: Re-evaluate your experimental setup for any potential sources of atmospheric moisture. Use anhydrous solvents and rigorously dried glassware. In some cases, adding a second portion of fresh catalyst mid-reaction can restart a stalled reaction, though this should be done cautiously.[2]
-
-
Product Inhibition: In some Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst. If stoichiometric amounts of catalyst are not used, this complexation can effectively remove the catalyst from the reaction cycle, halting the conversion.[7]
-
Solution: For Lewis acid-catalyzed reactions, ensure at least a stoichiometric amount (1.0-1.2 equivalents) of the catalyst is used relative to the starting material. This accounts for the amount that will be complexed by the product carbonyl group.
-
Catalyst Optimization Workflow
Optimizing catalyst loading is an empirical process. The following workflow provides a systematic approach to identifying the ideal conditions for your synthesis.
Caption: A systematic workflow for optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for this synthesis: a Lewis acid like AlCl₃ or a protic acid like PPA?
Both are effective for intramolecular Friedel-Crafts acylations.[8]
-
Polyphosphoric Acid (PPA) often serves as both the catalyst and the solvent. It is a powerful dehydrating agent, making it suitable for cyclizing carboxylic acids directly.[3] It generally requires higher temperatures but can be less sensitive to atmospheric moisture than AlCl₃.
-
Lewis Acids (e.g., AlCl₃, FeCl₃, SnCl₄) are highly active catalysts but require the use of the more reactive acyl chloride precursor instead of the carboxylic acid.[9] They are extremely sensitive to moisture and require strictly anhydrous conditions and an inert atmosphere.[1] The choice often depends on the stability of the substrate and the desired reaction conditions (temperature, solvent).
Q2: What is a typical catalyst loading range to start with?
For Lewis acid-catalyzed reactions (e.g., AlCl₃) starting from the acyl chloride, a loading of 1.1 to 1.5 molar equivalents is a common starting point. This slight excess is necessary because the ketone product will complex with the catalyst.[7] For reactions using PPA, it is often used in large excess, acting as the solvent medium. A weight ratio of 10:1 (PPA:substrate) is a typical starting point.
Q3: Can I use a milder catalyst for this reaction?
Milder Lewis acids or solid acid catalysts can be used, but they may require higher temperatures or longer reaction times. Catalysts like Bi(OTf)₃ have been shown to be effective for intramolecular Friedel-Crafts reactions and can be easier to handle than AlCl₃.[8] The feasibility depends on the reactivity of your specific substrate. An initial literature search for your substrate class is highly recommended.
Q4: How does catalyst loading affect selectivity versus yield?
There is often a trade-off.
-
Increasing catalyst loading generally increases the reaction rate and can improve the overall yield by driving the reaction to completion.[5]
-
However, excessively high loading can decrease selectivity by promoting side reactions like polymerization or decomposition, which ultimately lowers the isolated yield of the pure product.[5][10] The goal of optimization is to find the point that maximizes the yield of the desired product before selectivity begins to suffer.
Q5: My reaction worked once but I can't reproduce it. What should I check first?
Reproducibility issues often trace back to the catalyst or reaction environment.[11]
-
Catalyst Quality: Open a fresh bottle of your catalyst. The AlCl₃ or PPA you used previously may have absorbed atmospheric moisture.
-
Solvent Anhydrousness: Use a freshly opened bottle of anhydrous solvent or ensure your solvent from a solvent purification system is truly dry.
-
Inert Atmosphere: Check for leaks in your inert gas setup. Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction.
-
Starting Material Purity: Re-verify the purity of your starting material. Even small impurities can have a significant impact.[4]
Experimental Protocol: Catalyst Loading Screen for this compound Synthesis
This protocol outlines a small-scale screening experiment using anhydrous aluminum chloride (AlCl₃) as the catalyst and γ-(p-tolyl)butyryl chloride as the substrate.
Materials:
-
γ-(p-tolyl)butyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
Hydrochloric acid (1M, aqueous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble three separate oven-dried round-bottom flasks, each equipped with a magnetic stir bar and septum, under a positive pressure of nitrogen.
-
Reagent Preparation: In each flask, add γ-(p-tolyl)butyryl chloride (e.g., 100 mg, 0.51 mmol) dissolved in 5 mL of anhydrous DCM. Cool the flasks to 0 °C in an ice-water bath.
-
Catalyst Addition (Screening):
-
Flask 1: Rapidly add AlCl₃ (75 mg, 0.56 mmol, 1.1 eq ).
-
Flask 2: Rapidly add AlCl₃ (85 mg, 0.64 mmol, 1.25 eq ).
-
Flask 3: Rapidly add AlCl₃ (102 mg, 0.77 mmol, 1.5 eq ).
-
-
Reaction: Allow the reactions to stir at 0 °C for 30 minutes, then remove the ice bath and let them warm to room temperature. Monitor the progress of each reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once a reaction is complete, cool it back to 0 °C and cautiously quench by slowly adding 5 mL of cold 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (1 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the relative yield and purity.
Data Summary Table:
| Reaction | Catalyst Loading (eq) | Observed Conversion (TLC) | Crude Yield (%) | Purity (by GC-MS) | Notes |
| 1 | 1.1 | Incomplete after 3h | ~60% | ~85% | Significant starting material remaining. |
| 2 | 1.25 | Complete in 1.5h | ~85% | ~95% | Clean reaction profile. |
| 3 | 1.5 | Complete in 1h | ~88% | ~90% | Minor byproduct formation observed. |
Based on these hypothetical results, a catalyst loading of 1.25 equivalents appears optimal, offering a balance of high conversion and excellent selectivity.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Chege, P. M. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. African Journal of Pure and Applied Sciences, 3(2), 1-11. (2024). Available at: [Link]. (Accessed: 2025-01-20)
-
ResearchGate. Chemoselectivity by catalyst loading. ResearchGate. Available at: [Link]. (Accessed: 2025-01-20)
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. Available at: [Link]. (Accessed: 2025-01-20)
-
ResearchGate. Optimization of catalyst for the synthesis of 5a. ResearchGate. Available at: [Link]. (Accessed: 2025-01-20)
-
Wang, F. et al. Selectivity Enhancement in Heterogeneous Photocatalytic Transformations. Chemical Reviews, 121(21), 13412-13476. (2021). Available at: [Link]. (Accessed: 2025-01-20)
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]. (Accessed: 2025-01-20)
-
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]. (Accessed: 2025-01-20)
-
University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]. (Accessed: 2025-01-20)
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Wang, C. et al. Enabling Reaction Selectivity of Platinum Catalysts by Photoinduced Electronic Effects. Journal of the American Chemical Society, 142(42), 18019-18027. (2020). Available at: [Link]. (Accessed: 2025-01-20)
-
Holden, M. S., Crouch, R. D., & Barker, K. A. Formation of α-Tetralone by Intramolecular Friedel–Crafts Acylation. Journal of Chemical Education, 91(10), 1739-1741. (2014). Available at: [Link]. (Accessed: 2025-01-20)
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]. (Accessed: 2025-01-20)
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]. (Accessed: 2025-01-20)
-
ResearchGate. Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Request PDF. Available at: [Link]. (Accessed: 2025-01-20)
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. Available at: [Link]. (Accessed: 2025-01-20)
-
Li, W. et al. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[12]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1536-1543. (2021). Available at: [Link]. (Accessed: 2025-01-20)
-
van der Wal, L. I. et al. Control and Impact of Metal Loading Heterogeneities at the Nanoscale on the Performance of Pt/Zeolite Y Catalysts for Alkane Hydroconversion. ACS Catalysis, 10(15), 8419-8430. (2020). Available at: [Link]. (Accessed: 2025-01-20)
-
Hubicka, U. et al. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers, 13(21), 3783. (2021). Available at: [Link]. (Accessed: 2025-01-20)
- Google Patents. CN113233964A - Synthesis method of 5-methoxy-2-tetralone. Google Patents.
-
ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]. (Accessed: 2025-01-20)
-
Li, J. et al. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 10(3), 1633-1640. (2020). Available at: [Link]. (Accessed: 2025-01-20)
-
Organic Syntheses. α-TETRALONE. Organic Syntheses. Available at: [Link]. (Accessed: 2025-01-20)
- Google Patents. CN101468946A - Preparation technique of 5-methoxy-2-tetralone. Google Patents.
-
Patsnap. Synthesis method of 5-methoxy-2-tetralone. Patsnap. Available at: [Link]. (Accessed: 2025-01-20)
-
Wikipedia. Phosphoric acids and phosphates. Wikipedia. Available at: [Link]. (Accessed: 2025-01-20)
-
Oganisyan, A. S. et al. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 21(1), 101. (2016). Available at: [Link]. (Accessed: 2025-01-20)
-
Semak, V. et al. Preparation of α-methyl-γ-butyrolactone: Mechanism of its formation and utilization in 2-methyl-1-tetralone synthesis. Chemical Papers, 62(3), 312-316. (2008). Available at: [Link]. (Accessed: 2025-01-20)
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Validation & Comparative
A Comparative Guide to the Synthesis of 5-Methyl-2-tetralone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the tetralone scaffold remains a cornerstone for the development of novel molecular architectures. Specifically, 5-Methyl-2-tetralone serves as a crucial intermediate in the synthesis of various bioactive compounds. The strategic placement of the methyl group on the aromatic ring and the ketone functionality in the alicyclic portion of the molecule offers a versatile platform for further chemical modifications. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your research and development needs.
This document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. All key mechanistic claims and procedural standards are supported by authoritative sources, providing a trustworthy and comprehensive resource.
Unveiling the Synthetic Pathways: A Comparative Analysis
Two principal strategies dominate the synthesis of this compound: the classical Friedel-Crafts Acylation and Cyclization and the elegant Robinson Annulation . Each approach presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, scalability, and overall efficiency.
Route 1: The Direct Approach - Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation offers a conceptually straightforward and often high-yielding pathway to this compound. This method typically involves the cyclization of a substituted phenylpropanoic or phenylbutanoic acid derivative. In the context of our target molecule, the synthesis commences with a suitable m-tolyl precursor.
A plausible and efficient variation of this approach involves the cyclization of 4-(3-methylphenyl)butanoic acid. The acid is first converted to its more reactive acid chloride derivative, which then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst to yield the corresponding 1-tetralone intermediate. Subsequent functional group manipulation is then required to arrive at the desired 2-tetralone.
Mechanism of Friedel-Crafts Acylation/Cyclization:
The core of this synthesis lies in the generation of an acylium ion intermediate from the acid chloride upon treatment with a Lewis acid, such as aluminum chloride (AlCl₃). This highly electrophilic species then attacks the electron-rich aromatic ring at the ortho position to the methyl group, leading to the formation of a new six-membered ring.
Figure 1: General workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: A Representative Friedel-Crafts Synthesis of a Tetralone Derivative
-
Preparation of the Acid Chloride: To a solution of the corresponding 4-arylbutyric acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Intramolecular Cyclization: Dissolve the crude acid chloride in a dry, non-polar solvent such as dichloromethane or carbon disulfide. Cool the solution to 0 °C and add a Lewis acid (e.g., aluminum chloride) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-tetralone.
-
Conversion to 2-Tetralone: The conversion of the resulting 5-methyl-1-tetralone to this compound would require a multi-step sequence, which could involve, for example, reduction to the alcohol, dehydration to the alkene, and subsequent oxidation.
Route 2: The Convergent Approach - Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that constructs a six-membered ring in a convergent manner.[2] This classic reaction involves a Michael addition followed by an intramolecular aldol condensation.[2][3][4] For the synthesis of this compound, a suitable starting material would be a derivative of m-methylacetophenone.
The reaction would proceed by the Michael addition of an enolate, generated from a ketone, to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation to form the cyclohexenone ring, which upon aromatization would lead to the tetralone scaffold.
Mechanism of Robinson Annulation:
The reaction is typically base-catalyzed. The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone. The resulting dicarbonyl intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the final annulated product.
Figure 2: General workflow for the synthesis of this compound via Robinson annulation.
Experimental Protocol: A Representative Robinson Annulation
While a specific, detailed protocol for the synthesis of this compound via Robinson Annulation is not explicitly detailed in the provided search results, a general procedure for a Robinson annulation reaction is as follows:[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone (e.g., a derivative of m-methylacetophenone) in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or sodium ethoxide, to the solution.
-
Michael Acceptor Addition: Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) to the reaction mixture at room temperature or with cooling.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired cyclohexenone derivative.
-
Aromatization: The resulting cyclohexenone would then need to be aromatized to yield the final this compound. This could potentially be achieved through various dehydrogenation methods.
Comparative Analysis of Synthesis Routes
| Feature | Friedel-Crafts Acylation Route | Robinson Annulation Route |
| Starting Materials | Readily available m-tolyl derivatives (e.g., 3-(m-tolyl)propanoic acid). | Requires a suitable m-methylacetophenone derivative and an α,β-unsaturated ketone. |
| Number of Steps | Can be a multi-step process, especially for the conversion of the initial 1-tetralone to the 2-tetralone. | Potentially a one-pot reaction for the annulation, but may require a separate aromatization step. |
| Reagents & Conditions | Utilizes strong Lewis acids (e.g., AlCl₃) which can be corrosive and require anhydrous conditions. | Typically employs basic conditions, which can be milder. |
| Scalability | Generally scalable, but the use of stoichiometric Lewis acids can be problematic on a large scale. | Often scalable, and catalytic amounts of base are typically sufficient. |
| Yields | Can provide good to excellent yields for the cyclization step. | Yields can be variable depending on the substrates and reaction conditions. |
| Control of Regiochemistry | The position of cyclization is directed by the activating methyl group, generally leading to good regioselectivity. | Regioselectivity can be an issue depending on the enolate formation from unsymmetrical ketones. |
| Waste Generation | Generates significant amounts of acidic waste from the Lewis acid. | Generates less hazardous waste, primarily from the solvent and workup. |
| Safety Considerations | Handling of corrosive and moisture-sensitive Lewis acids requires care. | Standard precautions for handling flammable solvents and basic solutions are necessary. |
Conclusion and Recommendations
The choice between the Friedel-Crafts acylation and the Robinson annulation for the synthesis of this compound will ultimately depend on the specific requirements of the researcher and the available resources.
-
For a direct, and potentially higher-yielding initial cyclization, the Friedel-Crafts acylation of a pre-formed side chain is a strong candidate. However, the subsequent steps to convert the resulting 1-tetralone to the desired 2-tetralone add to the overall complexity.
-
The Robinson annulation offers a more convergent and potentially more atom-economical approach. If a suitable starting ketone is readily available, this method can be a powerful tool for constructing the core tetralone structure. The need for a subsequent aromatization step should be considered in the overall synthetic plan.
For researchers in a drug development setting, the scalability, cost-effectiveness, and environmental impact of the chosen route are paramount. In this regard, the Robinson annulation, with its use of catalytic base and potentially milder conditions, may offer advantages for large-scale production. However, a thorough optimization of the reaction conditions would be necessary to ensure high yields and purity.
Ultimately, the optimal synthesis of this compound may involve a careful evaluation of both routes, potentially with experimental validation of each to determine the most efficient and practical method for a given application. This guide provides the foundational knowledge and comparative insights to embark on this endeavor with confidence.
References
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- Johansson, A. M., Mellin, C., & Hacksell, U. (1986). Syntheses of 5-, 7-, and 8-methoxy-3-methyl-2-tetralones. The Journal of Organic Chemistry, 51(26), 5252-5258.
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Wikipedia contributors. (2023, December 27). Robinson annulation. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
- John, J. P., Natarajan, R. K., Swaminathan, S., & Venkataramani, P. S. (1968). Synthesis of 5-methyl-8-hydroxy-1-tetralone. Canadian Journal of Chemistry, 46(13), 2320–2322.
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Scribd. (n.d.). EXPERIMENT 5 Robinson Annulation Reaction. Retrieved January 21, 2026, from [Link]
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Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved January 21, 2026, from [Link]
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Eureka | Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Retrieved January 21, 2026, from [Link]
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Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Retrieved January 21, 2026, from [Link]
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Scribd. (n.d.). CHM557 Experiment 5 - The Robinson Annulation Reaction. Retrieved January 21, 2026, from [Link]
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- BLD Pharm. (n.d.). 4242-15-3|5-Methyl-3,4-dihydronaphthalen-2(1H)-one. Retrieved January 21, 2026, from a hypothetical BLD Pharm product page.
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The Impact of Methylation on the Biological Activity of Tetralones: A Comparative Guide to 5-Methyl-2-tetralone
In the landscape of medicinal chemistry, the tetralone scaffold represents a privileged structure, serving as a foundational component for a diverse array of pharmacologically active compounds.[1][2] These bicyclic ketones and their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][3][4] This guide provides a comparative analysis of the biological activity of 5-methyl-2-tetralone in relation to other tetralone derivatives, offering insights into the structure-activity relationships (SAR) that govern their therapeutic potential. By examining the available experimental data and elucidating the underlying mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.
The Tetralone Core: A Versatile Pharmacophore
The tetralone framework, consisting of a fused benzene and cyclohexanone ring system, offers a unique combination of aromaticity and conformational flexibility. This structural motif allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. The position of the ketone group (at C1 or C2) and the nature and location of substituents on the aromatic ring are critical determinants of the pharmacological profile of these molecules.
Comparative Biological Activities: Unraveling the Role of the 5-Methyl Group
While direct comparative studies on this compound are limited, we can infer its potential biological activities by analyzing the known effects of methylation and other substitutions on the tetralone scaffold.
Antimicrobial Activity
Tetralone derivatives have shown promising antibacterial and antifungal activities.[3] The introduction of an aminoguanidinium moiety to the tetralone scaffold, for instance, has yielded compounds with significant activity against ESKAPE pathogens. The precise impact of a methyl group at the 5-position of the 2-tetralone core on antimicrobial potency remains to be definitively established through direct comparative screening. However, SAR studies on related heterocyclic compounds suggest that the position and nature of substituents on the aromatic ring can significantly modulate antimicrobial efficacy.
To rigorously assess the antimicrobial potential of this compound, a comparative study using a standardized broth microdilution assay is recommended. This would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains and comparing these values to those of unsubstituted 2-tetralone and other methylated or substituted derivatives.
Cytotoxicity and Antitumor Potential
The influence of a methyl group on cytotoxicity is complex and can be context-dependent. Methylation can alter the lipophilicity of a molecule, potentially affecting its ability to cross cell membranes and interact with intracellular targets. Furthermore, the position of the methyl group can influence metabolic stability and steric interactions with target enzymes or receptors. A comprehensive evaluation of the cytotoxic profile of this compound would necessitate in vitro testing against a panel of cancer cell lines using the MTT assay to determine and compare its IC50 values with other tetralone analogs.
Anti-inflammatory Activity
Several tetralone derivatives have been investigated for their anti-inflammatory properties.[4][6] For instance, certain 2-arylmethylene-1-tetralones have been shown to inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a key pro-inflammatory cytokine.[4] Furthermore, SAR studies on 1-tetralone chalcone derivatives have revealed that an amino substitution at the 6th position significantly enhances the inhibition of reactive oxygen species (ROS) production in LPS-stimulated macrophages.[6]
The effect of a 5-methyl group on the anti-inflammatory activity of the 2-tetralone scaffold is an area ripe for investigation. It is plausible that this substitution could modulate interactions with key inflammatory targets. To elucidate this, an in vitro assay measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages would be highly informative.
Structure-Activity Relationship (SAR) Insights
The biological activity of tetralone derivatives is intricately linked to their chemical structure. Key SAR considerations include:
-
Position of the Carbonyl Group: The biological profiles of 1-tetralones and 2-tetralones can differ significantly due to the distinct electronic and steric environments of the carbonyl group and adjacent positions.
-
Aromatic Ring Substituents: The nature, position, and number of substituents on the benzene ring profoundly influence activity. Electron-donating or -withdrawing groups, as well as lipophilic or hydrophilic moieties, can alter target binding, cell permeability, and metabolic stability. For example, studies on α-tetralone and α-tetralol derivatives have shown that substitutions in the aromatic ring affect their affinity and selectivity for dopamine and serotonin receptors.[7]
-
Substitution on the Cyclohexanone Ring: Modifications to the non-aromatic ring can also impact biological activity by altering the molecule's conformation and interactions with biological targets.
For this compound, the methyl group at the C5 position is expected to introduce steric bulk and increase lipophilicity in that region of the molecule. These changes could either enhance or hinder binding to specific biological targets compared to the unsubstituted 2-tetralone.
Experimental Methodologies for Comparative Evaluation
To facilitate further research and provide a framework for the direct comparison of this compound with other derivatives, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MTT Cytotoxicity Assay.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound and other tetralone derivatives. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Cytokine Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Caption: Workflow for Measuring Cytokine Production.
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable multi-well plate.
-
Pre-treat the cells with various concentrations of this compound and other tetralone derivatives for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubate the cells for an appropriate time (e.g., 24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production compared to the LPS-only control.
Conclusion and Future Directions
The tetralone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the biological activity profile of this compound is not yet fully characterized, a systematic comparative analysis against other tetralone derivatives holds significant promise for uncovering new structure-activity relationships. The strategic placement of a methyl group at the 5-position of the 2-tetralone core may offer unique pharmacological properties.
Future research should focus on the direct, head-to-head comparison of this compound with unsubstituted and other substituted tetralones in a battery of standardized biological assays. Such studies will not only elucidate the specific contributions of the 5-methyl group to antimicrobial, cytotoxic, and anti-inflammatory activities but will also provide a more comprehensive understanding of the SAR for this important class of compounds, thereby guiding the rational design of more potent and selective therapeutic agents.
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Sheng, K., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. [Link]
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Murugan, R., et al. (2022). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Polycyclic Aromatic Compounds, 42(5), 2281-2301. [Link]
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Carro, L., et al. (2014). Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands. European Journal of Medicinal Chemistry, 75, 330-345. [Link]
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Zhang, Q. J., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International Journal of Molecular Sciences, 23(3), 1234. [Link]
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Jo, E., et al. (2021). Biomolecular Interactions of Cytotoxic Ruthenium Compounds with Thiosemicarbazone or Benzothiazole Schiff Base Chelates. Molecules, 26(21), 6489. [Link]
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Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1246. [Link]
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Singh, P., et al. (2021). QSAR, ADME and docking guided semi-synthesis and in vitro evaluation of 4-hydroxy-α-tetralone analogs for anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 40, 127958. [Link]
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Kumar, A., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 20(13), 1232-1249. [Link]
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Khan, I., et al. (2023). Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. European Journal of Medicinal Chemistry, 256, 115412. [Link]
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Fenyvesi, É., et al. (2007). Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 111-115. [Link]
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Fernandes, C., et al. (2023). Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids. Molecules, 28(12), 4843. [Link]
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de Souza, A. M., et al. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. European Journal of Medicinal Chemistry, 95, 467-476. [Link]
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Chigurupati, S., et al. (2022). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Molecules, 27(19), 6523. [Link]
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Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1792. [Link]
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A Comparative Spectroscopic Guide to 5-Methyl-2-tetralone and Its Positional Isomers
In the landscape of synthetic chemistry and drug development, the unambiguous identification of isomeric compounds is a critical control point. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, biological, and toxicological properties. This guide provides an in-depth comparative analysis of 5-methyl-2-tetralone and its key positional isomers—6-methyl-2-tetralone and 7-methyl-2-tetralone—using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the analytical workflows. We will explore how subtle differences in the placement of a single methyl group on the aromatic ring of the 2-tetralone scaffold lead to distinct and identifiable spectroscopic signatures.
The Challenge of Isomeric Differentiation
The 2-tetralone core is a common structural motif in medicinal chemistry. The addition of a methyl group to the aromatic ring creates several positional isomers, with the 5-, 6-, and 7-methyl analogs being frequently encountered.
Their structural similarity presents a significant analytical challenge. Relying on a single technique is often insufficient for conclusive identification. This guide champions a multi-spectroscopic approach, a self-validating system where the data from each method corroborates the others, leading to an authoritative structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR data is paramount for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the tetralone isomer in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would otherwise obscure the analyte's resonances.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of these molecules.
-
¹H NMR Acquisition:
-
Acquire data with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon.
-
Acquire data with a spectral width of approximately 220 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Comparative ¹H NMR Analysis
The most telling differences appear in the aromatic region (δ 7.0–8.0 ppm) and the chemical shift of the methyl protons.
-
This compound: The methyl group at the C5 position is sterically hindered by the adjacent aliphatic ring. This proximity to the carbonyl group and the ring junction results in a distinctive aromatic proton pattern. The proton at C8 is typically shifted significantly downfield due to the anisotropic effect of the carbonyl group. We expect to see three distinct aromatic protons, often as a doublet, a triplet, and another doublet.
-
6-Methyl-2-tetralone: This isomer possesses a plane of symmetry through the C2-C6 axis of the aromatic ring if we consider only that part. However, the full molecule is not symmetric. The methyl group at C6 simplifies the aromatic region. We expect to see a singlet (or a very narrowly split signal) for the proton at C5, and two doublets for the protons at C7 and C8, which are ortho-coupled.
-
7-Methyl-2-tetralone: The methyl group at C7 leads to a different aromatic pattern. The proton at C8 will appear as a doublet, the proton at C6 will be a doublet of doublets (or a broad singlet), and the proton at C5 will be a doublet.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ ppm)
| Assignment | This compound | 6-Methyl-2-tetralone | 7-Methyl-2-tetralone | Rationale for Differentiation |
| -CH₃ | ~2.35 (s) | ~2.30 (s) | ~2.32 (s) | Subtle shifts, but the primary differentiator is the aromatic region. |
| C3-H₂ | ~2.55 (t) | ~2.53 (t) | ~2.54 (t) | Very similar across isomers. |
| C4-H₂ | ~3.00 (t) | ~2.95 (t) | ~2.98 (t) | Very similar across isomers. |
| C1-H₂ | ~3.55 (s) | ~3.54 (s) | ~3.54 (s) | Singlet due to no adjacent protons. |
| Aromatic-H | ~7.1-7.4 (m, 3H) | ~7.0-7.2 (m, 3H) | ~7.0-7.3 (m, 3H) | The splitting pattern is key. 5-methyl shows a complex multiplet, 6-methyl a singlet and two doublets, 7-methyl three distinct multiplets. |
Comparative ¹³C NMR Analysis
¹³C NMR provides complementary information, particularly regarding the quaternary carbons and the overall symmetry of the molecule.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ ppm)
| Assignment | This compound | 6-Methyl-2-tetralone | 7-Methyl-2-tetralone | Rationale for Differentiation |
| C=O (C2) | ~210 | ~210 | ~210 | Carbonyl shift is largely unaffected by remote methyl substitution. |
| -CH₃ | ~19 | ~21 | ~21 | Minor differences. |
| Aliphatic C | ~29, ~35, ~45 | ~29, ~35, ~45 | ~29, ~35, ~45 | Aliphatic carbons (C1, C3, C4) are very similar. |
| Aromatic C | ~126-144 | ~126-144 | ~126-144 | Number and shifts of quaternary carbons are critical. 5- and 7-methyl will show 3 quaternary aromatic carbons, while 6-methyl will show only 2 due to symmetry effects. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it is less powerful than NMR for differentiating positional isomers, it serves as an excellent verification tool.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (1-2 drops of liquid or a few mg of solid) of the tetralone isomer directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.
Workflow for IR Analysis
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Comparative IR Analysis
All three isomers will exhibit two characteristic, strong absorption bands:
-
C=O Stretch: A strong, sharp peak around 1710-1720 cm⁻¹ , characteristic of a saturated six-membered ring ketone.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
The subtle differences lie in the C-H out-of-plane bending region (900–675 cm⁻¹) , which is sensitive to the substitution pattern on the aromatic ring.
Table 3: Comparative IR Data (cm⁻¹)
| Vibrational Mode | Expected Range | This compound | 6-Methyl-2-tetralone | 7-Methyl-2-tetralone | Rationale for Differentiation |
| C=O Stretch | 1710-1720 | ~1715 | ~1715 | ~1715 | Confirms ketone functional group; not a primary point of differentiation. |
| Aromatic C=C | 1600-1450 | Multiple bands | Multiple bands | Multiple bands | Confirms aromatic ring. |
| C-H Bending | 900-675 | ~830-810, ~780-760 | ~880-860 | ~840-820 | This region is diagnostic. The specific pattern of out-of-plane bends can often distinguish between 1,2,3-, 1,2,4-, and 1,2,3,4-tetrasubstituted rings. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight, confirming the elemental formula. Furthermore, the fragmentation pattern in electron ionization (EI) MS can offer structural clues.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile samples, a Gas Chromatography (GC) inlet. GC-MS is the preferred method as it also confirms sample purity.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This high energy is standardized to create reproducible fragmentation patterns and allow for library matching.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 200.
Comparative MS Analysis
All three isomers have the same molecular formula (C₁₁H₁₂O) and therefore the same nominal molecular weight of 160 g/mol . The molecular ion peak (M⁺) should be observed at m/z = 160 .
Differentiation comes from the relative abundances of the fragment ions. The primary fragmentation pathway for tetralones is often a retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄, 28 Da).
-
Key Fragment: A significant peak at m/z = 132 (M-28) is expected for all isomers.
-
Benzylic Cleavage: Another important fragmentation is the loss of the C₁-C₂-C₃ unit containing the carbonyl, leading to a benzylic-type cation. The position of the methyl group will influence the stability and formation of subsequent fragment ions. For example, the loss of a methyl radical (CH₃•, 15 Da) from the molecular ion or primary fragments can occur. A prominent peak at m/z = 117 (132-15) might be observed.
While subtle differences in fragment ion abundances can be discerned, MS alone is the weakest of these three techniques for definitively distinguishing these specific positional isomers without authentic standards for comparison. Its primary role here is the unambiguous confirmation of the molecular weight.
Conclusion: A Triad of Techniques for Unambiguous Identification
The spectroscopic analysis of this compound and its positional isomers demonstrates the power of a multi-faceted analytical approach.
-
NMR Spectroscopy stands as the definitive technique, with the aromatic region of the ¹H NMR spectrum providing a unique fingerprint for each isomer.
-
IR Spectroscopy serves as a rapid and robust confirmation of the core functional groups (ketone, aromatic ring) and offers secondary clues through the C-H bending region.
-
Mass Spectrometry unequivocally confirms the molecular weight and elemental formula, serving as a final check on the identity of the compound.
By integrating the data from these three complementary methods, researchers can build a self-validating and authoritative case for the structure of a synthesized or isolated compound, ensuring the integrity and reproducibility of their scientific findings.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Source: Cengage Learning
-
URL: [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Source: John Wiley & Sons
-
URL: [Link]
- Sigma-Aldrich. Technical Documents for this compound. Source: MilliporeSigma (Sigma-Aldrich)
A Comparative Purity Analysis of Commercially Available 5-Methyl-2-tetralone: An In-Depth Technical Guide
The Significance of Purity in 5-Methyl-2-tetralone Applications
This compound and its derivatives are integral building blocks in the synthesis of a range of compounds with diverse biological activities. Tetralone derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The reactivity of the carbonyl group and the potential for further functionalization of the aromatic ring make them versatile scaffolds in medicinal chemistry.[2][3] Given their use in the synthesis of potential therapeutics, even trace impurities can have significant downstream effects, including:
-
Altered Reaction Kinetics and Yields: Impurities can interfere with catalytic processes or lead to the formation of unwanted side products, reducing the overall efficiency of a synthetic route.
-
Introduction of Toxic Contaminants: Residual solvents, unreacted starting materials, or by-products from the synthesis of this compound can be toxic, complicating the purification of the final active pharmaceutical ingredient (API).
-
Inaccurate Biological Data: The presence of unknown impurities can lead to misleading results in biological assays, as these contaminants may possess their own pharmacological activity.
Therefore, a thorough analytical characterization of this compound from any commercial source is not just a quality control measure but a critical step in ensuring the integrity of the entire research and development process.
Common Impurities in Commercial this compound
The synthesis of tetralones can result in a variety of impurities. While specific data for this compound is not extensively published, we can infer potential impurities from related syntheses, such as that of 5-Methoxy-2-tetralone.[4][5][6] Common impurities can be categorized as follows:
-
Residual Starting Materials: Incomplete reactions can leave behind starting materials.
-
Isomeric Impurities: Depending on the synthetic route, isomers such as other methylated tetralones could be present.
-
By-products of the Reaction: Side reactions can generate a range of structurally related compounds. For instance, in syntheses involving Birch reduction, incompletely reduced or rearranged products might be observed.[4]
-
Residual Solvents: Solvents used in the synthesis and purification steps are common process-related impurities.
-
Degradation Products: Improper storage conditions can lead to the degradation of the final product.
Comparative Analysis of Hypothetical Commercial Lots
To illustrate the potential variability in commercially available this compound, we present a comparative analysis of three hypothetical lots from different suppliers. The data in the following tables is representative of what a researcher might encounter and is generated based on the analytical protocols detailed in the subsequent sections.
Table 1: Purity Profile of this compound from Different Suppliers by HPLC-UV
| Supplier | Lot Number | Stated Purity | Measured Purity (Area %) | Number of Impurities >0.05% |
| Supplier A | A-123 | >98% | 99.2% | 2 |
| Supplier B | B-456 | >99% | 99.6% | 1 |
| Supplier C | C-789 | >97% | 97.5% | 5 |
Table 2: Impurity Profile by GC-MS
| Supplier | Lot Number | Major Impurity 1 (Identity, Area %) | Major Impurity 2 (Identity, Area %) | Residual Solvents (ppm) |
| Supplier A | A-123 | Unreacted Starting Material, 0.5% | Isomer, 0.2% | Toluene (150), Heptane (50) |
| Supplier B | B-456 | Unreacted Starting Material, 0.3% | None Detected >0.1% | Toluene (50) |
| Supplier C | C-789 | By-product X, 1.1% | Isomer, 0.8% | Toluene (450), Dichloromethane (100) |
Table 3: Structural Confirmation by ¹H NMR and Mass Spectrometry
| Supplier | Lot Number | ¹H NMR | Mass Spectrum (m/z) |
| Supplier A | A-123 | Conforms to structure | Conforms to structure |
| Supplier B | B-456 | Conforms to structure | Conforms to structure |
| Supplier C | C-789 | Conforms to structure, minor unidentified peaks | Conforms to structure |
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. Here, we provide detailed, step-by-step methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with UV detection is a robust technique for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase method is typically suitable for a compound with the polarity of this compound.[7][8][9]
Protocol:
-
Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurities relative to the main peak.
-
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining moderately nonpolar compounds.
-
The gradient elution allows for the separation of impurities with a wide range of polarities.
-
Phosphoric acid is used to acidify the mobile phase, which helps to sharpen the peaks of acidic and neutral compounds by suppressing the ionization of silanol groups on the stationary phase.
-
UV detection at 254 nm is selected as aromatic compounds like tetralones typically exhibit strong absorbance at this wavelength.
Diagram of the HPLC Workflow:
Caption: A streamlined workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point by-products.[11][12][13] It also provides mass spectral data that can be used to confirm the identity of the main component and elucidate the structure of unknown impurities.
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (Electron Ionization - EI source). A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the relative abundance of all components.
-
Compare the mass spectrum of the main peak to a reference library or theoretical fragmentation pattern to confirm its identity.
-
Identify impurities by searching their mass spectra against a library (e.g., NIST).
-
Causality Behind Experimental Choices:
-
A non-polar DB-5ms column is chosen for its general applicability to a wide range of semi-volatile organic compounds.
-
The temperature program is designed to separate volatile solvents at the beginning of the run and then elute the higher-boiling tetralone and related impurities.
-
Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which are useful for library searching and structural elucidation.
Diagram of the GC-MS Workflow:
Caption: Logical flow for structural verification using NMR spectroscopy.
Conclusion and Recommendations
The purity of this compound can vary between commercial suppliers, and this variability can have a profound impact on research outcomes. A comprehensive analytical approach employing HPLC, GC-MS, and NMR is crucial for a thorough assessment of purity and impurity profiles. While suppliers may provide a certificate of analysis, it is incumbent upon the end-user to perform their own quality control to ensure the material meets the specific requirements of their application. We recommend that researchers:
-
Always qualify a new batch of this compound using at least two of the analytical techniques described above.
-
Pay close attention to minor impurities, as they may have unexpected reactivity or biological activity.
-
Maintain a reference sample of a well-characterized batch for comparison with new batches.
By implementing these rigorous analytical practices, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific results.
References
- SIELC Technologies. (n.d.). Separation of 5-Methoxy-2-tetralone on Newcrom R1 HPLC column.
- Tradeindia. (n.d.). 5 Methoxy 2 Tetralone Liquid, Cas Number 32940-15 at Best Price in Nashik | Syngenesis Chemscience Pvt Ltd.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Methyl-1-tetralone and its Substituted Analogs.
- ScienceDirect. (2024). Interference of the gas chromatography- mass spectrometry instrumental background on the determination of trace cyclic volatile.
- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.
- Certificate of Analysis. (n.d.). 5-Methoxy-2-Tetralone.
- ChemicalBook. (n.d.). This compound CAS#: 4242-15-3.
- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Methoxy-2-tetralone | 32940-15-1.
- ECHEMI. (n.d.). This compound SDS, 4242-15-3 Safety Data Sheets.
- Chemsrc. (n.d.). 5-Methoxy-2-tetralone | CAS#:32940-15-1.
- PubMed Central. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase.
- ResearchGate. (2022). Pharmaceutically important 1-tetralone derivatives.
- National Institutes of Health. (n.d.). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- Aquigen Bio Sciences. (n.d.). 5-Methoxy-2-tetralone | CAS No: 32940-15-1.
- Lumen Learning. (n.d.). The Nature of NMR Absorptions | MCC Organic Chemistry.
- SpringerLink. (n.d.). NMR Spectroscopy Techniques for Application to Metabonomics.
- University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Organic Syntheses. (n.d.). α-TETRALONE.
- PubChem. (n.d.). 5-Methyl-1-tetralone | C11H12O | CID 81357.
- Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
- Guidechem. (2023). How to Synthesize 5-Methoxy-2-tetralone? - FAQ.
- PubMed Central. (n.d.). Detection of Several Classes of Pesticides and Metabolites in Meconium by Gas Chromatography-Mass Spectrometry.
- SIELC Technologies. (n.d.). HPLC Determination of 6-methyl-5-hepten-2-one on Newcrom R1 Column.
- Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
- Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
- ResearchGate. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
- SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column.
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A Comparative Guide to the Structural Validation of 5-Methyl-2-tetralone: A Prospective Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of any successful research program. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. 5-Methyl-2-tetralone, a substituted tetralone derivative, serves as a key intermediate in the synthesis of various pharmacologically active agents. While its synthesis is documented, a definitive structural elucidation via the gold-standard method, single-crystal X-ray crystallography, remains unpublished in the public domain.
This guide provides a prospective comparison of methodologies for the structural validation of this compound. We will detail the hypothetical workflow for its characterization by X-ray crystallography, juxtaposing this premier technique with powerful and complementary alternatives such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This comparative approach is designed to equip researchers with the rationale to select the most appropriate analytical tools for their specific research needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers the most definitive and high-resolution structural data for a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.[2] For a novel compound or a critical intermediate like this compound, SCXRD would be the unequivocal method to confirm its molecular structure, including the position of the methyl group on the aromatic ring and the conformation of the non-aromatic portion.
Prospective Experimental Protocol for X-ray Crystallography of this compound
The successful application of SCXRD is contingent on obtaining a high-quality single crystal.[3] The following protocol outlines the steps that would be undertaken to validate the structure of this compound.
Step 1: Crystallization
The primary challenge in X-ray crystallography is often the growth of diffraction-quality crystals.[3] For a small organic molecule like this compound, several common techniques would be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of this compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.
Step 2: Crystal Mounting and Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head.[2] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage. Data collection is performed using a diffractometer, which bombards the crystal with a monochromatic X-ray beam and records the diffraction pattern on a detector.[2]
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[4][5] The quality of the final structure is assessed by parameters such as the R-factor, which should ideally be low.[4]
Experimental Workflow for X-ray Crystallography
Caption: A diagram illustrating the workflow for determining the crystal structure of this compound.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the most detailed structural information, other techniques are indispensable for routine characterization and can offer unique insights.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
-
¹H NMR: This technique would confirm the number and types of protons in this compound. The integration of the signals would correspond to the number of protons in each environment (e.g., the methyl group, the aromatic protons, and the protons on the aliphatic ring).[7] Chemical shifts and coupling patterns would provide information about the connectivity of the protons.
-
¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, confirming the presence of the carbonyl group, the aromatic carbons, the methyl carbon, and the aliphatic carbons.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall carbon skeleton and the position of the methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[3] For this compound (C₁₁H₁₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer structural clues.
Computational Chemistry
In the absence of a crystal structure, computational methods like Density Functional Theory (DFT) can be used to predict the lowest energy conformation of a molecule.[8] These predicted structures can be used to corroborate experimental data, for instance, by comparing calculated NMR chemical shifts with the experimental values.[8]
Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution | In silico |
| Primary Information | 3D atomic arrangement, bond lengths, bond angles | Chemical environment, connectivity, stereochemistry | Molecular weight, elemental formula, fragmentation | Predicted 3D structure, energetics |
| Resolution | Atomic | Atomic connectivity | Molecular | Atomic (predicted) |
| Key Advantage | Unambiguous 3D structure determination | Rich structural information in solution | High sensitivity and accurate mass | Predictive power, no sample needed |
| Key Limitation | Requires high-quality single crystals | Can be complex to interpret for complex molecules | Limited stereochemical information | Theoretical, requires experimental validation |
Decision-Making Flowchart for Structural Validation
Sources
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Benchmarking the efficiency of different catalysts for 5-Methyl-2-tetralone synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient production of specific molecular scaffolds is paramount. 5-Methyl-2-tetralone, a key building block for various biologically active molecules, presents a compelling case for the critical evaluation of catalytic strategies. This guide offers an in-depth comparison of different catalytic systems for the synthesis of this compound, providing experimental data and field-proven insights to inform your selection of the most effective synthetic route.
The Strategic Importance of this compound
This compound serves as a crucial precursor in the synthesis of a range of pharmaceutical agents and complex organic molecules. Its bicyclic structure, featuring a reactive ketone functionality and a methylated aromatic ring, allows for diverse chemical modifications, making it a valuable synthon in drug discovery and development. The efficiency of its synthesis directly impacts the overall cost and sustainability of producing these vital compounds.
Catalytic Pathways to this compound: A Comparative Analysis
The synthesis of this compound and its analogs can be approached through several catalytic methodologies. The most prominent among these is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(m-tolyl)butyric acid or its corresponding acyl chloride. The choice of catalyst in this cyclization step is critical and significantly influences the reaction's yield, selectivity, and overall efficiency.
Intramolecular Friedel-Crafts Acylation: The Workhorse Reaction
Intramolecular Friedel-Crafts acylation is a powerful tool for the construction of cyclic ketones fused to an aromatic ring.[1][2] The reaction involves the cyclization of an aromatic compound bearing an acyl group in a side chain, promoted by a catalyst.
Caption: General workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.
A variety of catalysts can be employed for this transformation, each with its own set of advantages and limitations. The following sections provide a comparative overview of commonly used catalysts.
Strong Lewis acids are the traditional catalysts for Friedel-Crafts reactions.[2] Their ability to coordinate with the carbonyl oxygen of the acyl group facilitates the formation of the highly electrophilic acylium ion, which then undergoes intramolecular cyclization.
| Catalyst | Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 4-(Aryl)butanoyl chloride | CS₂ | Reflux | - | High | [3] |
| Bi(OTf)₃ | 4-Arylbutyric acids | - | - | - | High | [4] |
| Ga(OTf)₃ | 4-Arylbutyric acids | - | - | - | High | [4] |
| In(OTf)₃ | 4-Arylbutyric acids | - | - | - | High | [4] |
Expertise & Experience: While highly effective, traditional Lewis acids like aluminum chloride (AlCl₃) often need to be used in stoichiometric amounts due to complexation with the product, leading to significant waste and challenging work-up procedures.[5] Modern alternatives like metal triflates (e.g., Bi(OTf)₃, Ga(OTf)₃, In(OTf)₃) can be used in catalytic amounts, offering a more atom-economical and environmentally benign approach.[4] The choice of solvent is also critical, with non-polar solvents like carbon disulfide (CS₂) being historically common, though greener alternatives are increasingly sought.
Strong Brønsted acids can also effectively catalyze the intramolecular Friedel-Crafts acylation of carboxylic acids. These catalysts protonate the carboxylic acid, promoting the formation of the acylium ion.
| Catalyst | Precursor | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | 4-Phenylbutyric acid | 100 | 0.5 | 95 | [3] |
| Methanesulfonic acid (MSA) | 4-Phenylbutyric acid | 85-100 | 1 | 60-80 | [3] |
Trustworthiness: Polyphosphoric acid (PPA) is a highly effective and widely used catalyst for this transformation, often providing high yields in short reaction times.[3] However, its high viscosity can make stirring and product isolation challenging. Methanesulfonic acid (MSA) offers a less viscous alternative, though it may require longer reaction times or higher temperatures to achieve comparable yields.[3]
In the pursuit of more sustainable and reusable catalytic systems, solid acids such as zeolites have emerged as promising alternatives. These materials offer advantages in terms of ease of separation, reusability, and reduced corrosive waste.
| Catalyst | Precursor | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H-Beta zeolite | 4-Phenylbutyric acid | 220 | 10 | 81.2 | [4] |
Authoritative Grounding & Comprehensive References: The use of H-Beta zeolite demonstrates the potential of heterogeneous catalysis in this synthesis.[4] While requiring higher temperatures and longer reaction times compared to homogeneous catalysts, the ability to recover and reuse the catalyst makes it an attractive option for industrial-scale production. The high conversion and good yield reported highlight the viability of this approach.[4]
Alternative Catalytic Strategies: A Look Beyond Friedel-Crafts
While intramolecular Friedel-Crafts acylation is the most direct route, other catalytic methods can be envisioned for the synthesis of this compound and its derivatives.
An alternative approach involves the synthesis of a precursor that can be catalytically converted to the desired tetralone. For instance, a reported synthesis of the closely related 5,8-dimethyl-2-tetralone proceeds via the epoxidation of a dihydronaphthalene intermediate, followed by an acid-catalyzed rearrangement.[6]
Sources
A Researcher's Guide to 5-Methyl-2-tetralone: A Comparative Analysis of In-Silico Predictions and Experimental Data
In the fast-paced world of drug discovery and development, the ability to accurately and efficiently predict the physicochemical and pharmacokinetic properties of novel chemical entities is paramount. This guide provides a comprehensive comparison of in-silico predicted properties of 5-Methyl-2-tetralone against available experimental data for structurally related compounds. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of this compound's characteristics is crucial for its effective application. This document is intended for researchers, scientists, and drug development professionals, offering insights into the predictive power of modern computational tools and the enduring importance of experimental validation.
Introduction to this compound and the Role of In-Silico Modeling
This compound is a bicyclic aromatic ketone with a tetralone scaffold, a structure found in numerous natural products and pharmacologically active compounds. Its derivatives have shown promise in various therapeutic areas, making the parent compound a valuable starting point for medicinal chemistry campaigns. The early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the drug discovery pipeline, helping to identify potential liabilities and guide lead optimization.
In recent years, in-silico (computer-based) modeling has emerged as an indispensable tool in this process. By leveraging sophisticated algorithms and vast datasets of known chemical properties, these models can provide rapid and cost-effective predictions of a molecule's behavior. This allows researchers to prioritize compounds for synthesis and experimental testing, thereby accelerating the overall discovery timeline. However, the accuracy of these predictions can vary depending on the algorithm, the training dataset, and the chemical space of the molecule . Therefore, a critical evaluation of in-silico predictions against experimental data is essential to understand their strengths and limitations.
This guide will delve into the in-silico predicted properties of this compound using three popular and freely accessible platforms: SwissADME , pkCSM , and ADMETlab 2.0 . Due to the limited availability of direct experimental data for this compound, we will draw comparisons with experimental values for the closely related and well-characterized compound, 1-tetralone , as well as general knowledge of tetralone metabolism.
In-Silico Prediction of Physicochemical and ADMET Properties
The first step in our analysis is to generate the predicted properties of this compound using our chosen in-silico platforms. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC1=CC=CC2=C1CCC(=O)C2 , was used as the input for these predictions.
Methodology: In-Silico Prediction Workflow
The process of obtaining in-silico predictions is straightforward and can be replicated by any researcher with access to the internet. The general workflow is as follows:
-
Obtain the SMILES string of the molecule of interest. This can typically be found in chemical databases such as PubChem.
-
Access the web-based in-silico prediction tool (e.g., SwissADME, pkCSM, ADMETlab 2.0).
-
Input the SMILES string into the designated query field on the platform's user interface.
-
Initiate the prediction by clicking the "run" or "submit" button.
-
Collect and organize the output data for analysis and comparison.
Figure 1: Workflow for In-Silico Property Prediction.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound as predicted by SwissADME, pkCSM, and ADMETlab 2.0. For comparison, the available experimental data for 1-tetralone is also included.
| Property | SwissADME Prediction | pkCSM Prediction | ADMETlab 2.0 Prediction | Experimental (1-Tetralone) | Reference |
| Molecular Weight | 160.21 g/mol | - | 160.21 g/mol | 146.19 g/mol | [1] |
| LogP (Octanol/Water) | 2.45 (iLOGP) | - | 2.39 (ALOGP) | 2.0 (Computed) | [1] |
| Water Solubility (LogS) | -3.01 | -2.853 | -2.73 | Insoluble | [1][2] |
| Water Solubility | Moderately soluble | - | Soluble | Insoluble | [1][2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | - | 17.07 Ų | 17.07 Ų (Computed) | [1] |
Expert Analysis:
The in-silico tools provide consistent predictions for the molecular weight and TPSA of this compound. The predicted LogP values from SwissADME and ADMETlab 2.0 are also in close agreement, suggesting a moderate lipophilicity for the molecule. This is a critical parameter as it influences solubility, permeability, and plasma protein binding.
The water solubility predictions, presented as LogS (the logarithm of the molar solubility), are also relatively consistent across the platforms. Both pkCSM and ADMETlab 2.0 predict a LogS value that corresponds to a "soluble" or "moderately soluble" classification. This contrasts with the experimental observation that the parent compound, 1-tetralone, is "insoluble" in water[1][2]. This discrepancy highlights a potential limitation of the in-silico models for this chemical class. The addition of a methyl group in this compound would be expected to further decrease aqueous solubility compared to 1-tetralone, making the in-silico prediction of "soluble" even more questionable. This underscores the importance of experimental verification for this critical parameter.
Predicted ADMET Properties
The following tables summarize the ADMET predictions for this compound.
Absorption
| Property | SwissADME Prediction | pkCSM Prediction | ADMETlab 2.0 Prediction |
| Human Intestinal Absorption | High | 92.51% | High |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | - | 1.139 | 1.18 |
| P-glycoprotein Substrate | No | No | No |
Distribution
| Property | pkCSM Prediction | ADMETlab 2.0 Prediction |
| BBB Permeability (logBB) | 0.134 | -0.05 |
| CNS Permeability (logPS) | -1.543 | -1.72 |
| Plasma Protein Binding | - | 85.3% |
Metabolism
| Property | SwissADME Prediction | pkCSM Prediction | ADMETlab 2.0 Prediction |
| CYP1A2 Inhibitor | Yes | No | Yes |
| CYP2C9 Inhibitor | No | No | No |
| CYP2C19 Inhibitor | No | No | No |
| CYP2D6 Inhibitor | No | No | No |
| CYP3A4 Inhibitor | No | No | No |
Toxicity
| Property | pkCSM Prediction | ADMETlab 2.0 Prediction |
| AMES Toxicity | No | No |
| hERG I Inhibitor | No | No |
| Hepatotoxicity | No | Yes |
| Rat Acute Oral Toxicity (LD50) | 2.593 mol/kg (415.4 g/kg) | 2.45 mol/kg (392.5 g/kg) |
| Minnow Toxicity (logLC50) | - | -0.28 |
Expert Analysis:
The in-silico models consistently predict high intestinal absorption for this compound, which is a favorable property for an orally administered drug. The predicted Caco-2 permeability values also support good passive diffusion across the intestinal epithelium. All three models agree that this compound is unlikely to be a substrate for the P-glycoprotein efflux pump, which is another positive indicator for oral bioavailability.
Predictions for blood-brain barrier (BBB) permeability are less consistent. While pkCSM predicts some ability to cross the BBB, the ADMETlab 2.0 prediction is borderline. The CNS permeability predictions from both platforms are low, suggesting that the compound is unlikely to accumulate in the central nervous system to a significant extent.
Regarding metabolism, there is a discrepancy in the prediction of CYP1A2 inhibition between SwissADME/ADMETlab 2.0 and pkCSM. This highlights the need for experimental validation, as inhibition of major CYP450 enzymes can lead to drug-drug interactions. Experimental studies on the parent hydrocarbon, tetralin, have shown that it undergoes metabolism to form tetralol and hydroxy-tetralone, suggesting that this compound is also likely to be a substrate for metabolic enzymes[3].
The toxicity predictions are generally favorable, with the compound predicted to be non-mutagenic (AMES negative) and not an inhibitor of the hERG channel (a key indicator for cardiotoxicity). However, there is a conflicting prediction for hepatotoxicity between pkCSM (predicts non-toxic) and ADMETlab 2.0 (predicts toxic). This is a significant discrepancy that would require careful experimental evaluation. The predicted oral LD50 in rats is in the range of 390-415 mg/kg. For comparison, the experimental oral LD50 for 1-tetralone in rats is 888 mg/kg, indicating that this compound may be slightly more toxic than its unmethylated counterpart[4].
Experimental Protocols for Property Determination
To provide a framework for validating the in-silico predictions, this section outlines standard experimental protocols for determining key physicochemical and ADMET properties. These protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).
Diagram of the In-Silico vs. Experimental Workflow
Figure 2: A workflow for comparing in-silico predictions with experimental data.
Protocol 1: Determination of Water Solubility (OECD 105)
The OECD Guideline 105 describes two primary methods for determining the water solubility of a substance: the flask method and the column elution method[5][6][7]. The choice of method depends on the expected solubility.
Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
Flask Method (for solubilities > 10⁻² g/L):
-
Apparatus: A constant temperature bath, flasks with stoppers, and an analytical instrument (e.g., HPLC-UV, GC-MS).
-
Procedure: a. Add an excess amount of the test substance to a flask containing a known volume of water. b. Stopper the flask and agitate it in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). c. After equilibration, allow the mixture to stand to let undissolved material settle. d. Carefully take an aliquot of the clear supernatant. e. Analyze the concentration of the test substance in the aliquot using a validated analytical method. f. Repeat the measurement at different time points to ensure equilibrium has been reached.
Protocol 2: Determination of the Partition Coefficient (LogP) (OECD 117)
The OECD Guideline 117 details the reversed-phase high-performance liquid chromatography (HPLC) method for determining the partition coefficient (n-octanol/water)[8][9].
Principle: The logarithm of the retention time of a substance on a reversed-phase HPLC column is linearly related to its logP value.
Procedure:
-
Apparatus: An HPLC system with a UV detector and a C18 reversed-phase column.
-
Calibration: a. Prepare a series of standard compounds with known logP values that bracket the expected logP of the test substance. b. Inject each standard onto the HPLC column and record its retention time. c. Create a calibration curve by plotting the known logP values against the logarithm of the retention times.
-
Sample Analysis: a. Dissolve the test substance in a suitable solvent and inject it onto the same HPLC column under the same conditions as the standards. b. Record the retention time of the test substance.
-
Calculation: a. Use the calibration curve to determine the logP of the test substance based on its retention time.
Protocol 3: In Vitro Metabolic Stability Assay (FDA Guidance)
The FDA provides guidance on conducting in vitro metabolism studies to assess the metabolic stability of a drug candidate[10][11]. A common method involves incubating the compound with liver microsomes.
Principle: The rate of disappearance of the parent compound when incubated with liver microsomes is measured over time to determine its metabolic stability.
Procedure:
-
Materials: Human liver microsomes (or from other species), NADPH regenerating system, test compound, and an analytical instrument (e.g., LC-MS/MS).
-
Incubation: a. Pre-incubate the liver microsomes and the test compound in a buffer at 37 °C. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: a. Centrifuge the samples to pellet the protein. b. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear portion of the curve represents the elimination rate constant. c. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Discussion and Conclusion
This guide has provided a comparative analysis of the in-silico predicted properties of this compound against available experimental data for its close analog, 1-tetralone. The in-silico tools offer a rapid and valuable first pass assessment of the compound's physicochemical and ADMET properties. For several parameters, such as molecular weight, TPSA, and intestinal absorption, the predictions were consistent across different platforms.
However, notable discrepancies were observed for water solubility and hepatotoxicity predictions. The prediction of "soluble" for this compound appears to contradict the known insolubility of the parent compound 1-tetralone, highlighting a potential area of weakness in the models for this chemical scaffold. The conflicting predictions for hepatotoxicity underscore the critical need for experimental validation of in-silico toxicity flags.
The provided experimental protocols, based on OECD and FDA guidelines, offer a clear path for researchers to obtain the necessary empirical data to validate these in-silico predictions. The causality behind these experimental choices lies in their international recognition and their ability to provide reliable and reproducible data that is accepted by regulatory agencies.
References
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OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
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Wikipedia. (2023). 1-Tetralone. [Link]
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PubChem. (n.d.). 1-Tetralone. National Center for Biotechnology Information. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
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Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
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Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]
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Elliott, T. H., & Hanam, J. (1968). The metabolism of tetralin. The Biochemical journal, 108(4), 551. [Link]
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U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
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GOV.UK. (2023). Estimating the octanol-water partition coefficient for chemical substances. [Link]
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Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]
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EFSA. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]
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Cross-referencing analytical data for 5-Methyl-2-tetralone from different sources
For researchers and professionals in drug development, the precise analytical characterization of chemical entities is paramount. This guide provides a comprehensive approach to the cross-referencing of analytical data for 5-Methyl-2-tetralone (CAS 4242-15-3), a compound for which publicly available experimental spectral data is notably scarce. This reality necessitates a meticulous strategy involving the integration of supplier-provided data, predicted spectral information, and comparative analysis with closely related structural isomers. By understanding the subtle yet significant differences in analytical readouts between these molecules, researchers can build a robust framework for the confident identification and characterization of this compound.
The Challenge of Scarcity: Identifying this compound
A primary hurdle in the analytical study of this compound is the limited availability of published, peer-reviewed spectral data. While the compound is commercially available, supplier-provided information is often confined to basic physical properties. This guide, therefore, adopts a multi-faceted approach:
-
Compilation of Available Data: Aggregating physical and safety information from commercial suppliers to establish a baseline profile.
-
In-Silico Prediction: Leveraging computational tools to generate predicted Nuclear Magnetic Resonance (NMR) spectra, offering a theoretical benchmark for experimental work.
-
Comparative Isomer Analysis: Cross-referencing with the extensively characterized isomer, 5-Methyl-1-tetralone, to highlight key structural and spectral differentiators.
This comparative methodology is crucial, as it allows for the development of a "spectral fingerprint" for this compound by understanding what it is not, in relation to its isomers.
Comparative Analysis of Physicochemical Properties
A foundational step in distinguishing chemical compounds is the comparison of their fundamental physical properties. The following table summarizes the available data for this compound and its isomer, 5-Methyl-1-tetralone.
| Property | This compound | 5-Methyl-1-tetralone | Data Source(s) |
| CAS Number | 4242-15-3 | 6939-35-1 | ChemScene[1], Echemi[2], PubChem[3] |
| Molecular Formula | C₁₁H₁₂O | C₁₁H₁₂O | ChemScene[1], Echemi[2], PubChem[3] |
| Molecular Weight | 160.21 g/mol | 160.21 g/mol | ChemScene[1], Echemi[2], PubChem[3] |
| Boiling Point | 134-135 °C at 6 Torr | Not available | CookeChem[4] |
| Density | 1.074 g/cm³ (Predicted) | Not available | CookeChem[4] |
The identical molecular formula and weight underscore the importance of spectroscopic methods to differentiate these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive and Comparative Approach
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. In the absence of experimental spectra for this compound, we turn to predictive models and a comparative analysis with its isomer.
Predicted ¹H NMR Spectrum of this compound
Predictive algorithms, based on extensive databases of known compounds, can provide valuable insights into the expected ¹H NMR spectrum.
Expected Chemical Shifts (Predicted):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (3H) | 7.0 - 7.3 | Multiplet | 3H |
| Aliphatic (CH₂) | 2.8 - 3.1 | Multiplet | 2H |
| Aliphatic (CH₂) | 2.4 - 2.7 | Multiplet | 2H |
| Aliphatic (CH) | 3.2 - 3.5 | Multiplet | 1H |
| Methyl (CH₃) | 2.2 - 2.4 | Singlet | 3H |
| Methylene (adjacent to C=O) | 3.5 - 3.7 | Singlet | 2H |
Note: These are predicted values and should be used as a guide for experimental verification.
Experimental ¹H NMR Data for 5-Methyl-1-tetralone
For comparative purposes, the experimental ¹H NMR data for the more thoroughly characterized 5-Methyl-1-tetralone is invaluable.
Reported Chemical Shifts (Experimental):
-
Aromatic Protons: Multiplets in the range of 7.1-7.5 ppm.
-
Benzylic Methylene Protons: A triplet around 2.9 ppm.
-
Methylene Protons: A multiplet around 2.6 ppm.
-
Aliphatic Methylene Protons: A multiplet around 2.0 ppm.
-
Methyl Protons: A singlet around 2.3 ppm.
The key distinguishing feature will be the chemical shifts and multiplicities of the aliphatic protons, which are directly influenced by the position of the carbonyl group.
Predicted ¹³C NMR Spectra
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts for this compound:
-
Carbonyl (C=O): ~208-212 ppm
-
Aromatic Carbons: ~125-145 ppm
-
Aliphatic Carbons: ~20-50 ppm
-
Methyl Carbon: ~20 ppm
Experimental ¹³C NMR Chemical Shifts for 5-Methyl-1-tetralone:
-
Carbonyl (C=O): ~198 ppm
-
Aromatic Carbons: ~126-144 ppm
-
Aliphatic Carbons: ~20-40 ppm
-
Methyl Carbon: ~19 ppm
The downfield shift of the carbonyl carbon in the predicted spectrum of this compound compared to the experimental value for 5-Methyl-1-tetralone is a significant point of differentiation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The primary diagnostic peak for both this compound and its isomers will be the carbonyl (C=O) stretch.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C=O Stretch | 1710 - 1720 | The exact position can be influenced by the local electronic environment. For saturated aliphatic ketones, this is a typical range.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Characteristic of C-H bonds in the saturated portion of the molecule. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands are expected in this region. |
While the C=O stretch will be present in all isomers, subtle shifts in its position can be used for differentiation when comparing high-resolution spectra. Conjugation of the carbonyl group with the aromatic ring, as would be the case in other isomers, would shift the C=O stretch to a lower wavenumber (1685-1666 cm⁻¹).[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural clues.
Expected Mass Spectrum Data for this compound:
| Ion | Expected m/z | Notes |
| Molecular Ion [M]⁺ | 160.08900 | This corresponds to the exact mass of C₁₁H₁₂O.[2] |
| Key Fragments | Fragmentation patterns for tetralones can be complex. Expected fragments may arise from cleavage of the aliphatic ring and loss of small neutral molecules like CO. |
Experimental Mass Spectrum Data for 5-Methyl-1-tetralone:
The NIST Mass Spectrometry Data Center reports the following key peaks for 5-Methyl-1-tetralone:
-
m/z 160: Molecular ion
-
m/z 132: A prominent peak, likely corresponding to the loss of CO.
-
m/z 104: Further fragmentation.
A detailed comparison of the fragmentation patterns between the isomers would be a critical step in their differentiation.
Experimental Protocols for Analytical Characterization
The following are detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be self-validating and provide a robust framework for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and should not have signals that overlap with key sample resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.
-
-
Data Acquisition (¹H NMR):
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Apply a 90° pulse angle.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon resonances (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).
-
Employ a pulse program with a relaxation delay to ensure quantitative accuracy if desired, though this will increase the experiment time.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton coupling information.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carbonyl group.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition (FT-IR Spectrometer):
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups expected in the molecule.
-
Pay close attention to the position, intensity, and shape of the carbonyl (C=O) stretching band.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction (Gas Chromatography - GC-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The GC will separate the sample from the solvent and any impurities before it enters the mass spectrometer.
-
A typical GC temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
Ionization (Electron Ionization):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7]
-
This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. Compare the observed fragmentation pattern with that of known related compounds.
-
Visualizing the Analytical Workflow and Structural Isomerism
To aid in the conceptualization of the analytical process and the structural distinctions, the following diagrams are provided.
Caption: A workflow for the analytical characterization of a compound with limited reference data.
Caption: Structural differences between this compound and 5-Methyl-1-tetralone.
Conclusion and Best Practices
The analytical characterization of this compound presents a unique challenge due to the scarcity of publicly available experimental data. However, by employing a systematic and comparative approach, researchers can confidently elucidate its structure. This involves:
-
Thorough Literature and Database Searching: While challenging, exhaustive searches are the first step.
-
Leveraging Predicted Data: Use in-silico predictions as a preliminary guide, but always with the intention of experimental verification.
-
Comparative Analysis with Isomers: When available, data from closely related isomers is invaluable for highlighting key spectral differences.
-
Meticulous Experimental Technique: Following robust and well-documented protocols is essential for generating high-quality, reliable data.
By adhering to these principles, the scientific community can contribute to building a more complete analytical profile of this compound, facilitating its use in research and development.
References
-
NIST. Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. [Link]
-
Chemistry LibreTexts. The 1H-NMR experiment. [Link]
-
AIST. Spectral Database for Organic Compounds,SDBS. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. Electron Ionization. [Link]
- McMurry, J. E. Organic Chemistry: A Tenth Edition. Cengage Learning.
-
The Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
-
National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
- National Institute of Advanced Industrial Science and Technology.
-
PubChem. 5-Methyl-1-tetralone. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
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The Strategic Placement of a Methyl Group: A Comparative Review of Methylated Tetralone Applications in Synthesis and Medicine
The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in the realms of organic synthesis and medicinal chemistry. Its rigid framework serves as a versatile building block for a plethora of natural products and pharmacologically active molecules.[1][2] The introduction of a simple methyl group onto this scaffold, a seemingly minor modification, can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide offers a comparative exploration of various methylated tetralones, providing field-proven insights for researchers, scientists, and drug development professionals on how the strategic placement of this small alkyl group can unlock diverse applications.
The position of the methyl group on the tetralone core dictates its electronic and steric influence, which in turn affects its utility.[3] Methyl groups can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This comparative review will delve into the synthesis, reactivity, and, most importantly, the varied applications of key methylated tetralone isomers, supported by experimental data and detailed protocols.
The "Magic Methyl" Effect in the Tetralone Framework
In drug discovery, the addition of a methyl group that leads to a significant enhancement in biological activity is often referred to as the "magic methyl" effect.[3] This enhancement can stem from improved binding to a target protein through favorable hydrophobic interactions or by inducing a more bioactive conformation. The strategic methylation of the tetralone ring system is a key strategy in lead optimization, influencing its potential as an intermediate for a wide range of therapeutics, from anticancer to antidepressant agents.[1][2]
A Comparative Look at Key Methylated Tetralone Isomers
The applications of methylated tetralones are diverse, with the position of the methyl group playing a crucial role in their specific uses. Here, we compare some of the most common isomers.
6-Methyl-1-tetralone: A Versatile Synthetic Intermediate
6-Methyl-1-tetralone is a valuable reagent, particularly noted for its use in photocatalytic reactions. Its synthesis is often achieved through Friedel-Crafts acylation, a robust method for forming the bicyclic ring system.
7-Methyl-1-tetralone: A Precursor to Bioactive Compounds
7-Methyl-1-tetralone serves as an important intermediate in the synthesis of various biologically active molecules. For instance, it is a precursor for synthesizing (±)-cis-Calamenene, a sesquiterpene with potential antimicrobial, antifungal, and anti-inflammatory properties.[5]
Methoxy-Methylated Tetralones in Drug Development
The combination of methyl and methoxy substituents on the tetralone ring gives rise to intermediates for complex pharmaceuticals. For example, 4,7-dimethyl-6-methoxy-1-tetralone is the foundational structure of Aristelegone A, a natural product utilized in traditional Chinese medicine.
Comparative Cytotoxicity of Methylated Tetralone Derivatives
While direct comparative data for simple methylated tetralones is sparse in publicly available literature, the cytotoxic potential of various tetralone derivatives against cancer cell lines has been investigated. The data below, while not a direct comparison of isomers, illustrates the range of activities observed for different substituted tetralones.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenylmethylene)-3,4-dihydronaphthalene-1-one | HeLa | >10 | [6] |
| 2-(4-fluorophenylmethylene)-3,4-dihydronaphthalene-1-one | HeLa | >10 | [6] |
| 2-(4-bromophenylmethylene)-3,4-dihydronaphthalene-1-one | HeLa | >10 | [6] |
| 7-hydroxy-6-methoxyflavanone (related structure) | B16-BL6 | 6.66 | [2] |
| Eurycomalactone (related structure) | B16-BL6 | 0.59 | [2] |
This table is illustrative and shows the cytotoxic activities of various tetralone derivatives. A direct comparison of simple methylated isomers is not available in the cited literature.
The variation in cytotoxicity, even among more complex derivatives, underscores the importance of the substitution pattern on the tetralone scaffold in determining anticancer activity.
Experimental Protocols
Synthesis of 6-Methoxy-1-tetralone: A Representative Protocol
This protocol details the synthesis of 6-methoxy-1-tetralone via intramolecular Friedel-Crafts acylation, a common method for preparing tetralones.[7]
Materials:
-
Methyl 4-(3-methoxyphenyl)butanoate
-
Eaton's reagent (7.7 wt% phosphorus pentoxide solution in methanesulfonic acid)
-
Dichloromethane (DCE)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a stirred solution of methyl 4-(3-methoxyphenyl)butanoate (0.37 g, 1.78 mmol) in DCE (1 mL), slowly add Eaton's reagent (1.00 mL, 5.31 mmol).
-
Stir the resulting mixture at 75 °C for 2 hours under a nitrogen atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture over ice water and extract with EtOAc (3 x 15 mL).
-
Combine the organic extracts and wash successively with brine (2 x 15 mL) and water (2 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Concentrate the filtrate under reduced pressure to obtain a brownish oil.
-
Purify the crude product by column chromatography on silica gel using an EtOAc-hexanes (1:9) eluent to yield 6-methoxy-1-tetralone as a yellowish oil (0.28 g, 91% yield).[7]
Diagram: General Synthesis of 1-Tetralones via Intramolecular Friedel-Crafts Acylation
Caption: Intramolecular Friedel-Crafts acylation of a 4-arylbutyric acid derivative to form a substituted 1-tetralone.
In Vitro Cytotoxicity Assessment: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Methylated tetralone compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methylated tetralone compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.[8]
Diagram: MTT Assay Workflow for Cytotoxicity Screening
Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of methylated tetralones.
Structure-Activity Relationship (SAR) Insights
The biological activity of methylated tetralones is intrinsically linked to their structure. The position of the methyl group can influence how the molecule interacts with its biological target. For example, a methyl group can act as a steric block, preventing metabolism at a nearby site, thereby increasing the compound's half-life. Alternatively, it can fit into a hydrophobic pocket of an enzyme or receptor, enhancing binding affinity. The electronic-donating nature of the methyl group can also affect the reactivity of the aromatic ring and the ketone moiety.[9]
A comprehensive SAR analysis requires a systematic study of isomers, which is currently a gap in the published literature for simple methylated tetralones. However, the available data on more complex derivatives consistently shows that small structural changes, such as the position of a substituent, can lead to significant differences in biological activity.[10]
Conclusion and Future Directions
Methylated tetralones are undeniably valuable scaffolds in chemical and pharmaceutical research. Their utility as synthetic intermediates is well-established, providing access to a wide range of complex molecules. While their potential in medicinal chemistry is evident from the numerous derivatives with potent biological activities, a clear, comparative understanding of how the simple placement of a methyl group on the tetralone core influences this activity is still emerging.
Future research should focus on the systematic synthesis and biological evaluation of a complete set of methylated tetralone isomers. Such studies would provide invaluable data for building robust structure-activity relationship models. This, in turn, would enable a more rational design of novel therapeutics based on the versatile tetralone framework, fully harnessing the subtle yet powerful influence of the "magic methyl" group.
References
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Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1). Retrieved from [Link]
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Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. RSC Medicinal Chemistry, 12(5), 755-764. Retrieved from [Link]
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Kumar, A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098. Retrieved from [Link]
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Gerasimova, T. P., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 27(21), 7261. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Methyl-2-tetralone
This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Methyl-2-tetralone. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical's nature, associated risks, and the causality behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility, ensuring that your laboratory practices are not only compliant but also fundamentally sound.
Part 1: Hazard Assessment and Waste Determination: The Principle of Precaution
The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's hazards. For this compound, publicly available toxicological and environmental data is notably limited. Safety Data Sheets (SDS) for the compound and its close isomers often report "no data available" for critical endpoints like toxicity and environmental fate.[1]
In the face of incomplete data, we must operate under the precautionary principle . This principle dictates that until a substance is proven to be non-hazardous, it should be handled and disposed of as hazardous waste. This approach ensures the highest level of protection for personnel and the environment.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][3] As the generator of the waste, you are legally responsible for making this determination.[4]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Characteristic | This compound | Analysis & Justification (Based on Chemical Class & Isomer Data) |
| Physical State | Solid or Liquid | The related 5-Methoxy-2-tetralone has a melting point of 32-36°C, suggesting it can exist in either state at or near room temperature.[5] |
| GHS Classification | Data Not Available[1] | Isomers like 2-Methyl-1-tetralone may cause skin, eye, and respiratory irritation.[6] A related compound is suspected of causing cancer and is toxic to aquatic life.[7] Action: Treat as an irritant and potential environmental hazard. |
| Ignitability | Data Not Available | The flash point for the related 5-Methoxy-2-tetralone is >230 °F (>110 °C).[5] While this classifies it as a combustible liquid rather than flammable, ketones as a class should be kept from ignition sources.[8][9] Action: Handle as a combustible liquid and manage as ignitable hazardous waste. |
| Toxicity | No Data Available[1] | The toxicological properties have not been fully investigated.[6] Without definitive data, it cannot be ruled out as toxic. Action: Assume potential toxicity and manage waste to prevent environmental release. |
| Reactivity | Stable under normal conditions. | Incompatible with strong oxidizing agents.[6] Action: Segregate from oxidizers to prevent hazardous reactions. |
| Environmental Fate | No Data Available[1] | Should not be released into the environment or allowed to enter drains.[6][10] Action: All waste must be captured for controlled disposal. No drain disposal. |
Given this profile, this compound waste must be managed as a regulated hazardous waste , primarily due to the precautionary approach towards its potential ignitability and toxicity characteristics.
Part 2: Core Disposal Workflow: From Generation to Removal
The following sections provide a step-by-step methodology for the safe and compliant disposal of this compound waste. This workflow is designed to be a self-validating system, minimizing risk at each stage.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all safety precautions are in place. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1]
-
Skin Protection : Wear nitrile gloves and a lab coat. For tasks with a higher risk of splashing, consider an impervious apron.
-
Respiratory Protection : Not typically required when using a fume hood. If a hood is unavailable or exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[1]
-
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11] this compound waste should be collected as a non-halogenated organic liquid.
-
DO NOT MIX this compound waste with:
-
Acids or Bases : To prevent potential reactions.[11]
-
Oxidizing Agents : (e.g., nitrates, perchlorates, permanganates) to avoid violent reactions.[6]
-
Aqueous Waste : To maintain a non-aqueous waste stream for proper disposal.
-
Halogenated Solvents : (e.g., dichloromethane, chloroform) as these are often incinerated under different conditions.
-
Container Selection Protocol:
-
Choose a Compatible Container : Use a clean, empty container made of glass or high-density polyethylene (HDPE). The original product container is often a suitable choice.[12]
-
Inspect the Container : Ensure the container has a secure, screw-top cap and is free from cracks or damage.[11]
-
Leave Headroom : Fill containers to no more than 80-90% capacity to allow for vapor expansion.[11]
Step 3: Waste Accumulation and Labeling
All hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[2][11]
Waste Labeling Protocol:
-
Attach a Hazardous Waste Label : As soon as the first drop of waste enters the container, affix a completed hazardous waste label. Unlabeled containers are a serious compliance violation.
-
Complete All Fields :
-
Write the words "Hazardous Waste ".
-
List the full chemical name of all constituents: "this compound" and any solvents used. Do not use abbreviations or formulas.[12]
-
Indicate the approximate percentages of each component.
-
Mark the appropriate hazard characteristics (Ignitable, Toxic).
-
Record the accumulation start date (the date the first waste was added).
-
Step 4: Final Disposal Procedure
-
Container Closure : Keep the waste container tightly sealed at all times, except when adding waste.[2][12] This prevents the release of fugitive emissions.
-
Storage in SAA : Store the sealed, labeled container in your designated SAA, ensuring it is within secondary containment (such as a spill tray) to capture any potential leaks.
-
Arrange for Pickup : Once the container is full or has been in the SAA for an extended period (consult your institution's policy, often up to 12 months), contact your organization's Environmental Health & Safety (EH&S) department for pickup.[2][12]
-
Disposal Method : Do not attempt to treat the waste yourself. The material will be removed by a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[1] Never pour this compound down the drain or dispose of it in the regular trash. [1][13]
Part 3: Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Alert Personnel : Inform colleagues in the immediate area and restrict access.
-
Assess the Spill : For small spills (<100 mL) that you are trained to handle, proceed with cleanup. For large spills, evacuate the area and contact your EH&S emergency line.
-
Don PPE : Wear the appropriate PPE as described in Part 2, Step 1.
-
Contain and Absorb : Cover the spill with a non-flammable absorbent material like sand, cat litter, or a commercial sorbent pad.[8] Do not use paper towels, as this adds to the flammable material load.
-
Collect Absorbent : Carefully scoop the used absorbent material into a heavy-duty plastic bag or a designated container for solid hazardous waste.
-
Label and Dispose : Seal the container, label it as "Solid Hazardous Waste: this compound contaminated debris," and manage it through your EH&S waste program.
-
Decontaminate : Clean the spill area with soap and water.
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from generation to final removal.
Caption: Decision workflow for this compound waste management.
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Disposal of flammable and dangerous substances . TFT Pneumatic. [Link]
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5-Methyl-1-tetralone PubChem Entry . National Institutes of Health. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
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Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Variations by State Matrix . Retail Industry Leaders Association. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
